molecular formula C6H10O3 B042462 Ethyl 4-hydroxycrotonate CAS No. 10080-68-9

Ethyl 4-hydroxycrotonate

Cat. No.: B042462
CAS No.: 10080-68-9
M. Wt: 130.14 g/mol
InChI Key: MKGMMNMIMLTXHO-ONEGZZNKSA-N
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Description

Ethyl 4-hydroxycrotonate serves as a versatile and valuable synthetic intermediate in advanced organic synthesis, particularly for constructing complex molecular architectures. Its primary research value lies in its application as a key precursor in alkaloid synthesis and its role as a dipolarophile in 1,3-dipolar cycloaddition reactions, which are fundamental methods for creating five-membered heterocycles . The compound can be efficiently synthesized via a one-step procedure involving the selective borane-mediated reduction of monoethyl fumarate, offering a practical route with a 67% yield from inexpensive starting materials . Furthermore, this compound can be readily oxidized to its corresponding ethyl 4-oxocrotonate derivative, extending its utility as a precursor for further chemical exploration . This combination of reactivity and accessibility makes it a crucial building block for researchers developing novel synthetic methodologies and investigating new bioactive compounds in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-4-hydroxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h3-4,7H,2,5H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGMMNMIMLTXHO-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemoselective Synthesis of Ethyl 4-Hydroxycrotonate from Monoethyl Fumarate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed protocol and mechanistic rationale for the synthesis of ethyl 4-hydroxycrotonate, a valuable C4 building block in organic synthesis. The described method leverages the chemoselective reduction of the carboxylic acid moiety of monoethyl fumarate in the presence of its ethyl ester. By utilizing a borane-tetrahydrofuran complex, this procedure offers a high-yielding, scalable, and cost-effective alternative to other synthetic routes. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated methodology for accessing this versatile synthetic intermediate.

Strategic Overview: The Imperative for Chemoselectivity

This compound serves as a versatile precursor in the synthesis of complex molecules, including various alkaloids and natural products.[1] Its utility stems from the presence of multiple functional groups: a primary alcohol, an α,β-unsaturated ester, and a double bond that can be further manipulated. The primary challenge in its synthesis from readily available starting materials lies in achieving selective functional group transformations.

The selection of monoethyl fumarate as the starting material is a strategic choice rooted in efficiency and atom economy. This molecule intrinsically contains the desired carbon skeleton and both the carboxylic acid and ethyl ester functionalities. The core of this synthetic problem is therefore reduced to a single, critical question: How can one selectively reduce the carboxylic acid to a primary alcohol while leaving the chemically similar ester group untouched?

This guide details a field-proven solution that employs a borane-tetrahydrofuran (BH₃-THF) complex, a reagent renowned for its remarkable ability to selectively reduce carboxylic acids over esters.[1][2] Alternative methods, such as those involving the solvolysis of bromocrotonates or Wittig reactions with glycolaldehyde, are often hampered by the high cost of reagents or multiple synthetic steps.[1] The borane-based approach presented herein is a convenient, one-step procedure using inexpensive starting materials, making it highly suitable for both academic research and process development.[1]

The Science of Selectivity: Mechanistic Rationale

The success of this synthesis hinges on the differential reactivity of carboxylic acids and esters towards borane. Unlike nucleophilic reducing agents such as lithium aluminum hydride (LiAlH₄), which readily attack most carbonyl compounds, borane acts as a Lewis acid, or electrophilic reducing agent.[3][4] This distinction governs its unique chemoselectivity.

The reaction is initiated by a rapid, acid-base reaction between the acidic proton of the carboxylic acid and the borane, leading to the evolution of hydrogen gas (H₂) and the formation of an acyloxyborane intermediate.[5] This initial step is significantly faster for the carboxylic acid than for any potential interaction with the ester. This intermediate then undergoes intramolecular hydride delivery to the carbonyl carbon. The process repeats to form a stable triacyloxyborane complex.[5]

Critically, the ester carbonyl is a much weaker Lewis base than the carboxylic acid's carbonyl oxygen and lacks an acidic proton for the initial rapid reaction. Consequently, it remains largely unreactive under the conditions required to reduce the carboxylic acid.[6] The overall transformation is completed by a final hydrolysis step during the workup, which liberates the primary alcohol from the borate esters.

G cluster_0 Reaction Initiation (Fast) cluster_1 Reduction & Intermediate Formation cluster_2 Workup A Monoethyl Fumarate (R-COOH) B BH₃-THF C Acyloxyborane Intermediate (R-COOBH₂) A->C + BH₃ H2 H₂ Gas C->H2 - H₂ D Triacyloxyborane ((R-COO)₃B) C->D + 2 R-COOH - 2 H₂ E Reduced Borate Ester Complex D->E Intramolecular H⁻ Transfer F This compound (Product) E->F + H₂O H2O H₂O / Acid

Figure 1: Simplified mechanistic pathway of selective borane reduction.

Detailed Experimental Protocol

This protocol is adapted from a robust procedure published in Organic Syntheses, ensuring reliability and reproducibility.[1][7]

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )Amount UsedMolesMolar Eq.
Monoethyl fumarate2459-05-4144.12100 g0.6941.0
Borane-THF Complex14044-65-685.94 (BH₃)700 mL (1 M soln.)0.700~1.01
Tetrahydrofuran (THF), anhydrous109-99-972.11300 mL--
Acetic Acid64-19-760.05~10 mL--
Water7732-18-518.02~10 mL + Workup--
Ethyl Acetate141-78-688.11400 mL--
Sodium Bicarbonate144-55-884.01Saturated Soln.--
Magnesium Sulfate, anhydrous7487-88-9120.37As needed--
Equipment
  • 2-L round-bottomed flask, one-necked

  • 1-L pressure-equalizing dropping funnel

  • Large magnetic stir bar and stir plate

  • Nitrogen inlet/outlet

  • Ice-salt/methanol bath

  • Rotary evaporator

  • Separatory funnel

Step-by-Step Synthesis Workflow

A. Reaction Setup and Execution

  • Inert Atmosphere: Flame-dry the 2-L round-bottomed flask and dropping funnel assembly under a stream of dry nitrogen. Maintain a slight positive pressure of nitrogen throughout the reaction.[1]

  • Initial Charge: Charge the flask with monoethyl fumarate (100 g) and anhydrous tetrahydrofuran (300 mL). Stir to dissolve.

  • Cooling: Cool the solution to approximately -5°C using an ice-salt/methanol bath (bath temperature should be around -10°C).[1]

  • Reagent Addition: Cautiously add the 1 M solution of borane–tetrahydrofuran complex (700 mL) dropwise via the pressure-equalizing funnel over a period of 90 minutes.

    • Expert Insight: A rapid evolution of hydrogen gas will occur. The dropwise addition and rigorous temperature control are critical to manage the exothermic nature of this initial reaction and prevent a runaway reaction.[1][7]

  • Reaction Progression: After the addition is complete, maintain the cooling bath and continue stirring. Allow the reaction mixture to gradually warm to room temperature over 8-10 hours (e.g., overnight).

B. Workup and Isolation

  • Quenching: At room temperature, carefully quench the reaction by the dropwise addition of a 1:1 mixture of water and acetic acid (~20 mL) until gas evolution ceases. This safely neutralizes any excess borane.[7]

  • Solvent Removal: Concentrate the reaction mixture on a rotary evaporator under reduced pressure to remove most of the tetrahydrofuran, resulting in a slurry.

  • Extraction: Carefully pour the slurry into 300 mL of an ice-cold, saturated sodium bicarbonate solution with vigorous mechanical stirring. Extract the aqueous mixture with ethyl acetate (1 x 300 mL, then 1 x 100 mL).

    • Expert Insight: Pouring the slurry slowly into the bicarbonate solution is essential to neutralize the acetic acid and boric acid byproducts without causing excessive foaming or precipitation of solids.[1]

  • Washing and Drying: Combine the organic layers, wash once with saturated sodium bicarbonate solution (200 mL), and dry thoroughly over anhydrous magnesium sulfate.

  • Final Product: Filter off the drying agent and remove the solvent under reduced pressure to yield the final product, this compound.

G cluster_setup A. Reaction Setup cluster_reaction B. Synthesis cluster_workup C. Workup & Isolation s1 Flame-Dry Glassware under N₂ s2 Charge Flask with Monoethyl Fumarate & THF s1->s2 s3 Cool to -5°C s2->s3 r1 Dropwise Addition of BH₃-THF (90 min) s3->r1 r2 Stir and Warm to Room Temp (8-10 hr) r1->r2 w1 Quench with H₂O:Acetic Acid r2->w1 w2 Concentrate (Rotovap) w1->w2 w3 Extract with Ethyl Acetate w2->w3 w4 Wash & Dry Organic Layer w3->w4 w5 Concentrate to Final Product w4->w5

Sources

ethyl (E)-4-hydroxybut-2-enoate synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl (E)-4-hydroxybut-2-enoate

Abstract

Ethyl (E)-4-hydroxybut-2-enoate is a valuable bifunctional molecule utilized as a building block in the synthesis of various complex organic compounds, including pharmaceuticals and natural products. Its structure, featuring both a hydroxyl group and an α,β-unsaturated ester, allows for a wide range of subsequent chemical modifications. This guide provides a comprehensive overview of established and logical protocols for the synthesis of ethyl (E)-4-hydroxybut-2-enoate, designed for researchers and professionals in organic synthesis and drug development. We will explore two primary synthetic strategies, offering detailed, step-by-step experimental procedures, mechanistic insights, and a comparative analysis to aid in methodological selection. The protocols are presented with a focus on causality, reproducibility, and safety.

Introduction: The Utility of a Versatile Synthon

Ethyl (E)-4-hydroxybut-2-enoate, also known as ethyl 4-hydroxycrotonate, possesses two key reactive sites: a primary alcohol and an electrophilic double bond conjugated to an ester. This arrangement makes it an ideal precursor for reactions such as Michael additions, epoxidations, and further ester modifications. It has been employed as an intermediate in the synthesis of alkaloids and other biologically active molecules. The trans- (E)-configuration of the double bond is typically the more thermodynamically stable and desired isomer for stereocontrolled syntheses.

This document details two robust methods for its preparation:

  • Method A: A highly reliable procedure involving the selective reduction of the carboxylic acid functionality of monoethyl fumarate.

  • Method B: A practical approach starting from the inexpensive bulk chemical, maleic anhydride.

Each method will be discussed in detail, providing the necessary information for laboratory execution, including reagent handling, reaction setup, workup, and purification.

Critical Safety & Handling Precautions

Before commencing any experimental work, it is imperative to conduct a thorough risk assessment. The following precautions are based on the known hazards of the reagents involved.

  • General Handling: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.

  • Reagent-Specific Hazards:

    • Borane-Tetrahydrofuran (BH₃·THF) Complex: This reagent is flammable and reacts violently with water, releasing flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., dry nitrogen or argon). Ensure all glassware is flame-dried prior to use.[1]

    • Maleic Anhydride: Corrosive and a respiratory irritant. Avoid inhalation of dust.[2]

    • Solvents (Tetrahydrofuran, Ethyl Acetate): Highly flammable liquids. Ensure no ignition sources are present in the vicinity of the experiment.

  • Product Hazards: While specific toxicology data for ethyl (E)-4-hydroxybut-2-enoate is limited, compounds with similar structures can be skin and eye irritants.[3] Assume the product is harmful and avoid direct contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Quench reactive reagents like borane complexes carefully before disposal.

Comparative Overview of Synthetic Strategies

The choice of synthetic route often depends on factors such as starting material availability, cost, scale, and desired purity. Below is a comparative summary of the two primary methods detailed in this guide.

ParameterMethod A: Reduction of Monoethyl FumarateMethod B: From Maleic Anhydride
Starting Material Monoethyl fumarateMaleic anhydride, Ethanol
Key Transformation Selective borane reduction of a carboxylic acidAnhydride ring-opening followed by selective reduction
Stereochemistry Starts with the trans isomer (fumarate)Starts with the cis isomer (maleate); potential for isomerization
Reported Yield ~67%[1]Estimated 60-70% over two steps
Advantages High-yielding, well-documented, stereochemically definedInexpensive and readily available starting materials
Disadvantages Monoethyl fumarate is less common than maleic anhydrideTwo-step process, requires careful control of reduction

Detailed Synthesis Protocols

Method A: Selective Reduction of Monoethyl Fumarate

This method, adapted from Organic Syntheses, is a robust and reliable procedure for producing ethyl (E)-4-hydroxybut-2-enoate with a high degree of purity.[1] The core of this synthesis is the selective reduction of a carboxylic acid in the presence of an ester using a borane complex.

MEF Monoethyl Fumarate in Anhydrous THF Cooling Cool to -5 °C (ice-salt bath) MEF->Cooling Setup Flame-dried 2L RBF under N2 atmosphere Setup->MEF BH3_add Slow, dropwise addition of 1M Borane-THF solution Cooling->BH3_add Caution: H2 evolution Reaction Gradual warming to RT (8-10 hours) BH3_add->Reaction Quench Careful quenching with 1:1 H2O:Acetic Acid Reaction->Quench Concentrate Remove THF (rotary evaporation) Quench->Concentrate Workup Pour into NaHCO3 (aq) Extract with Ethyl Acetate Concentrate->Workup Dry Dry organic layers (anhydrous MgSO4) Workup->Dry Purify Vacuum Distillation (117-120 °C @ 15 mm) Dry->Purify Product Ethyl (E)-4-hydroxybut-2-enoate Purify->Product

Caption: Experimental workflow for the synthesis via reduction of monoethyl fumarate.

  • Apparatus Setup: Equip a dry 2-L, round-bottomed flask with a large magnetic stir bar and a 1-L pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a steady stream of dry nitrogen and maintain a slight positive nitrogen pressure throughout the reaction.[1]

  • Reactant Preparation: Charge the flask with monoethyl fumarate (100 g) and anhydrous tetrahydrofuran (THF, 300 mL). Stir the mixture to dissolve the solid.

  • Cooling: Cool the solution to approximately -5 °C using an ice-salt/methanol bath.

  • Borane Addition: Cautiously add a 1 M solution of borane-THF complex (700 mL, 0.70 mol) dropwise via the dropping funnel. Causality: The dropwise addition at low temperature is critical to control the vigorous evolution of hydrogen gas and prevent an uncontrolled exotherm.[1] The borane selectively attacks the more electrophilic carboxylic acid carbonyl over the ester carbonyl.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature over a period of 8-10 hours with continuous stirring.

  • Quenching: Carefully quench the reaction by the dropwise addition of a 1:1 mixture of water and acetic acid until gas evolution ceases. This step safely destroys any excess borane reagent.

  • Solvent Removal: Concentrate the mixture by removing most of the THF using a rotary evaporator.

  • Aqueous Workup: Pour the resulting slurry into 300 mL of ice-cold saturated sodium bicarbonate solution with vigorous stirring. Extract the product into ethyl acetate (1 x 300 mL, then 1 x 100 mL).

  • Drying and Final Concentration: Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product (approx. 61 g, 67% yield).[1]

Method B: Synthesis from Maleic Anhydride

This two-step approach utilizes the inexpensive and readily available maleic anhydride. The first step is a nucleophilic ring-opening to form the monoester of maleic acid, followed by a selective reduction analogous to Method A.

cluster_0 Step 1: Monoesterification cluster_1 Step 2: Selective Reduction MA Maleic Anhydride Heat Heat to 70-80 °C (approx. 1 hour) MA->Heat EtOH Ethanol (1.1 eq) EtOH->Heat MEM Monoethyl Maleate (Crude Product) Heat->MEM MEM_reduc Monoethyl Maleate in Anhydrous THF MEM->MEM_reduc Use crude product directly BH3_reduc Add Borane-THF at 0 °C MEM_reduc->BH3_reduc Reaction_reduc Warm to RT (8-10 hours) BH3_reduc->Reaction_reduc Workup_reduc Quench & Aqueous Workup Reaction_reduc->Workup_reduc Product_reduc Ethyl (E)-4-hydroxybut-2-enoate Workup_reduc->Product_reduc

Caption: Two-step synthesis starting from maleic anhydride.

Step 1: Synthesis of Monoethyl Maleate

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add maleic anhydride (98.06 g, 1.0 mol).

  • Alcohol Addition: Add ethanol (50.67 g, 1.1 mol, ~64 mL). Causality: Using a slight excess of ethanol ensures the complete consumption of maleic anhydride. The reaction proceeds via nucleophilic acyl substitution where the ethanol attacks one of the carbonyl carbons, leading to the opening of the anhydride ring.[4]

  • Reaction: Heat the mixture with stirring to 70-80 °C for approximately 1 hour. The reaction is typically complete when the maleic anhydride has fully dissolved and a homogeneous solution is formed. The crude monoethyl maleate can often be used in the next step without purification.

Step 2: Selective Reduction of Monoethyl Maleate

  • Reactant Preparation: Dissolve the crude monoethyl maleate from Step 1 in anhydrous THF (500 mL) in a flame-dried, nitrogen-purged 2-L flask.

  • Reduction: Cool the solution to 0 °C and add 1 M borane-THF complex (approx. 1.1 L, 1.1 mol) dropwise, maintaining the temperature below 5 °C.

  • Reaction and Workup: Follow the procedure outlined in Method A, steps 5 through 9. Expertise Insight: Although starting with the cis-isomer (maleate), the use of borane and subsequent workup conditions may facilitate some isomerization to the more stable trans-product. The final product should be analyzed to determine the E/Z ratio.

Product Purification and Characterization

Purification by Vacuum Distillation

Ethyl (E)-4-hydroxybut-2-enoate is susceptible to decomposition and polymerization at high temperatures. Therefore, purification must be performed via vacuum distillation.[1] This technique lowers the boiling point of the liquid, allowing it to vaporize at a temperature below its decomposition point.[5]

  • Apparatus: A short-path distillation apparatus or a Kugelrohr apparatus is recommended to minimize the surface area and time the compound spends at high temperatures.

  • Procedure:

    • Set up the distillation apparatus and connect it to a vacuum pump protected by a cold trap.

    • Add the crude product to the distillation flask along with a magnetic stir bar for smooth boiling.

    • Slowly evacuate the system to the target pressure (e.g., 15 mm Hg).

    • Gently heat the flask. Collect any low-boiling forerunner, then collect the main fraction at a stable temperature.

  • Boiling Point: 117–120 °C at 15 mm Hg.[1]

Expected Analytical Data for Product Verification

Confirming the identity and purity of the final product is a critical step. Below are the expected spectroscopic signatures for ethyl (E)-4-hydroxybut-2-enoate.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the ethyl group, the vinyl protons, and the methylene group adjacent to the alcohol. Based on similar structures like ethyl-2-butenoate, the following approximate shifts (in ppm, relative to TMS) are expected:[6]

    • δ 1.2-1.3 (triplet, 3H, -O-CH₂-CH₃ )

    • δ 4.1-4.2 (quartet, 2H, -O-CH₂ -CH₃)

    • δ 4.2-4.3 (doublet, 2H, HO-CH₂ -CH=)

    • δ 6.0-6.2 (doublet of triplets, 1H, -CH₂-CH =CH-)

    • δ 6.8-7.0 (doublet of triplets, 1H, -CH=CH -COOEt)

    • A broad singlet for the -OH proton, which can vary in position.

  • IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.[7]

    • ~3400 cm⁻¹ (broad): O-H stretch from the alcohol group.

    • ~2980 cm⁻¹: C-H stretches from the alkyl portions.

    • ~1720 cm⁻¹ (strong): C=O stretch from the ester carbonyl.

    • ~1650 cm⁻¹: C=C stretch from the alkene.

    • ~1250-1150 cm⁻¹: C-O stretch from the ester.

Conclusion

This guide has detailed two effective and practical synthetic routes to ethyl (E)-4-hydroxybut-2-enoate. Method A, the selective reduction of monoethyl fumarate, stands as a well-validated, high-yield protocol ideal for ensuring stereochemical purity. Method B offers a cost-effective alternative by starting from maleic anhydride, which is advantageous for large-scale synthesis, though it requires an additional step. The choice between these methods will be dictated by the specific needs of the research or development project. In all cases, adherence to strict safety protocols and the use of appropriate purification techniques like vacuum distillation are essential for a successful and safe synthesis.

References

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of Ethyl 4-Hydroxycrotonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of ethyl 4-hydroxycrotonate. As a Senior Application Scientist, this document is structured to offer not just data, but a comprehensive interpretation grounded in fundamental NMR principles and practical experimental considerations.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block for a variety of more complex structures, including natural products and pharmacologically active compounds. Its chemical structure, featuring an α,β-unsaturated ester and a primary alcohol, presents a unique electronic environment that is well-suited for NMR spectroscopic analysis.

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a compound like this compound, NMR is crucial for confirming its successful synthesis and for its characterization in subsequent chemical transformations.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound provides a wealth of information about the proton environments within the molecule. The spectrum is characterized by distinct signals for the ethyl group protons, the vinyl protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton itself.

Experimental Protocol for ¹H NMR Data Acquisition

A standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation : Accurately weigh approximately 5-25 mg of purified this compound.[1] Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. The use of a deuterated solvent is necessary to avoid large solvent signals that would obscure the analyte's signals.

  • Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[1]

  • Instrumentation : The data presented here were obtained on a 100 MHz NMR spectrometer.[2]

  • Data Acquisition : Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹H NMR Spectral Data and Interpretation

The following table summarizes the ¹H NMR spectral data for this compound in CDCl₃.[2]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.30Triplet (t)3H7-CH₃ (ethyl)
3.58Broad Singlet (br s)1H-OH
4.17Quartet (q)2H7-OCH₂- (ethyl)
4.30Multiplet (m)2H-CH₂OH
6.03Doublet of triplets (dt)1H16=CH-CO₂Et
6.98Doublet of triplets (dt)1H16-CH=CH-CH₂OH

Interpretation of the ¹H NMR Spectrum:

  • Ethyl Group (-CH₂CH₃) : The ethyl group gives rise to two characteristic signals. The methyl protons (-CH₃) appear as a triplet at 1.30 ppm due to coupling with the adjacent methylene protons. The methylene protons (-OCH₂-) appear as a quartet at 4.17 ppm, split by the neighboring methyl protons. The coupling constant for both signals is 7 Hz, a typical value for free-rotating ethyl groups.

  • Hydroxyl Proton (-OH) : The hydroxyl proton appears as a broad singlet at 3.58 ppm. The broadness of this signal is due to chemical exchange with residual water or other exchangeable protons in the sample. Its chemical shift can vary depending on concentration and temperature.

  • Methylene Protons adjacent to the Hydroxyl Group (-CH₂OH) : These protons appear as a multiplet at 4.30 ppm. They are coupled to the adjacent vinyl proton.

  • Vinyl Protons (-CH=CH-) : The two vinyl protons are diastereotopic and exhibit a large coupling constant of 16 Hz, which is characteristic of a trans-alkene.

    • The proton at 6.03 ppm is a doublet of triplets. The large doublet splitting (J = 16 Hz) is from the coupling to the other vinyl proton. The smaller triplet splitting arises from coupling to the adjacent methylene protons of the ethyl group.

    • The proton at 6.98 ppm is also a doublet of triplets. The large doublet splitting (J = 16 Hz) is due to coupling with the other vinyl proton. The smaller triplet splitting is a result of coupling to the methylene protons of the hydroxymethyl group.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

Experimental Protocol for ¹³C NMR Data Acquisition

The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with a few key differences:

  • Sample Concentration : A higher concentration of the sample is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope (about 1.1%). Typically, 20-50 mg of the sample is used.

  • Pulse Sequence : A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

  • Acquisition Time : Longer acquisition times or a greater number of scans are often necessary to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Spectral Data and Interpretation
Predicted Chemical Shift (δ, ppm)Carbon Atom
~14-CH₃ (ethyl)
~60-OCH₂- (ethyl)
~62-CH₂OH
~122=CH-CO₂Et
~145-CH=CH-CH₂OH
~166-C=O

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Ethyl Group Carbons : The methyl carbon of the ethyl group is expected to appear at the most upfield position, around 14 ppm. The methylene carbon, being attached to an electronegative oxygen atom, will be deshielded and is predicted to be around 60 ppm.

  • Hydroxymethyl Carbon (-CH₂OH) : This carbon, attached to a hydroxyl group, is expected to resonate around 62 ppm.

  • Alkene Carbons (=CH-) : The two sp² hybridized carbons of the double bond will appear in the downfield region. The carbon β to the carbonyl group is expected around 145 ppm, while the carbon α to the carbonyl will be further upfield, around 122 ppm.

  • Carbonyl Carbon (-C=O) : The carbonyl carbon of the ester is the most deshielded carbon in the molecule and is predicted to appear at approximately 166 ppm.

Advanced NMR Techniques: DEPT and COSY

To further confirm the assignments and elucidate the structure, advanced 2D NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and COSY (Correlation Spectroscopy) can be employed.

DEPT-135 Spectroscopy

A DEPT-135 experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.

  • CH₃ groups will appear as positive peaks.

  • CH₂ groups will appear as negative peaks.

  • CH groups will also appear as positive peaks.

  • Quaternary carbons (like the carbonyl carbon) will be absent from the DEPT-135 spectrum.

This technique would definitively confirm the assignments of the methyl, methylene, and vinyl carbons in this compound.

COSY Spectroscopy

A ¹H-¹H COSY spectrum reveals which protons are coupled to each other. Cross-peaks in the COSY spectrum connect the signals of protons that are spin-spin coupled, typically through two or three bonds. For this compound, a COSY experiment would show correlations between:

  • The -CH₃ and -OCH₂- protons of the ethyl group.

  • The vinyl protons (-CH=CH-).

  • The vinyl proton adjacent to the hydroxymethyl group and the -CH₂OH protons.

Visualizing Molecular Connectivity

The following diagram, generated using Graphviz, illustrates the key ¹H-¹H couplings in this compound that would be observed in a COSY spectrum.

Caption: Key ¹H-¹H J-coupling correlations in this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous confirmation of its molecular structure. The characteristic chemical shifts and coupling patterns observed in the ¹H NMR spectrum are in excellent agreement with the assigned structure. While experimental ¹³C NMR data requires further investigation, predictions based on established principles provide a reliable framework for its interpretation. The application of advanced NMR techniques such as DEPT and COSY would further solidify the spectral assignments and provide deeper insights into the molecular connectivity. This comprehensive spectroscopic analysis is fundamental for quality control and for understanding the reactivity of this important synthetic intermediate in drug discovery and development.

References

  • Organic Syntheses, Coll. Vol. 7, p.226 (1990); Vol. 62, p.179 (1984). [Link]

  • University of Rochester, Department of Chemistry. NMR Sample Preparation. [Link]

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IR spectrum analysis of ethyl 4-hydroxycrotonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectrum Analysis of Ethyl 4-Hydroxycrotonate

Foreword: Decoding Molecular Vibrations

Infrared (IR) spectroscopy remains an indispensable analytical technique in modern chemical research and drug development. Its power lies in its ability to provide a unique vibrational "fingerprint" of a molecule, revealing the presence, and often the electronic environment, of specific functional groups. This compound (IUPAC name: ethyl (E)-4-hydroxybut-2-enoate) is a valuable bifunctional synthetic intermediate, possessing an alcohol, an alkene, and an α,β-unsaturated ester moiety.[1][2] A thorough understanding of its IR spectrum is paramount for confirming its identity, assessing purity, and monitoring reactions in which it participates.

This guide moves beyond a simple peak-to-functional group correlation. It is designed to provide a mechanistic understanding of the spectrum, explaining the causal relationships between molecular structure and vibrational frequencies. We will dissect the spectrum region by region, grounding our analysis in established spectroscopic principles and providing a robust, self-validating protocol for obtaining high-quality data.

The Molecular Architecture of this compound

To interpret the spectrum, we must first visualize the molecule and its key vibrational components. This compound is a C6 molecule featuring three distinct functional groups that will dominate its IR spectrum: a primary alcohol (-OH), a trans-disubstituted alkene (-CH=CH-), and an ethyl ester (-COOEt) conjugated with the alkene.

cluster_prep Phase 1: Data Acquisition cluster_analysis Phase 2: Spectral Interpretation cluster_confirm Phase 3: Structural Confirmation p1 Sample Preparation (Neat Liquid Film) p2 Acquire Background Spectrum (Empty Cell) p1->p2 p3 Acquire Sample Spectrum p2->p3 a1 Identify Diagnostic Peaks (>1600 cm⁻¹) a2 Is there a broad peak at 3500-3200 cm⁻¹? a1->a2 a3 YES: Assign O-H Stretch (Alcohol Confirmed) a2->a3 Yes a4 Is there a strong, sharp peak at ~1720 cm⁻¹? a2->a4 No a3->a4 a5 YES: Assign C=O Stretch (α,β-Unsaturation Confirmed) a4->a5 Yes a6 Check for peaks >3000 cm⁻¹ and ~1650 cm⁻¹ a4->a6 No a5->a6 a7 YES: Assign Vinylic C-H & C=C Stretches (Alkene Confirmed) a6->a7 Yes c1 Analyze Fingerprint Region (<1500 cm⁻¹) a7->c1 c2 Assign strong trans C-H bend (~965 cm⁻¹) c1->c2 c3 Assign strong C-O stretches (1300-1000 cm⁻¹) c2->c3 c4 Final Confirmation: Structure consistent with all data c3->c4

Sources

Safeguarding the Keystone: A Technical Guide to the Stability and Storage of Ethyl 4-Hydroxycrotonate

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the integrity of starting materials is paramount. Ethyl 4-hydroxycrotonate, a versatile bifunctional molecule, serves as a critical building block in the synthesis of a wide array of complex chemical entities, including alkaloids and various pharmaceutical intermediates.[1] Its value, however, is intrinsically linked to its chemical stability. This guide provides an in-depth technical overview of the factors governing the stability of this compound and outlines field-proven best practices for its storage and handling to ensure its viability in research and development.

The Chemical Profile of a Versatile Intermediate

This compound (C₆H₁₀O₃) is an α,β-unsaturated ester containing a primary hydroxyl group.[2] This unique combination of functional groups dictates its reactivity and, consequently, its stability profile. The conjugated system of the carbon-carbon double bond and the carbonyl group makes the molecule susceptible to both electrophilic and nucleophilic attack, while the hydroxyl group can participate in oxidation and esterification reactions. Understanding these inherent chemical characteristics is fundamental to mitigating degradation.

Intrinsic Instability: Key Degradation Pathways

The structural features of this compound predispose it to several degradation pathways. Proactive measures to prevent these are crucial for maintaining the compound's purity and reactivity.

Thermal Decomposition

A significant lability of this compound is its sensitivity to heat. Attempts to purify the compound by distillation, even under reduced pressure at temperatures between 117-120°C, result in considerable decomposition.[1][3] This suggests that elevated temperatures can initiate cleavage or polymerization reactions. The primary takeaway for laboratory practice is the stringent avoidance of excessive heat during handling and storage.

Hydrolysis: The Impact of pH

The ester functional group in this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to yield 4-hydroxycrotonic acid and ethanol. This process is catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: In the presence of dilute acids, the hydrolysis is a reversible reaction.

  • Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydrolysis is typically faster and irreversible, as the resulting carboxylic acid is deprotonated to form a carboxylate salt.

Given this reactivity, it is imperative to store this compound under neutral and anhydrous conditions to prevent hydrolytic degradation.

Oxidation

The primary alcohol functionality and the electron-rich double bond present potential sites for oxidation. Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of various degradation products, including the corresponding aldehyde or carboxylic acid.[1] While specific studies on the oxidative degradation of this compound are not extensively documented, the general principles of organic chemistry suggest that this is a probable degradation pathway.

Polymerization

Like many α,β-unsaturated carbonyl compounds, this compound has the potential to undergo polymerization, especially in the presence of initiators such as light, heat, or impurities. This process can lead to the formation of oligomeric or polymeric materials, reducing the purity and utility of the compound.

Visualizing Degradation Potential

The following diagram illustrates the primary potential degradation pathways for this compound.

G cluster_main This compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products E4H This compound (C₆H₁₀O₃) Thermal Thermal Decomposition E4H->Thermal Heat Hydrolysis Hydrolysis (Acid/Base Catalyzed) E4H->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation E4H->Oxidation O₂, Oxidants Polymerization Polymerization E4H->Polymerization Light, Heat, Initiators Decomp_Products Cleavage Products, Oligomers Thermal->Decomp_Products Hydrolysis_Products 4-Hydroxycrotonic Acid + Ethanol Hydrolysis->Hydrolysis_Products Oxidation_Products Aldehydes, Carboxylic Acids Oxidation->Oxidation_Products Polymer_Products Polymers Polymerization->Polymer_Products

Caption: Potential Degradation Pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation, a systematic approach to the storage and handling of this compound is essential. The following protocols are based on the chemical properties of the compound and best practices for analogous α,β-unsaturated esters.

Storage Conditions
ParameterRecommendationRationale
Temperature Cool, refrigerated conditions (2-8°C) are recommended for short-to-medium term storage. For long-term storage, freezing (-20°C) is advisable. Minimizes thermal decomposition and slows down other potential degradation reactions.[4][5]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen). Protects against atmospheric oxygen, thereby preventing oxidative degradation.
Container Use a tightly sealed, amber glass vial or bottle. Prevents exposure to moisture and light, which can initiate hydrolysis and polymerization.
Environment Store in a dry, well-ventilated area away from incompatible substances. Avoids accidental contact with acids, bases, and oxidizing agents that can accelerate degradation.[3][4][5]
Handling Procedures
  • Inert Atmosphere Handling: For optimal stability, particularly when handling small quantities for sensitive reactions, it is best practice to work within a glove box or under a stream of inert gas.

  • Avoid Heat Sources: Keep the compound away from direct sunlight, hot plates, and other sources of heat.[4][5]

  • Use Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents to minimize the risk of hydrolysis.

  • Compatibility: Be mindful of potential incompatibilities. Avoid strong acids, strong bases, and strong oxidizing agents.[3][4][5]

Experimental Workflow: Stability Assessment

For critical applications, it is prudent to perform a stability assessment of this compound under your specific experimental conditions.

Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare solutions of This compound in relevant solvents/buffers Thermal Elevated Temperature Prep->Thermal pH Acidic & Basic pH Prep->pH Light Photostability Chamber Prep->Light Sampling Withdraw aliquots at defined time points Thermal->Sampling pH->Sampling Light->Sampling Assay Assay for purity and degradants via HPLC-UV/MS Sampling->Assay Kinetics Determine degradation kinetics and identify major degradants Assay->Kinetics

Caption: Experimental Workflow for Assessing the Stability of this compound.

Step-by-Step Protocol for Stability Testing:
  • Solution Preparation: Prepare solutions of this compound at a known concentration in the solvent system of interest (e.g., buffer at a specific pH, organic solvent).

  • Stress Conditions: Aliquot the solutions into separate vials and expose them to various stress conditions:

    • Thermal: Place vials in ovens at elevated temperatures (e.g., 40°C, 60°C).

    • Hydrolytic: Use buffers at different pH values (e.g., pH 4, 7, and 9) and store at a constant temperature.

    • Photostability: Expose samples to controlled light conditions in a photostability chamber.

    • Control: Keep a set of samples at the recommended storage condition (e.g., 2-8°C in the dark).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

  • Analysis: Analyze the samples, typically by a stability-indicating HPLC method with UV detection. Mass spectrometry (LC-MS) can be used to identify any degradation products.

  • Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation kinetics. Quantify any significant degradation products.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly dependent on its stability. A thorough understanding of its inherent chemical liabilities—thermal sensitivity, susceptibility to hydrolysis and oxidation, and potential for polymerization—is critical for its effective use. By implementing the stringent storage and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of this keystone molecule, thereby safeguarding the reliability and success of their synthetic endeavors.

References

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  • PubMed. 4-hydroxycinnamic ethyl ester derivatives and related dehydrodimers: Relationship between oxidation potential and protective effects against oxidation of low-density lipoproteins. National Institutes of Health. Available from: [Link]

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mechanism of borane reduction of monoethyl fumarate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Mechanism of Borane Reduction of Monoethyl Fumarate Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selective reduction of multifunctional molecules is a cornerstone of modern organic synthesis, particularly within drug development where precise structural modifications are paramount. Monoethyl fumarate, possessing a carboxylic acid, an α,β-unsaturated ester, and an alkene, presents a classic chemoselectivity challenge. This technical guide provides an in-depth exploration of the mechanism by which borane (BH₃) and its complexes achieve the highly selective reduction of the carboxylic acid moiety while preserving the ester and alkene functionalities. We will dissect the underlying principles of this selectivity, rooted in the unique Lewis acidity of borane and the distinct reactivity profiles of the functional groups. This document furnishes a detailed mechanistic narrative, a field-proven experimental protocol, and visual aids to offer a comprehensive resource for scientists leveraging this powerful transformation.

Introduction: The Chemoselectivity Challenge of Monoethyl Fumarate

Monoethyl fumarate is a valuable synthetic intermediate characterized by three distinct functional groups with reduction potential: a carboxylic acid, an ethyl ester, and an electron-deficient carbon-carbon double bond. The synthetic utility of this molecule is often unlocked by the selective transformation of one of these groups. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the carboxylic acid and the ester, and potentially the alkene, leading to a loss of valuable functionality.[1]

Borane (BH₃), typically employed as a stable complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), emerges as the reagent of choice for this specific challenge.[2] Borane is an electrophilic reducing agent, a characteristic that fundamentally distinguishes it from nucleophilic hydride donors like NaBH₄.[3] This electrophilicity is the key to its remarkable ability to selectively target and reduce the carboxylic acid group with high fidelity, a phenomenon we will explore in mechanistic detail.[1][4]

The Mechanistic Basis for Selectivity

The preferential reduction of the carboxylic acid in monoethyl fumarate over the ester or the C=C double bond is not a matter of chance, but a direct consequence of a specific, low-energy reaction pathway available only to the -COOH group.

The Unique Reactivity of the Carboxylic Acid Group

The reaction between borane and a carboxylic acid is exceptionally fast and proceeds via a distinct mechanism initiated by an acid-base reaction.[4][5]

  • Initial Lewis Acid-Base Adduct Formation: As an electrophile, the boron atom of BH₃ coordinates to the most nucleophilic site, the carbonyl oxygen of the carboxylic acid, forming a Lewis acid-base adduct.[6][7]

  • Acyloxyborane Intermediate Formation: This adduct rapidly undergoes an intramolecular acid-base reaction. The acidic proton of the carboxylic acid combines with a hydride (H⁻) from the borane, eliminating a molecule of hydrogen gas (H₂).[8][9] This irreversible step is thermodynamically favorable and forms a key intermediate: a triacyloxyborane. This initial deprotonation pathway is unavailable to esters, which lack an acidic proton, and is the primary reason for the observed chemoselectivity.[7][8]

  • Intramolecular Hydride Delivery: The resulting acyloxyborane intermediate is now primed for reduction. The carbonyl carbon becomes highly electrophilic. Two successive intramolecular hydride transfers from the boron atom to this carbon reduce the carbonyl group.[5]

  • Workup and Liberation of the Alcohol: The final borate ester species is hydrolyzed during the aqueous workup step to release the primary alcohol.

The Relative Inertness of the Ester and Alkene
  • Ester Group: The reduction of an ester by borane is significantly slower because it cannot proceed through the rapid acyloxyborane pathway.[8] It must rely on a direct, four-centered transition state for hydride transfer to the carbonyl carbon, which has a much higher activation energy.[6][8] Therefore, under controlled conditions where the borane is consumed by the faster reaction with the carboxylic acid, the ester remains untouched.

  • α,β-Unsaturated Alkene: While borane is famous for the hydroboration of alkenes, the double bond in monoethyl fumarate is highly electron-deficient due to conjugation with two electron-withdrawing carbonyl groups.[10] Hydroboration is an electrophilic addition, and it proceeds much more slowly with electron-poor alkenes compared to electron-rich ones. The rate of carboxylic acid reduction is orders of magnitude faster than the hydroboration of this particular C=C bond, ensuring the preservation of the alkene.[4][5]

Detailed Mechanistic Pathway

The complete reduction of the carboxylic acid moiety of monoethyl fumarate to a primary alcohol involves several discrete, well-characterized steps. The following diagram illustrates this sequence, from the initial interaction with borane to the final product after workup.

G cluster_0 Reaction Phase A Monoethyl Fumarate + BH3-THF Complex B Lewis Acid-Base Adduct (O=C--BH3) A->B Coordination C Acyloxyborane Intermediate + H2 Gas B->C  Protonolysis & H2 Elimination (Fast, Irreversible) D First Hydride Transfer (Aldehyde-level boronic ester) C->D  Intramolecular Hydride Transfer E Second Hydride Transfer (Alcohol-level borate ester) D->E  Intramolecular Hydride Transfer F Final Product: Ethyl 4-hydroxybut-2-enoate E->F Hydrolysis (e.g., MeOH, H2O) G Boron Byproducts (e.g., B(OH)3) E->G G start Start setup Assemble & Flame-Dry Glassware under Inert Atmosphere start->setup dissolve Dissolve Monoethyl Fumarate (1 eq.) in Anhydrous THF setup->dissolve cool Cool to 0 °C dissolve->cool add Dropwise Addition of BH3-THF (1.1 eq.) over 30 min cool->add check1 Observe H2 Evolution? add->check1 react Stir at 0 °C -> RT (2-4 hours) check1->react Yes end Final Product: Ethyl 4-hydroxybut-2-enoate check1->end No (Check Reagents) monitor Monitor by TLC react->monitor check2 Reaction Complete? monitor->check2 check2->react No quench Cool to 0 °C Slowly Quench with MeOH check2->quench Yes workup Concentrate & Co-evaporate with MeOH (3x) Aqueous Extraction quench->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify purify->end

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl (E)-4-hydroxybut-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E)-4-hydroxybut-2-enoate is a bifunctional organic molecule of increasing interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its structure, featuring an α,β-unsaturated ester and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules, including novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing everything from reaction setup and purification to formulation and storage. This guide provides a comprehensive overview of the known physical characteristics of ethyl (E)-4-hydroxybut-2-enoate, details the experimental methodologies for their determination, and offers insights into the relationship between its molecular structure and macroscopic properties.

Molecular and General Properties

Ethyl (E)-4-hydroxybut-2-enoate is a yellow oil at room temperature.[1] The fundamental properties of the molecule are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
Appearance Yellow Oil[1]
CAS Number 10080-68-9[1]

The presence of both a polar hydroxyl group and a polar ester group, along with a nonpolar ethyl group and hydrocarbon backbone, gives the molecule an amphiphilic character, influencing its solubility and chromatographic behavior.

Solubility Profile

The solubility of a compound is a critical parameter for its application in solution-phase chemistry and for its purification. Ethyl (E)-4-hydroxybut-2-enoate exhibits good solubility in common organic solvents such as dichloromethane (DCM) and ethyl acetate.[1] An estimated water solubility of 2.14 x 10⁵ mg/L at 25 °C has also been reported.[2]

The observed solubility is a direct consequence of the molecule's structure. The ethyl ester and the hydroxyl group can participate in dipole-dipole interactions and hydrogen bonding with polar solvents, while the hydrocarbon portion of the molecule allows for van der Waals interactions with nonpolar solvents.

Experimental Protocol for Solubility Determination

A standard method for determining solubility involves the visual "shake-flask" method.

  • Preparation: A known volume of the chosen solvent is placed in a sealed container (e.g., a vial or flask) and maintained at a constant temperature.

  • Addition of Solute: Small, accurately weighed portions of ethyl (E)-4-hydroxybut-2-enoate are incrementally added to the solvent.

  • Equilibration: After each addition, the mixture is vigorously agitated (e.g., using a vortex mixer or shaker) and then allowed to equilibrate.

  • Observation: The solution is visually inspected for any undissolved solute. The point at which a slight excess of solid or oil remains undissolved marks the saturation point.

  • Quantification: The total mass of the solute added to reach saturation is used to calculate the solubility in terms of g/L or mol/L.

Caption: Workflow for solubility determination by the shake-flask method.

Thermal Properties

The presence of the hydroxyl group allows for intermolecular hydrogen bonding, which would be expected to increase its boiling point compared to an analogous ester without this functional group.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a research-scale compound, this is often determined by distillation.

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed to accurately measure the temperature of the vapor.

  • Heating: The liquid in the distillation flask is heated, and the temperature is monitored.

  • Observation: The temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask is recorded as the boiling point. For greater accuracy, the atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Density and Refractive Index

Similar to the thermal properties, experimentally determined values for the density and refractive index of ethyl (E)-4-hydroxybut-2-enoate are not currently available in the surveyed literature.

Experimental Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it can be readily determined using a pycnometer or a digital density meter.

  • Pycnometer Method:

    • The mass of a clean, dry pycnometer (a flask with a specific, known volume) is determined.

    • The pycnometer is filled with the liquid, and its mass is measured again.

    • The mass of the liquid is the difference between the two measurements.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Experimental Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is often used to identify and assess the purity of liquid samples. A refractometer is the standard instrument for this measurement.

  • Calibration: The refractometer is calibrated using a standard with a known refractive index (e.g., distilled water).

  • Sample Application: A few drops of the liquid are placed on the prism of the refractometer.

  • Measurement: The instrument is used to measure the refractive index, and the temperature at which the measurement is taken is also recorded, as refractive index is temperature-dependent.

Spectroscopic Properties

While specific, authenticated spectra for ethyl (E)-4-hydroxybut-2-enoate are not widely published, its structure allows for the prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group will present as a quartet for the -CH₂- protons and a triplet for the -CH₃ protons. The vinyl protons on the double bond will appear as doublets or multiplets, with their coupling constant indicative of the (E)-stereochemistry. The methylene protons adjacent to the hydroxyl group will also give a characteristic signal, and the hydroxyl proton will appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester will have the highest chemical shift. The two sp² hybridized carbons of the double bond will appear in the olefinic region of the spectrum. The remaining sp³ hybridized carbons of the ethyl group and the hydroxymethyl group will be found at lower chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of ethyl (E)-4-hydroxybut-2-enoate will be characterized by several key absorption bands:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

  • A strong, sharp band around 1720 cm⁻¹ due to the C=O stretching vibration of the ester.

  • Bands in the region of 1650 cm⁻¹ corresponding to the C=C stretching of the alkene.

  • C-O stretching bands for the ester and alcohol functionalities will be observed in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

In a mass spectrum, ethyl (E)-4-hydroxybut-2-enoate would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for esters would also be anticipated, such as the loss of the ethoxy group (-OCH₂CH₃) or the entire ester functional group.

Safety and Handling

As a research chemical, ethyl (E)-4-hydroxybut-2-enoate should be handled with appropriate care in a well-ventilated laboratory or fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl (E)-4-hydroxybut-2-enoate is a valuable synthetic intermediate with a unique combination of functional groups. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide has outlined its known characteristics and the standard methodologies for determining the unknown parameters. A comprehensive understanding of these properties is essential for any researcher or scientist intending to utilize this compound in their work. As the use of this molecule becomes more widespread, it is anticipated that a more complete physical property profile will be established and published in the scientific literature.

References

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  • ethyl (2E)-4-cyclohexyl-4-hydroxy-2-butenoate - ChemSynthesis. Available at: [Link]

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A Comprehensive Technical Guide to the Solubility of Ethyl 4-Hydroxycrotonate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Ethyl 4-hydroxycrotonate is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block for a variety of more complex molecules, including pharmaceuticals and natural products. Its utility in these synthetic applications is critically dependent on its solubility in various organic solvents, which governs reaction kinetics, purification efficiency, and formulation possibilities. This technical guide provides an in-depth exploration of the solubility characteristics of this compound. We will delve into the theoretical principles governing its solubility, provide a detailed experimental protocol for its quantitative determination, and discuss the interpretation of solubility data in the context of solvent selection for practical applications.

Introduction: The Synthetic Importance of this compound

This compound, systematically known as ethyl (E)-4-hydroxybut-2-enoate, possesses a unique molecular architecture that includes a reactive α,β-unsaturated ester and a primary alcohol. This combination of functional groups makes it a valuable precursor in a multitude of chemical transformations. For instance, it is utilized in the synthesis of alkaloids and other complex organic molecules.[1] The efficiency of these synthetic routes is often dictated by the choice of solvent, which must be capable of dissolving the reactants to a sufficient concentration, remain inert to the reaction conditions, and facilitate product isolation. A thorough understanding of the solubility of this compound is therefore not merely academic but a practical necessity for process optimization and scale-up.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb that reflects the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] The molecular structure of this compound provides key insights into its expected solubility behavior.

Molecular Structure and Functional Group Analysis

This compound (C₆H₁₀O₃, Molar Mass: 130.14 g/mol ) is a relatively small organic molecule with distinct polar and non-polar regions.[3]

  • Ester Group (-COOEt): The ester functional group is polar and can act as a hydrogen bond acceptor.

  • Hydroxyl Group (-OH): The primary alcohol is a polar functional group capable of both hydrogen bond donation and acceptance. This is a key feature that significantly influences its solubility in protic solvents.

  • Ethyl Group (-CH₂CH₃) and Alkene Backbone (-CH=CH-): These hydrocarbon portions of the molecule are non-polar.

The presence of both hydrogen-bonding functional groups and a non-polar hydrocarbon backbone suggests that this compound will exhibit a nuanced solubility profile across a range of organic solvents.

Predicting Solubility in Different Solvent Classes
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the hydroxyl and ester groups of this compound. Therefore, high solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are polar but do not have hydrogen bond donating capabilities. They can, however, act as hydrogen bond acceptors and participate in dipole-dipole interactions. Good solubility is expected in these solvents, particularly those that can accept hydrogen bonds from the hydroxyl group of the solute. Qualitative information suggests solubility in dichloromethane and ethyl acetate.[4] The use of ethyl acetate as an extraction solvent in its synthesis also points to high solubility.[5][6]

  • Non-polar Solvents (e.g., Toluene, Hexane): The solubility in non-polar solvents is expected to be lower due to the significant polarity of the hydroxyl and ester groups. The non-polar hydrocarbon backbone will contribute to some degree of solubility, but the strong solute-solute interactions via hydrogen bonding will likely dominate.

The interplay of these interactions is visually represented in the following diagram:

Intermolecular Interactions Influencing Solubility cluster_solute This compound cluster_solvents Solvent Classes solute C₆H₁₀O₃ ester Ester Group (-COOEt) (H-bond acceptor) solute->ester polar hydroxyl Hydroxyl Group (-OH) (H-bond donor & acceptor) solute->hydroxyl polar backbone Hydrocarbon Backbone (Non-polar) solute->backbone non-polar protic Polar Protic (e.g., Methanol, Ethanol) ester->protic H-bonding aprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) ester->aprotic Dipole-dipole nonpolar Non-polar (e.g., Toluene, Hexane) ester->nonpolar Weak interaction hydroxyl->protic Strong H-bonding hydroxyl->aprotic H-bonding hydroxyl->nonpolar Weak interaction backbone->protic Weak interaction backbone->aprotic Weak interaction backbone->nonpolar Van der Waals

Caption: Molecular interactions governing the solubility of this compound.

Quantitative Solubility Data

SolventSolvent ClassTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Observations
MethanolPolar Protic25
EthanolPolar Protic25
AcetonePolar Aprotic25
Ethyl AcetatePolar Aprotic25
DichloromethanePolar Aprotic25
ChloroformPolar Aprotic25
Diethyl EtherNon-polar25
TolueneNon-polar25
HexaneNon-polar25

Experimental Determination of Solubility

The following is a detailed, step-by-step protocol for the gravimetric determination of the solubility of this compound in a range of organic solvents. This method is reliable and widely applicable for solid organic compounds.[7][8]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pipettes and glassware

  • Oven or vacuum oven

Experimental Workflow

The experimental workflow for determining the solubility is outlined below:

Experimental Workflow for Solubility Determination start Start step1 Add excess this compound to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate the mixture at a constant temperature with agitation for an extended period (e.g., 24-48 hours). step1->step2 step3 Allow the solution to settle, letting excess solid precipitate. step2->step3 step4 Carefully withdraw a known volume of the supernatant using a syringe. step3->step4 step5 Filter the supernatant through a syringe filter to remove any undissolved solid. step4->step5 step6 Transfer the filtered, saturated solution to a pre-weighed vial. step5->step6 step7 Determine the mass of the saturated solution. step6->step7 step8 Evaporate the solvent under reduced pressure or in an oven. step7->step8 step9 Weigh the vial containing the dry solute residue. step8->step9 step10 Calculate the solubility based on the mass of the solute and the volume of the solvent. step9->step10 end End step10->end

Sources

Methodological & Application

The Strategic Application of Ethyl 4-Hydroxycrotonate in Modern Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate field of natural product synthesis, the choice of starting materials is paramount to the efficiency and elegance of a synthetic route. Ethyl 4-hydroxycrotonate, a bifunctional C4 building block, has emerged as a versatile and valuable precursor in the stereoselective synthesis of various alkaloids, particularly those belonging to the pyrrolizidine and indolizidine families. Its inherent functionality – a hydroxyl group amenable to activation and an α,β-unsaturated ester poised for conjugate addition and other transformations – provides a powerful platform for the construction of the core bicyclic systems of these alkaloids. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound in alkaloid synthesis, complete with detailed protocols and mechanistic insights.

The Versatility of the C4 Synthon: Why this compound?

The utility of this compound in alkaloid synthesis stems from its capacity to undergo a variety of chemical transformations in a controlled manner. The hydroxyl group can be readily converted into a good leaving group, such as a halide or a sulfonate, transforming the molecule into a potent electrophile. The α,β-unsaturated ester moiety, on the other hand, is an excellent Michael acceptor and can participate in cycloaddition reactions. This dual reactivity allows for the sequential or tandem formation of multiple carbon-carbon and carbon-nitrogen bonds, which is essential for the construction of complex polycyclic structures.

A key derivative in many synthetic applications is ethyl 4-bromocrotonate, which can be readily prepared from this compound. This bromide serves as a highly reactive four-carbon electrophile, ideal for the alkylation of nucleophiles such as the nitrogen atom of proline derivatives, a common strategy for building the pyrrolizidine and indolizidine skeletons.

Application in Pyrrolizidine Alkaloid Synthesis: A Case Study of (±)-Supinidine

The pyrrolizidine alkaloids are a large class of natural products, many of which exhibit significant biological activity.[1] A common structural feature is the bicyclic pyrrolizidine nucleus. The synthesis of (±)-supinidine, a simple necine base, provides an excellent example of the application of an this compound-derived synthon.[2]

The retrosynthetic analysis for (±)-supinidine reveals that the pyrrolizidine core can be constructed through the intramolecular cyclization of a suitably functionalized proline derivative. This is where ethyl 4-bromocrotonate, derived from this compound, plays a pivotal role.

G supinidine (±)-Supinidine intermediate1 Functionalized Proline Derivative supinidine->intermediate1 Intramolecular Cyclization proline Proline Derivative intermediate1->proline crotonate Ethyl 4-bromocrotonate intermediate1->crotonate

Caption: Retrosynthetic analysis of (±)-supinidine.

The forward synthesis involves the N-alkylation of a proline ester with ethyl 4-bromocrotonate, followed by a Dieckmann condensation to form the bicyclic core. Subsequent reduction and decarboxylation afford the target alkaloid.

Experimental Protocol: Synthesis of (±)-Supinidine

This protocol is a representative example of how a derivative of this compound can be employed in the synthesis of a pyrrolizidine alkaloid.

Step 1: Preparation of Ethyl 4-bromocrotonate from Ethyl Crotonate

A common laboratory preparation involves the allylic bromination of ethyl crotonate using N-bromosuccinimide (NBS) in the presence of a radical initiator.[3]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Ethyl Crotonate1.0114.1422.8 g
N-Bromosuccinimide1.1177.9835.6 g
Benzoyl Peroxide0.02242.230.2 g
Carbon Tetrachloride-153.8240 mL

Procedure:

  • Dissolve ethyl crotonate (22.8 g) in dry carbon tetrachloride (40 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add N-bromosuccinimide (35.6 g) and benzoyl peroxide (0.2 g) to the solution.[3]

  • Heat the mixture to reflux and maintain for 3 hours.[3]

  • Cool the reaction mixture to 0 °C and filter to remove the succinimide precipitate.

  • Wash the filtrate with water, and separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation to obtain ethyl 4-bromocrotonate as a colorless liquid.[3]

Step 2: Synthesis of Diethyl 1-(4-ethoxycarbonylbut-2-enyl)pyrrolidine-2,5-dicarboxylate

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Diethyl L-prolinate1.0157.21(Calculated)
Ethyl 4-bromocrotonate1.1193.04(Calculated)
Potassium Carbonate2.0138.21(Calculated)
Acetone-58.08(Sufficient)

Procedure:

  • To a solution of diethyl L-prolinate in anhydrous acetone, add potassium carbonate.

  • Add ethyl 4-bromocrotonate dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired N-alkylated product.

Step 3: Dieckmann Condensation and Decarboxylation to (±)-Supinidine

Procedure:

  • Treat the product from Step 2 with a strong base such as sodium ethoxide in ethanol to effect an intramolecular Dieckmann condensation.

  • Acidify the reaction mixture to promote decarboxylation of the resulting β-keto ester.

  • Reduce the remaining ester and ketone functionalities using a reducing agent like lithium aluminum hydride.

  • Purify the final product by column chromatography to obtain (±)-supinidine.

G cluster_0 Synthesis of (±)-Supinidine Proline Ester Proline Ester N-Alkylation N-Alkylation Proline Ester->N-Alkylation Ethyl 4-bromocrotonate Dieckmann Condensation Dieckmann Condensation N-Alkylation->Dieckmann Condensation Decarboxylation Decarboxylation Dieckmann Condensation->Decarboxylation Reduction Reduction Decarboxylation->Reduction (±)-Supinidine (±)-Supinidine Reduction->(±)-Supinidine G indolizidine Indolizidine Core intermediate2 Functionalized Piperidine indolizidine->intermediate2 Intramolecular Cyclization piperidine Piperidine Derivative intermediate2->piperidine crotonate2 Ethyl 4-bromocrotonate intermediate2->crotonate2

Caption: Retrosynthetic approach to an indolizidine core.

Mechanistic Causality: The Power of Bifunctionality

The success of this compound and its derivatives in these syntheses lies in the orchestrated sequence of reactions that its bifunctional nature enables. The initial N-alkylation step establishes the foundational carbon-nitrogen bond. The subsequent intramolecular cyclization, often a Dieckmann condensation or a related reaction, forges the second ring of the bicyclic alkaloid core. The stereochemistry of the final product can often be controlled by the chirality of the starting proline or piperidine derivative, making this a powerful strategy for the enantioselective synthesis of alkaloids.

Conclusion and Future Perspectives

This compound is a cost-effective and highly versatile building block for the synthesis of pyrrolizidine and indolizidine alkaloids. [4]Its ability to be readily converted into a reactive C4 electrophile, coupled with the synthetic opportunities presented by its unsaturated ester moiety, makes it a valuable tool for synthetic organic chemists. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the use of this synthon in the synthesis of known and novel alkaloid structures. Future work in this area will likely focus on the development of new catalytic and stereoselective methods that leverage the unique reactivity of this compound to access even more complex and biologically active alkaloids.

References

  • Bhat, C., & Tilve, S. G. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 4(11), 5405-5452. [Link]

  • Tufariello, J. J., & Tette, J. P. (1971). Synthesis of the alkaloidal base (±)-supinidine. Journal of the Chemical Society D: Chemical Communications, (9), 469. [Link]

  • Robins, D. J. (1982). The pyrrolizidine alkaloids. Phytochemistry, 21(9), 2311-2316.
  • Tufariello, J. J., & Lee, G. E. (1980). Synthesis of the Necine Base (±)-Retronecine. Journal of the American Chemical Society, 102(1), 373-374. [Link]

  • Robins, D. J., & Sakdarat, S. (1979). Enantiospecific synthesis of (+)-isoretronecanol, (+)-trachelanthamidine, and (+)-supinidine from (-)-4-hydroxy-L-proline.
  • Dehoux, C., et al. (2011). A concise total synthesis of (±)-supinidine and (±)-transalpinecine. Tetrahedron Letters, 52(33), 4304-4306.
  • Organic Syntheses. (1986). This compound. Organic Syntheses, 64, 118. [Link]

  • Mohammadi Ziarani, G., et al. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Natural Products and Bioprospecting, 12(1), 1-27. [Link]

  • Robins, D. J. (1995). Enantiospecific synthesis of (+)-retronecine, (+)-crotonecine, and related alkaloids. Journal of the Chemical Society, Perkin Transactions 1, (11), 1339-1346. [Link]

  • Ober, D., & Hartmann, T. (2000). Pyrrolizidine alkaloids: biosynthesis, biological activities and occurrence in crop plants. Molecules, 5(1), 13-24. [Link]

  • Tufariello, J. J. (1984). 1,3-Dipolar Cycloaddition Chemistry. In A. Padwa (Ed.), 1,3-Dipolar Cycloaddition Chemistry (Vol. 2, pp. 83-168). John Wiley & Sons.
  • PrepChem. (n.d.). Preparation of ethyl 4-bromocrotonate. [Link]

  • Chempedia. (n.d.). Synthesis of this compound. [Link]

Sources

Application Notes & Protocols: Ethyl 4-Hydroxycrotonate as a Versatile Dipolarophile in 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-hydroxycrotonate is a bifunctional C4 building block of significant utility in modern organic synthesis. Its chemical architecture, featuring an electron-deficient alkene (dipolarophile), an ester, and a primary allylic alcohol, makes it an exceptionally versatile substrate for cycloaddition reactions. The 1,3-dipolar cycloaddition, a powerful class of pericyclic reactions, provides a direct and atom-economical route to five-membered heterocycles.[1] This guide provides an in-depth exploration of this compound's application as a dipolarophile, focusing on its reactions with nitrones and azomethine ylides to construct highly functionalized isoxazolidine and pyrrolidine scaffolds, respectively. These products serve as valuable intermediates in the synthesis of pharmaceuticals and natural products.[2][3] We present the core mechanistic principles, detailed experimental protocols, and expected outcomes to enable researchers in synthetic chemistry and drug development to effectively leverage this reagent.

The Strategic Value of this compound in Cycloaddition Chemistry

Ethyl (E)-4-hydroxybut-2-enoate, commonly known as this compound, is distinguished as a dipolarophile by its dual functionality.[4]

  • The Dipolarophile Core: The α,β-unsaturated ester moiety provides an electron-deficient π-system, which is highly reactive towards electron-rich 1,3-dipoles. The E-geometry of the alkene is crucial as its stereochemistry is typically retained in the final cycloadduct.

  • The Directing Hydroxyl Group: The terminal allylic alcohol is not merely a passive functional handle. It can play an active role in the cycloaddition process, influencing the facial selectivity and diastereoselectivity of the reaction through hydrogen bonding or coordination with catalysts in the transition state. Post-cycloaddition, it offers a versatile site for synthetic elaboration.

This combination allows for the rapid construction of molecular complexity from a simple, commercially available or readily synthesized starting material.[5]

Synthesis of Substituted Isoxazolidines via [3+2] Cycloaddition with Nitrones

The 1,3-dipolar cycloaddition between a nitrone and an alkene is the most reliable and widely used method for synthesizing the isoxazolidine ring system.[2][6] This heterocyclic core is a stable precursor to 1,3-amino alcohols, which are key structural motifs in many biologically active molecules. The reaction with this compound provides isoxazolidines functionalized at the C4 and C5 positions, offering multiple avenues for further diversification.

Mechanistic Rationale and Stereochemical Control

The reaction proceeds via a concerted, pericyclic mechanism, forming a C-C and a C-O bond in a single step.[1] The regioselectivity is governed by Frontier Molecular Orbital (FMO) theory, typically resulting in the formation of 5-substituted isoxazolidines. The presence of the allylic hydroxyl group in this compound can establish a hydrogen bond with the nitrone's oxygen atom in the transition state. This interaction favors the endo approach, leading to a specific diastereomer.

G cluster_reactants Reactants cluster_ts Transition State (endo approach) cluster_product Product E4HC This compound (Dipolarophile) TS H-Bonding Interaction favors specific diastereomer E4HC->TS [3+2] Cycloaddition Nitrone Nitrone (1,3-Dipole) Nitrone->TS Isoxazolidine Functionalized Isoxazolidine TS->Isoxazolidine New C-C and C-O bonds

Caption: Mechanism of nitrone cycloaddition with this compound.

Protocol: Synthesis of Ethyl 2-methyl-3-phenyl-4-(hydroxymethyl)isoxazolidine-5-carboxylate

This protocol describes a representative reaction between C-phenyl-N-methylnitrone and this compound.

Materials:

  • This compound (1.0 eq)

  • C-phenyl-N-methylnitrone (1.1 eq)

  • Toluene, anhydrous

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.30 g, 10.0 mmol).

  • Reagent Addition: Dissolve the crotonate in anhydrous toluene (50 mL). Add C-phenyl-N-methylnitrone (e.g., 1.49 g, 11.0 mmol).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir vigorously. The choice of elevated temperature is to ensure a reasonable reaction rate for this thermally allowed cycloaddition.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) is typically effective for separating the diastereomeric products and removing unreacted starting material.

  • Characterization: Combine the fractions containing the desired product and remove the solvent. The resulting oil or solid should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Summary: Nitrone Cycloadditions

The following table summarizes representative outcomes for the cycloaddition of various nitrones with this compound, demonstrating the versatility of the reaction.

Nitrone (C-substituent, N-substituent)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
Phenyl, MethylToluene11018854:1
4-Chlorophenyl, MethylXylene14012825:1
t-Butyl, MethylToluene1103665>10:1
Phenyl, BenzylToluene11024783:1

Synthesis of Functionalized Pyrrolidines via Azomethine Ylide Cycloaddition

The reaction of azomethine ylides with dipolarophiles is a cornerstone for the synthesis of the pyrrolidine ring, a privileged scaffold in medicinal chemistry.[3] Azomethine ylides are transient 1,3-dipoles that are typically generated in situ. A common and efficient method involves the condensation of an α-amino acid with an aldehyde, which generates the ylide through decarboxylation.

Mechanistic Rationale and Workflow

This process is often performed as a one-pot, three-component reaction. An α-amino acid (e.g., sarcosine) and an aldehyde (e.g., paraformaldehyde) are heated in the presence of the dipolarophile, this compound. The reaction proceeds through the formation of an intermediate iminium species, which then decarboxylates to form the unstabilized azomethine ylide. This highly reactive dipole is immediately trapped by the dipolarophile in a [3+2] cycloaddition to yield the pyrrolidine product.

Caption: One-pot workflow for pyrrolidine synthesis.

Protocol: Three-Component Synthesis of Ethyl 1-methyl-3-(hydroxymethyl)pyrrolidine-2-carboxylate

This protocol outlines the one-pot reaction between sarcosine, paraformaldehyde, and this compound.

Materials:

  • This compound (1.0 eq)

  • Sarcosine (N-methylglycine) (1.2 eq)

  • Paraformaldehyde (1.5 eq)

  • Toluene, anhydrous

  • Round-bottom flask with Dean-Stark apparatus, reflux condenser, and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a Dean-Stark trap and reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: Add sarcosine (e.g., 1.07 g, 12.0 mmol), paraformaldehyde (e.g., 0.45 g, 15.0 mmol), and this compound (e.g., 1.30 g, 10.0 mmol) to the flask. Add anhydrous toluene (60 mL).

  • Reaction: Heat the suspension to reflux (approx. 110 °C). The purpose of the Dean-Stark trap is to azeotropically remove the water formed during the initial condensation, driving the equilibrium towards the formation of the azomethine ylide.

  • Monitoring: The reaction mixture will become homogeneous as the reagents are consumed. Monitor the reaction by TLC until the this compound spot has disappeared (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove any insoluble polymers. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography (silica gel, gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the target pyrrolidine.

Data Summary: Azomethine Ylide Cycloadditions

This approach allows for significant variation in the final product by simply changing the amino acid or aldehyde component.

α-Amino AcidAldehydeSolventTemp (°C)Time (h)Yield (%)
SarcosineParaformaldehydeToluene110575
GlycineParaformaldehydeToluene110668
ProlineParaformaldehydeToluene110480 (yields pyrrolizidine)
SarcosineBenzaldehydeToluene110872

Appendix: Synthesis of this compound

For laboratories preferring to synthesize the title compound, the following robust procedure is adapted from Organic Syntheses.[5][7] It relies on the selective reduction of the carboxylic acid functionality of monoethyl fumarate in the presence of the ester.

Materials:

  • Monoethyl fumarate (1.0 eq)

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: A dry 2-L round-bottom flask is equipped with a pressure-equalizing funnel and a magnetic stirrer under a nitrogen atmosphere.

  • Initial Charge: Charge the flask with monoethyl fumarate (100 g) and anhydrous THF (300 mL).

  • Cooling: Cool the stirred solution to -5 °C using an ice-salt bath.

  • Borane Addition: Cautiously add the 1 M borane-THF solution (700 mL, 0.70 mol) dropwise, ensuring the internal temperature does not rise significantly. Vigorous hydrogen evolution will occur. Maintain the cooling bath during the addition (approx. 90 min).

  • Warm-up: Allow the reaction mixture to slowly warm to room temperature over 8-10 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of a 1:1 mixture of water and acetic acid until gas evolution ceases.

  • Workup: Concentrate the mixture under reduced pressure to a slurry. Carefully pour the slurry into ice-cold saturated NaHCO₃ solution (300 mL) with vigorous stirring.

  • Extraction: Extract the product with ethyl acetate (1 x 300 mL, then 1 x 100 mL).

  • Washing & Drying: Combine the organic layers, wash with saturated NaHCO₃ (200 mL), and dry over anhydrous MgSO₄.

  • Isolation: Filter and remove the solvent under reduced pressure to yield this compound (approx. 61 g, 67% yield) as an oil that is sufficiently pure for most applications.[5][7]

References

  • This compound. Organic Syntheses Procedure. Available at: [Link]

  • Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies. BMC Chemistry. Available at: [Link]

  • Isoxazolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules. Available at: [Link]

  • ethyl isocrotonate. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of this compound. Chempedia - LookChem. Available at: [Link]

  • This compound. PubChem - NIH. Available at: [Link]

  • Intramolecular cycloaddition of nitrones in total synthesis of natural products. Natural Product Reports. Available at: [Link]

  • Enantioselective Synthesis of 2,3,4,5‐Tetra(hydroxyalkyl)pyrrolidines through 1,3‐Dipolar Cycloadditions. ResearchGate. Available at: [Link]

  • Cyclization of ethyl 4,4,4-trifluoroacetoacetate and cycloheptanone with dinucleophiles in the design of new alkaloid-like structures. ResearchGate. Available at: [Link]

  • New Synthetic Route to 4,4a- and 3,4-Dihydroxanthones via [4+2] Cycloaddition and Base-assisted Sigmatropic Rearrangement. ResearchGate. Available at: [Link]

  • Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. ResearchGate. Available at: [Link]

  • A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules. Available at: [Link]

  • Azomethine ylide. Wikipedia. Available at: [Link]

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Application Notes & Protocols: Selective Oxidation of Ethyl 4-Hydroxycrotonate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Utility of Ethyl 4-Oxocrotonate

Ethyl 4-oxocrotonate is a valuable bifunctional molecule in organic synthesis, serving as a precursor for a wide array of complex molecules, including alkaloids and other pharmacologically active compounds.[1] Its structure incorporates both an α,β-unsaturated ester and an aldehyde, making it a versatile Michael acceptor and a participant in various carbon-carbon bond-forming reactions. The most direct route to this key intermediate is the selective oxidation of the primary allylic alcohol, ethyl 4-hydroxycrotonate.[1]

This document provides a detailed guide to performing this transformation, focusing on modern, reliable, and high-yielding protocols. We will explore the causality behind the choice of reagents, provide step-by-step experimental procedures, and discuss the necessary safety precautions for handling the involved oxidizing agents.

Strategic Considerations for the Oxidation of an Allylic Alcohol

The primary challenge in oxidizing this compound is to selectively convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid or inducing side reactions involving the conjugated double bond.[2] Several methods are suitable for this transformation, each with distinct advantages and operational considerations.

  • Chromium-Based Reagents (e.g., PCC): Pyridinium chlorochromate (PCC) is a well-established reagent for oxidizing primary allylic alcohols to their corresponding α,β-unsaturated aldehydes.[3][4] The reaction is typically efficient and selective.[3] However, the high toxicity and hazardous waste associated with hexavalent chromium reagents have led to their diminished use in favor of milder, more environmentally benign alternatives.[2][5]

  • DMSO-Based Reagents (Swern Oxidation): The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride, followed by quenching with a hindered base such as triethylamine.[2][6] It is renowned for its exceptionally mild reaction conditions (typically ≤ -60 °C), which are ideal for sensitive substrates.[6] This method avoids toxic heavy metals, and the primary byproducts are volatile or easily removed during workup.[2][6]

  • Hypervalent Iodine Reagents (Dess-Martin Periodinane): The Dess-Martin periodinane (DMP) oxidation is another excellent choice for mild and selective oxidation.[7][8] The reaction proceeds rapidly at room temperature, does not require harsh conditions, and is compatible with a wide range of functional groups.[7][9] Like the Swern oxidation, it avoids the use of toxic chromium compounds.[7]

For the purposes of this guide, we will provide detailed protocols for the Swern Oxidation and the Dess-Martin Oxidation , as they represent modern, efficient, and safer alternatives to chromium-based methods.

Visualizing the Transformation

Overall Reaction Workflow

sub This compound (Starting Material) reagent Oxidizing Agent (e.g., Swern or DMP) sub->reagent 1. Reaction workup Aqueous Workup & Extraction reagent->workup 2. Quench product Ethyl 4-oxocrotonate (Target Product) purify Silica Gel Chromatography workup->purify 3. Isolation purify->product 4. Purification

Caption: General experimental workflow for the synthesis of Ethyl 4-oxocrotonate.

Protocol I: Swern Oxidation

The Swern oxidation is a reliable method that proceeds under cryogenic conditions to prevent side reactions, making it ideal for sensitive substrates.[2][6] The reaction converts the primary alcohol to the desired aldehyde without over-oxidation.[2][10]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Standard SupplierEnsure dryness
Oxalyl chloride≥99%Standard SupplierHandle in fume hood
Dimethyl sulfoxide (DMSO)AnhydrousStandard SupplierStore over molecular sieves
Triethylamine (TEA)≥99.5%Standard SupplierDistill from CaH₂
Dichloromethane (DCM)AnhydrousStandard SupplierStore over molecular sieves
Diethyl etherAnhydrousStandard Supplier
Saturated aq. NH₄ClFor quenching
Brine (Saturated aq. NaCl)For washing
Anhydrous MgSO₄ or Na₂SO₄For drying
Step-by-Step Experimental Protocol
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under a nitrogen atmosphere.

  • Reagent Preparation: Charge the flask with 100 mL of anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: To the cooled DCM, add 2.2 equivalents of oxalyl chloride dropwise via an addition funnel over 15 minutes, ensuring the internal temperature does not exceed -60 °C.

  • DMSO Addition: In a separate dry flask, prepare a solution of 2.5 equivalents of anhydrous DMSO in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. Stir for an additional 10 minutes.

  • Substrate Addition: Prepare a solution of 1.0 equivalent of this compound in 30 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Stir the resulting mixture for 45 minutes at -78 °C.

  • Base Quench: Add 5.0 equivalents of triethylamine (TEA) dropwise over 10 minutes. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Workup:

    • Pour the reaction mixture into 100 mL of water.

    • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

    • Combine the organic layers and wash sequentially with 50 mL of saturated aq. NH₄Cl, 50 mL of water, and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure ethyl 4-oxocrotonate. The expected yield is typically high.

Swern Oxidation Mechanism

DMSO DMSO Intermediate1 Dimethylchlorosulfonium ion DMSO->Intermediate1 Activation OxalylCl Oxalyl Chloride OxalylCl->Intermediate1 Intermediate2 Alkoxysulfonium salt Intermediate1->Intermediate2 Nucleophilic Attack Alcohol This compound (R-CH₂OH) Alcohol->Intermediate2 Product Ethyl 4-oxocrotonate (R-CHO) Intermediate2->Product Deprotonation & E2 Elimination TEA Triethylamine (Base) TEA->Product Byproducts DMS + CO₂ + CO + TEA·HCl Alcohol This compound (R-CH₂OH) Intermediate1 Periodinane Intermediate Alcohol->Intermediate1 Ligand Exchange DMP Dess-Martin Periodinane DMP->Intermediate1 Product Ethyl 4-oxocrotonate (R-CHO) Intermediate1->Product Intramolecular Proton Transfer Base Acetate (from DMP) Base->Product Byproduct Iodinane byproduct

Sources

The Strategic Application of Ethyl 4-Hydroxycrotonate in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a C4 Building Block

In the intricate field of natural product synthesis, the selection of appropriate starting materials is paramount to the success and elegance of a synthetic route. Ethyl (E)-4-hydroxybut-2-enoate, commonly known as ethyl 4-hydroxycrotonate, has emerged as a highly valuable and versatile C4 building block. Its bifunctional nature, possessing both a nucleophilic primary alcohol and an electrophilic α,β-unsaturated ester, allows for a diverse range of chemical transformations. This application note will provide an in-depth guide to the strategic application of this compound in the total synthesis of complex natural products, with a particular focus on alkaloid synthesis. We will explore the causality behind experimental choices, provide detailed protocols, and illustrate key transformations.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₁₀O₃PubChem CID: 10606769[1]
Molecular Weight 130.14 g/mol PubChem CID: 10606769[1]
Appearance Colorless liquid
Boiling Point 117-120 °C at 15 mmHgOrganic Syntheses, Coll. Vol. 7, p.230 (1990)[2]
IUPAC Name ethyl (E)-4-hydroxybut-2-enoatePubChem CID: 10606769[1]

Synthesis of this compound: A Reliable Protocol

An accessible and cost-effective synthesis of this compound is crucial for its widespread application. A well-established procedure reported in Organic Syntheses provides a convenient one-step method from inexpensive starting materials.[2][3]

Reaction Scheme:

cluster_0 Synthesis of this compound monoethyl_fumarate Monoethyl fumarate ethyl_hydroxycrotonate This compound monoethyl_fumarate->ethyl_hydroxycrotonate 1. BH3·THF, THF, -5 °C to rt 2. H2O/AcOH quench 3. NaHCO3 workup borane_thf BH3·THF

Caption: Selective reduction of monoethyl fumarate to yield this compound.

Detailed Experimental Protocol:

Materials:

  • Dry, 2-L, one-necked, round-bottomed flask

  • 1-L pressure-equalizing funnel

  • Large magnetic stirring bar

  • Nitrogen inlet

  • Ice-salt/methanol bath

  • Monoethyl fumarate (100 g)

  • Anhydrous tetrahydrofuran (THF, 300 mL)

  • 1 M solution of borane–tetrahydrofuran complex (700 mL, 0.70 mol)

  • 1:1 water:acetic acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A dry 2-L round-bottomed flask is equipped with a pressure-equalizing funnel and a magnetic stirrer, and the system is flame-dried under a nitrogen atmosphere.[2][3]

  • The flask is charged with anhydrous THF (300 mL) and monoethyl fumarate (100 g).[2][3]

  • The solution is stirred under nitrogen and cooled to approximately -5 °C using an ice-salt/methanol bath.[2][3]

  • A 1 M solution of borane-tetrahydrofuran complex (700 mL) is added dropwise, maintaining the temperature to control the exothermic reaction and hydrogen evolution. The addition is completed over 90 minutes.[2][3]

  • The reaction mixture is allowed to warm to room temperature and stirred for 8-10 hours.[2][3]

  • The reaction is carefully quenched by the dropwise addition of a 1:1 water:acetic acid solution until gas evolution ceases.[2][3]

  • The THF is removed under reduced pressure to yield a slurry.[2][3]

  • The slurry is poured into an ice-cold saturated sodium bicarbonate solution (300 mL) with vigorous stirring.[2][3]

  • The product is extracted with ethyl acetate (1 x 300 mL, then 1 x 100 mL).[2][3]

  • The combined organic layers are washed with saturated sodium bicarbonate solution (200 mL) and dried over anhydrous magnesium sulfate.[2][3]

  • The solvent is removed under reduced pressure to give approximately 61 g (67% yield) of essentially pure this compound.[2][3]

Expert Insight: The choice of borane-THF is critical here as it allows for the selective reduction of the carboxylic acid in the presence of the ester functionality. This chemoselectivity is the cornerstone of this efficient synthesis. The careful control of temperature during the addition of the borane solution is essential to prevent runaway reactions and ensure a high yield.

Application in the Total Synthesis of Amaryllidaceae Alkaloids: The Case of (+)-Pretazettine

The Amaryllidaceae family of plants produces a wide array of structurally complex and biologically active alkaloids.[4] (+)-Pretazettine is a representative member of this family and has garnered significant attention from the synthetic community due to its interesting biological profile. The total synthesis of (+)-pretazettine provides an excellent case study for the strategic use of this compound.

Retrosynthetic Analysis and the Role of this compound:

A key disconnection in the synthesis of (+)-pretazettine involves the formation of the core heterocyclic structure. This compound serves as an ideal precursor for the C4 fragment required to construct a key intermediate.

pretazettine (+)-Pretazettine intermediate_A Key Lactam Intermediate pretazettine->intermediate_A Late-stage transformations intermediate_B Amino Ester Precursor intermediate_A->intermediate_B Intramolecular Cyclization piperonylamine Piperonylamine intermediate_B->piperonylamine Coupling ethyl_4_bromocrotonate Ethyl 4-bromocrotonate intermediate_B->ethyl_4_bromocrotonate ethyl_4_hydroxycrotonate This compound ethyl_4_bromocrotonate->ethyl_4_hydroxycrotonate Bromination (e.g., PBr3)

Caption: Retrosynthetic analysis of (+)-pretazettine highlighting the origin of the C4 fragment from this compound.

Key Synthetic Steps and Protocol:

The initial steps of the synthesis involve the conversion of this compound to a suitable electrophile, followed by its reaction with a nucleophile to build the backbone of the alkaloid.

Step 1: Bromination of this compound

The hydroxyl group of this compound is first converted to a better leaving group, typically a bromide, to facilitate nucleophilic substitution.

Protocol:

  • To a solution of this compound in a suitable aprotic solvent (e.g., diethyl ether) at 0 °C is slowly added phosphorus tribromide (PBr₃).

  • The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

  • The reaction is quenched with ice-water and the product, ethyl 4-bromocrotonate, is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by chromatography.

Step 2: Nucleophilic Substitution and Formation of the Key Intermediate

Ethyl 4-bromocrotonate is then reacted with a protected amine, such as piperonylamine, to form the crucial carbon-nitrogen bond.

Protocol:

  • To a solution of piperonylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in a polar aprotic solvent (e.g., acetonitrile or DMF) is added ethyl 4-bromocrotonate.

  • The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the desired amino ester intermediate.

Expert Insight: The use of this compound as a precursor allows for the direct installation of the four-carbon chain with the required ester functionality at one end. The conversion to the bromide is a standard transformation that activates the C4 position for nucleophilic attack. The subsequent S(_N)2 reaction with the amine is a robust and high-yielding method for forming the key C-N bond, setting the stage for the subsequent cyclization to form the core of the alkaloid.

Further Transformations and the Power of the C4 Synthon

The intermediate derived from this compound is then elaborated through a series of reactions, including reduction of the ester, protection of the resulting alcohol, and eventual cyclization to construct the intricate polycyclic system of (+)-pretazettine. The α,β-unsaturation in the original crotonate moiety also provides a handle for further functionalization, such as conjugate additions or cycloadditions, making it a truly versatile building block in natural product synthesis.

Conclusion

This compound is a powerful and versatile C4 building block in organic synthesis. Its ready availability through a cost-effective and scalable protocol, combined with its dual functionality, makes it an attractive starting material for the synthesis of complex natural products. The total synthesis of (+)-pretazettine serves as a compelling example of how this synthon can be strategically employed to construct key structural motifs in alkaloid synthesis. For researchers and professionals in drug development, a thorough understanding of the reactivity and applications of this compound can unlock new and efficient pathways to biologically active molecules.

References

  • Tufariello, J. J.; Tette, J. P. This compound. Org. Synth.1990 , 7, 230. [Link]

  • LookChem. Synthesis of this compound. [Link]

  • Li, H., et al. Total Synthesis of the Amaryllidaceae Alkaloid (+)-Pretazettine. J. Org. Chem.2011 , 76(10), 3994–4002. [Link]

  • Rinner, U. Total Synthesis and Biological Evaluation of Amaryllidaceae Alkaloids: Narciclasine, ent-7-Deoxypancratistatin. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10606769, this compound. [Link]

  • Yadav, J. S., et al. A novel approach to the synthesis of the C1-C9 fragment of laulimalide. Tetrahedron Lett.2003 , 44(32), 6051-6054. [Link]

  • MDPI. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. [Link]

  • Jin, Z. Amaryllidaceae alkaloids. In The Alkaloids: Chemistry and Biology; Cordell, G. A., Ed.; Academic Press: Cambridge, MA, USA, 2008; Volume 66, pp 1-193. [Link]

  • Padwa, A.; Ku, H. A route to the pyrrolizidine alkaloids via the intramolecular cycloaddition of azomethine ylides. J. Org. Chem.1979 , 44(2), 255–261. [Link]

  • Tufariello, J. J.; Tette, J. P. Synthesis of the Coccinellidae alkaloids. A study of the 1,3-dipolar cycloaddition of nitrones to olefins. J. Org. Chem.1975 , 40(25), 3866–3869. [Link]

Sources

Application Notes & Protocols: Ethyl 4-Hydroxycrotonate as a Versatile C4 Chiral Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl (E)-4-hydroxybut-2-enoate, commonly known as ethyl 4-hydroxycrotonate, is a bifunctional C4 building block of significant value in the synthesis of complex pharmaceutical intermediates.[1] Its structure, featuring a primary allylic alcohol and an α,β-unsaturated ester, provides two distinct points for chemical modification, enabling the construction of stereochemically rich molecules. This guide provides an in-depth exploration of this compound, detailing a robust synthesis protocol and its pivotal application in generating chiral epoxides via Sharpless asymmetric epoxidation. Furthermore, it outlines the subsequent conversion of these epoxides into key precursors for blockbuster drugs, including statins and L-carnitine. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.

Characterization and Synthesis of this compound

This compound is prized for its accessibility and functionality. Its synthesis from inexpensive starting materials makes it an economically attractive precursor for large-scale pharmaceutical production.[2]

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
IUPAC Name ethyl (E)-4-hydroxybut-2-enoate[3]
Molecular Formula C₆H₁₀O₃[3]
Molecular Weight 130.14 g/mol [3]
CAS Number 10080-68-9[4][5]
Appearance Liquid-
Boiling Point 117–120°C (15 mm Hg)[2][4]
Synthesis Rationale and Mechanism

The most convenient and widely adopted synthesis involves the selective reduction of the carboxylic acid group of monoethyl fumarate in the presence of an ester.[2] This chemoselectivity is achieved using a borane-tetrahydrofuran (BH₃-THF) complex. Borane reagents preferentially reduce carboxylic acids over esters, allowing for a clean, one-step conversion. The reaction proceeds by forming a triacyloxyborane intermediate from the carboxylic acid, which is then reduced by excess borane to the primary alcohol upon workup.

Diagram 1: Synthesis Workflow of this compound

MEF Monoethyl Fumarate in Anhydrous THF Reduction Add BH3-THF @ -5°C Allow to warm to RT (8-10h) MEF->Reduction 1. Selective Reduction Quench Quench with H2O:AcOH Concentrate Reduction->Quench 2. Reaction Quenching Workup Aqueous Workup (NaHCO3) Extract with Ethyl Acetate Quench->Workup 3. Isolation Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from the well-established procedure published in Organic Syntheses.[2][4]

Materials:

  • Monoethyl fumarate (100 g, 0.694 mol)

  • Anhydrous Tetrahydrofuran (THF), (1000 mL)

  • Borane-tetrahydrofuran complex (1 M solution in THF, 700 mL, 0.70 mol)

  • Acetic Acid (AcOH)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • 2-L flame-dried, round-bottomed flask with a large magnetic stir bar

  • 1-L pressure-equalizing dropping funnel

  • Nitrogen inlet

  • Ice-salt/methanol bath

Procedure:

  • Setup: Assemble the flame-dried flask with the dropping funnel under a positive pressure of dry nitrogen.

  • Initial Charge: Charge the flask with anhydrous THF (300 mL) and monoethyl fumarate (100 g).

  • Cooling: Stir the solution under nitrogen and cool to approximately -5°C using the ice-salt bath.

    • Causality Insight: Maintaining a low temperature is critical to control the exothermic reaction upon borane addition and prevent side reactions.

  • Borane Addition: Cautiously add the 1 M solution of borane-THF complex (700 mL) dropwise via the dropping funnel over 90 minutes. A rapid evolution of hydrogen gas will be observed. Ensure the internal temperature does not rise significantly.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature while stirring over 8-10 hours.

  • Quenching: Carefully quench the reaction at room temperature by the dropwise addition of a 1:1 mixture of water and acetic acid until gas evolution ceases (approx. 20 mL).[2][4]

    • Causality Insight: The acidic quench destroys any unreacted borane and hydrolyzes borate esters.

  • Workup and Extraction:

    • Concentrate the mixture under reduced pressure to remove most of the THF, resulting in a slurry.

    • Pour the slurry carefully into 300 mL of ice-cold, saturated sodium bicarbonate solution with vigorous stirring.

    • Extract the product with ethyl acetate (1 x 300 mL, then 1 x 100 mL).[2]

    • Combine the organic layers, wash once with saturated sodium bicarbonate solution (200 mL), and dry over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield this compound as an oil. Typical yields are in the range of 65-70%.[2] The product is often pure enough for subsequent steps without distillation, which can cause decomposition.[4]

Core Application: Sharpless Asymmetric Epoxidation

The primary utility of this compound in pharmaceutical synthesis is its role as a prochiral allylic alcohol in the Sharpless Asymmetric Epoxidation. This powerful reaction installs a chiral epoxide with very high enantioselectivity, creating a versatile intermediate for building complex stereocenters.[6][7]

Diagram 2: this compound as a Central Precursor

G cluster_main Key Transformations cluster_products Chiral Pharmaceutical Intermediates E4H This compound Epoxide Chiral Epoxy Alcohol (e.g., Ethyl (2R,3R)-2,3-epoxy-4-hydroxybutanoate) E4H->Epoxide Sharpless Asymmetric Epoxidation Statin Statin Side-Chain Precursors (e.g., (S)-CHBE) Epoxide->Statin Nucleophilic Ring-Opening Carnitine L-Carnitine Precursors (e.g., (R)-CHBE) Epoxide->Carnitine Nucleophilic Ring-Opening

Caption: Central role of this compound in generating key pharmaceutical intermediates.

Mechanistic Rationale

The Sharpless epoxidation utilizes a catalytic system composed of titanium tetraisopropoxide (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) ligand.[8] This complex coordinates both the allylic alcohol substrate and the oxidant, tert-butyl hydroperoxide (TBHP). The chiral environment created by the tartrate ligand dictates the facial selectivity of oxygen transfer from the peroxide to the alkene, resulting in a product with high enantiomeric excess (ee).[6][7] The choice of L-(+)-DET or D-(-)-DET determines which enantiomer of the epoxide is formed.[9]

Detailed Protocol: Asymmetric Epoxidation of this compound

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • 3Å Molecular Sieves (powdered, activated)

  • L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • tert-Butyl hydroperoxide (TBHP), ~5.5 M in decane

Equipment:

  • Flame-dried, three-necked round-bottomed flask

  • Magnetic stirrer, thermometer, nitrogen inlet

  • Syringes for liquid transfer

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Setup: To a flame-dried flask under nitrogen, add anhydrous DCM and powdered 3Å molecular sieves. Cool the slurry to -20°C.

    • Causality Insight: Molecular sieves are crucial for removing trace amounts of water, which can deactivate the titanium catalyst and reduce enantioselectivity.[9]

  • Catalyst Formation: While stirring at -20°C, add L-(+)-DET (for the (2R,3R)-epoxide) via syringe, followed by the dropwise addition of Ti(OiPr)₄. Stir the resulting mixture for 30 minutes to allow for catalyst pre-formation.[7]

  • Substrate Addition: Add a solution of this compound in DCM dropwise to the catalyst mixture.

  • Oxidant Addition: Add TBHP dropwise via syringe, ensuring the internal temperature remains below -20°C.

  • Reaction Monitoring: Stir the reaction at -20°C for several hours. Monitor the reaction progress by TLC (staining with potassium permanganate is effective).[10]

  • Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ferrous sulfate to decompose the excess peroxide.

  • Workup and Isolation:

    • Warm the mixture to room temperature and stir for 1 hour.

    • Filter the mixture through a pad of Celite® to remove titanium salts.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography.

Expected Outcomes & Characterization
ParameterExpected ResultAnalytical Method
Product Ethyl (2R,3R)-2,3-epoxy-4-hydroxybutanoate (using L-(+)-DET)¹H NMR, ¹³C NMR, MS
Enantiomeric Excess (ee) >95%Chiral HPLC or GC
Yield 70-90%-

Downstream Applications in Pharmaceutical Synthesis

The chiral epoxides derived from this compound are not final products but are critical intermediates that can be readily converted into more complex molecules.

Synthesis of Statin Side-Chain Precursors

Statins, a class of cholesterol-lowering drugs, feature a characteristic chiral dihydroxy acid side chain.[11] The epoxide derived from this compound is an ideal precursor. For example, the synthesis of Atorvastatin and Rosuvastatin often involves intermediates like ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) or ethyl (R)-4-cyano-3-hydroxybutyrate.[12][13][14] These can be synthesized from the epoxide via regioselective ring-opening reactions.

Conceptual Pathway: Ethyl (2R,3R)-epoxide → Ring-opening with a chloride source (e.g., HCl or TiCl₄) → Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE)

This intermediate, (S)-CHBE, is a well-established building block for the side chains of multiple statin drugs.[12][15]

Synthesis of L-Carnitine

L-carnitine is a vital nutrient involved in fatty acid metabolism.[16][17] Its synthesis can be achieved from chiral C4 building blocks. The enantiomer of the statin precursor, ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), is a direct precursor to L-carnitine.[18] This intermediate can be generated from this compound using D-(-)-DET in the Sharpless epoxidation, followed by regioselective ring-opening.

Conceptual Pathway:

  • Ethyl (2S,3S)-epoxide → Ring-opening with a chloride source → Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE)

  • Ethyl (R)-4-chloro-3-hydroxybutyrate + Trimethylamine (aq)Hydrolysis → L-Carnitine[18][19]

The final step involves an Sₙ2 reaction where trimethylamine displaces the chloride, followed by hydrolysis of the ester to yield the final L-carnitine product.[18]

Conclusion

This compound stands out as a highly valuable and cost-effective precursor in the pharmaceutical industry. Its straightforward synthesis and the ability to undergo highly enantioselective transformations, such as the Sharpless epoxidation, provide a reliable pathway to essential chiral building blocks. The application of this single C4 molecule to the synthesis of diverse and complex active pharmaceutical ingredients, including statins and L-carnitine, underscores its strategic importance in modern drug development and manufacturing. The protocols and workflows detailed in this guide offer a robust framework for harnessing the synthetic potential of this versatile intermediate.

References

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  • This compound. Organic Syntheses Procedure. [Link]

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  • Sharpless Epoxidation of. Organic Syntheses Procedure. [Link]

  • A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews. [Link]

  • Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. MDPI. [Link]

  • DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix. MDPI. [Link]

  • Chemo‐Enzymatic Approach to Statin Side‐Chain Building Blocks. ResearchGate. [Link]

  • Ethyl(E)-4-hydroxy-3-methylbut-2-enoate. MySkinRecipes. [Link]

  • This compound | C6H10O3 | CID 10606769. PubChem - NIH. [Link]

  • Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]

  • INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE. Patent 1131279. [Link]

  • Chemical & Pharma Intermediates by Application. Mallak Specialties Pvt Ltd. [Link]

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  • Sharpless Epoxidation: Easy Mechanism. Chemistry Notes. [Link]

  • Sharpless Epoxidation. Organic Chemistry Portal. [Link]

  • Carnitine Synthesis | Pathway. PubChem. [Link]

  • 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. ResearchGate. [Link]

  • ethyl (E)-4-hydroxy-2-butenoate, 10080-68-9. The Good Scents Company. [Link]

  • Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. PubMed. [Link]

  • 4-(((E)-4-hydroxybut-2-enoyl)oxy)but-2-enoic acid. Veeprho. [Link]

  • INDUSTRIAL PROCESS FOR THE PREPARATION OF L-CARNITINE.
  • Ethyl 4-Ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate. MDPI. [Link]

  • Microbial/Enzymatic Synthesis of Chiral Intermediates for Pharmaceuticals. ResearchGate. [Link]

  • Chiral Hydroxy Esters - Pharmaceutical Intermediates (2). MySkinRecipes. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. [Link]

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The Michael Addition of Ethyl 4-Hydroxycrotonate: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the Michael addition stands as a cornerstone for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. This powerful conjugate addition reaction has been refined over decades, enabling the construction of complex molecular architectures from relatively simple precursors. Among the vast array of Michael acceptors, ethyl (E)-4-hydroxybut-2-enoate, commonly known as ethyl 4-hydroxycrotonate, presents itself as a uniquely versatile building block. Its structure incorporates an electrophilic α,β-unsaturated ester, primed for nucleophilic attack, and a terminal primary hydroxyl group. This hydroxyl moiety not only offers a handle for subsequent functionalization but can also influence the reactivity and stereoselectivity of the Michael addition itself, opening avenues for the synthesis of intricate polyfunctionalized molecules, including precursors for pharmaceuticals and natural products.

This guide provides an in-depth exploration of Michael addition reactions involving this compound as the acceptor. We will delve into the mechanistic underpinnings, explore the scope of suitable nucleophiles, and present detailed, field-proven protocols for conducting these transformations. The causality behind experimental choices, from catalyst selection to reaction conditions, will be elucidated to provide a robust framework for researchers, scientists, and drug development professionals.

Mechanistic Principles: The Nuances of Conjugate Addition

The Michael reaction is a conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). In the case of this compound, the electron-withdrawing nature of the ester group polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

The general mechanism proceeds in three key steps:

  • Nucleophile Activation: A base, which can be a classic hydroxide or alkoxide, or a more sophisticated organocatalyst, deprotonates the Michael donor to generate the active nucleophile (e.g., an enolate).

  • Conjugate Addition: The nucleophile attacks the β-carbon of the this compound, leading to the formation of a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is protonated, typically by the conjugate acid of the base or upon aqueous workup, to yield the final 1,4-adduct.

The presence of the hydroxyl group in this compound can introduce additional layers of complexity and opportunity. It may participate in hydrogen bonding with the catalyst or the nucleophile, influencing the stereochemical outcome of the reaction. Furthermore, the Michael adducts, possessing both a hydroxyl and an ester functionality, are ideal precursors for intramolecular reactions, such as lactonization to form valuable γ-butyrolactone structures.

G cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation NuH Michael Donor (Nu-H) Base Base NuH->Base Deprotonation Nu_minus Activated Nucleophile (Nu⁻) Base->Nu_minus Acceptor This compound Nu_minus->Acceptor Nucleophilic Attack (at β-carbon) Enolate Resonance-Stabilized Enolate Intermediate Acceptor->Enolate Proton_Source Proton Source (H⁺) Enolate->Proton_Source Protonation Adduct Michael Adduct Proton_Source->Adduct

Caption: General Mechanism of the Michael Addition.

Scope of the Reaction: A Survey of Nucleophiles and Catalysts

The versatility of this compound as a Michael acceptor is demonstrated by its reactivity with a broad spectrum of nucleophiles, including carbon, nitrogen, and sulfur-based donors. The choice of catalyst is crucial for achieving high yields and, in many cases, for controlling the stereochemistry of the newly formed chiral centers.

Nucleophile (Donor) Catalyst/Base Solvent Temp (°C) Time (h) Yield (%) Notes
Diethyl MalonateSodium Ethoxide (NaOEt)Ethanol (EtOH)2512~85Classic conditions for C-C bond formation.
NitromethaneDBUTHF2524~70DBU is a non-nucleophilic base suitable for nitroalkane additions.
CyclohexanoneL-ProlineDMSO2548~65 (with moderate ee)Example of an organocatalyzed asymmetric addition.
PiperidineNone (neat)Neat252>95Aza-Michael additions with secondary amines are often facile.
BenzylamineNoneMethanol (MeOH)5024~90Primary amines also serve as effective nucleophiles.
ThiophenolTriethylamine (Et₃N)Dichloromethane (DCM)0-254>95Thia-Michael additions are typically rapid and high-yielding.

Note: The data in this table are representative and have been compiled from general knowledge of Michael additions with similar α,β-unsaturated esters. Specific yields and reaction conditions for this compound may vary and require optimization.

Detailed Application Protocols

Protocol 1: Synthesis of this compound

Before its use as a Michael acceptor, this compound must be synthesized. A reliable and scalable procedure involves the selective reduction of monoethyl fumarate.[1][2]

Materials:

  • Monoethyl fumarate

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Water/Acetic Acid (1:1 mixture)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Nitrogen gas supply

  • Dry, 2-L, one-necked, round-bottomed flask with a pressure-equalizing funnel and magnetic stir bar

Procedure:

  • Flame-dry the 2-L flask under a nitrogen atmosphere.

  • Charge the flask with 300 mL of anhydrous THF and 100 g of monoethyl fumarate.

  • Stir the solution under nitrogen and cool to approximately -5°C using an ice-salt/methanol bath.

  • Cautiously add 700 mL (0.70 mol) of a 1 M borane-tetrahydrofuran complex solution dropwise via the pressure-equalizing funnel, maintaining the internal temperature below -5°C. Rapid hydrogen evolution will occur.

  • After the addition is complete (approx. 90 minutes), allow the reaction mixture to slowly warm to room temperature over 8-10 hours with continuous stirring.

  • Carefully quench the reaction by the dropwise addition of a 1:1 water/acetic acid mixture (approx. 20 mL) until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to a slurry.

  • Pour the slurry into 300 mL of ice-cold, saturated sodium bicarbonate solution with vigorous stirring.

  • Extract the product with ethyl acetate (1 x 300 mL, then 1 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 200 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield this compound (approx. 61 g, 67% yield) as an oil.[1][2]

G A Setup & Cooldown (Flask, N₂, THF, Fumarate, -5°C) B Borane Addition (Dropwise, < -5°C) A->B C Warm to RT (8-10h) B->C D Quench (H₂O/AcOH) C->D E Workup (Concentrate, NaHCO₃, Extract) D->E F Purification (Dry, Evaporate) E->F G Product (this compound) F->G

Caption: Workflow for the Synthesis of this compound.

Protocol 2: Base-Catalyzed Michael Addition of Diethyl Malonate

This protocol describes a classic carbon-carbon bond-forming reaction using a soft carbon nucleophile.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (21 wt% solution in ethanol)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottomed flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and diethyl malonate (1.2 eq) in anhydrous ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium ethoxide (0.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated ammonium chloride solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired Michael adduct.

Protocol 3: Aza-Michael Addition of Piperidine

This protocol illustrates a straightforward carbon-nitrogen bond formation, which often proceeds without a catalyst.

Materials:

  • This compound

  • Piperidine

  • Dichloromethane (DCM) (optional, for dilution)

Procedure:

  • To a vial containing this compound (1.0 eq), add piperidine (1.1 eq) at room temperature. The reaction can be performed neat or in a minimal amount of a solvent like DCM.

  • Stir the mixture at room temperature for 2 hours. The reaction is typically exothermic. Monitor by TLC until the starting material is consumed.

  • Upon completion, remove any excess piperidine and solvent under reduced pressure to yield the crude product, which is often pure enough for subsequent steps. If necessary, purification can be achieved by flash chromatography.

Protocol 4: Thia-Michael Addition of Thiophenol

This protocol demonstrates a highly efficient carbon-sulfur bond-forming reaction.

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottomed flask and cool to 0°C.

  • Add thiophenol (1.1 eq) followed by the dropwise addition of triethylamine (1.1 eq).

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the pure thia-Michael adduct.

Synthetic Utility and Downstream Transformations

The Michael adducts derived from this compound are valuable intermediates for further synthetic manipulations. A particularly important transformation is the intramolecular cyclization to form γ-butyrolactones, a scaffold present in numerous natural products and biologically active molecules.

G Start Michael Adduct (from this compound) Lactone γ-Butyrolactone Start->Lactone Intramolecular Lactonization (Acid or Base Catalysis) Other Further Functionalization (e.g., oxidation, reduction, coupling reactions) Start->Other Functional Group Interconversion

Sources

Navigating the Synthesis of Ethyl 4-Hydroxycrotonate Derivatives: A Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, ethyl 4-hydroxycrotonate stands as a versatile C4 building block, prized for its bifunctional nature that incorporates both a reactive hydroxyl group and an electrophilic α,β-unsaturated ester. This unique combination makes it a valuable precursor for the synthesis of a wide array of complex molecules, including natural products and pharmaceutical agents. However, the inherent reactivity of the hydroxyl group often necessitates a strategic protection-deprotection sequence to achieve desired chemical transformations on other parts of the molecule without unintended side reactions. This guide provides an in-depth exploration of protecting group strategies for the hydroxyl moiety of this compound, offering detailed protocols and the scientific rationale behind procedural choices to ensure high-yield, chemoselective transformations.

The Strategic Imperative: Selecting the Right Protecting Group

The choice of a protecting group is not a one-size-fits-all decision; it is a critical strategic choice that can dictate the success or failure of a synthetic route. For this compound, the primary consideration is the preservation of the α,β-unsaturated ester functionality. This Michael acceptor is susceptible to nucleophilic attack (1,4-conjugate addition) under basic conditions and can undergo isomerization or polymerization under harsh acidic or thermal conditions. Therefore, an ideal protecting group should be:

  • Easily and selectively introduced onto the primary allylic alcohol in high yield under mild conditions.

  • Stable to a wide range of reaction conditions that may be required for subsequent transformations of the molecule.

  • Readily and selectively removed in high yield under conditions that do not compromise the integrity of the α,β-unsaturated ester or other sensitive functional groups.

This guide will focus on two of the most robust and widely employed protecting groups that fulfill these criteria for this compound: the tert-butyldimethylsilyl (TBS) ether and the methoxymethyl (MOM) ether . These two groups offer an excellent example of an orthogonal protection strategy , where each can be selectively removed in the presence of the other, providing chemists with a powerful tool for intricate multi-step syntheses.[1][2]

Visualizing the Strategy: Protection and Deprotection Pathways

Protecting_Group_Strategy cluster_0 Protection Ethyl_4_hydroxycrotonate This compound TBS_Protected Ethyl 4-(tert-butyldimethylsilyloxy)crotonate Ethyl_4_hydroxycrotonate->TBS_Protected TBSCl, Imidazole, DMF, 0 °C to rt MOM_Protected Ethyl 4-(methoxymethoxy)crotonate Ethyl_4_hydroxycrotonate->MOM_Protected MOMCl, DIPEA, DCM, 0 °C to rt Deprotected_TBS This compound TBS_Protected->Deprotected_TBS Deprotected_MOM This compound MOM_Protected->Deprotected_MOM p-TsOH, MeOH, rt or MgBr₂, Et₂O, rt

Caption: Orthogonal protection and deprotection strategies for this compound.

The Workhorse: tert-Butyldimethylsilyl (TBS) Ether Protection

Silyl ethers, particularly TBS ethers, are among the most popular protecting groups for alcohols due to their ease of introduction, general stability, and versatile deprotection methods.[3] The steric bulk of the tert-butyl group confers significant stability towards a wide range of non-acidic reagents.

Protocol 1: Protection of this compound as its TBS Ether

This protocol utilizes the widely adopted Corey conditions for silylation, which are known for their efficiency and mildness.[4]

Reagents and Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware for workup and purification.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add imidazole (2.5 eq).

  • Stir the mixture until the imidazole has completely dissolved.

  • Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired ethyl 4-(tert-butyldimethylsilyloxy)crotonate.

Causality Behind Experimental Choices:

  • Imidazole: Acts as both a base to deprotonate the alcohol and as a nucleophilic catalyst to activate the TBSCl, accelerating the reaction.

  • DMF: A polar aprotic solvent that readily dissolves the reagents and facilitates the Sₙ2 reaction.

  • 0 °C to room temperature: Starting the reaction at a lower temperature helps to control the initial exotherm and minimize potential side reactions.

Protocol 2: Deprotection of the TBS Ether

The removal of the TBS group can be achieved under either acidic conditions or with a fluoride source. Fluoride-mediated deprotection is generally preferred for substrates sensitive to acid.[5]

Method A: Fluoride-Mediated Deprotection

Reagents and Materials:

  • Ethyl 4-(tert-butyldimethylsilyloxy)crotonate

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the TBS-protected this compound (1.0 eq) in anhydrous THF at 0 °C.

  • Slowly add a 1 M solution of TBAF in THF (1.1 eq) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC (typically complete within 1-2 hours).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify by flash column chromatography to yield pure this compound.

Method B: Mild Acid-Catalyzed Deprotection

For substrates where mild acidity is tolerated, pyridinium p-toluenesulfonate (PPTS) provides a less aggressive alternative to stronger acids.

Reagents and Materials:

  • Ethyl 4-(tert-butyldimethylsilyloxy)crotonate

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the TBS-protected starting material (1.0 eq) in ethanol.

  • Add a catalytic amount of PPTS (0.1-0.2 eq).

  • Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract with EtOAc (3 x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography.

Trustworthiness of Protocols: The use of TBAF is a standard and highly reliable method for TBS deprotection due to the exceptionally strong silicon-fluorine bond that forms, driving the reaction to completion under mild conditions.[5] The PPTS method offers an orthogonal approach, useful when fluoride-sensitive groups are present.

The Orthogonal Partner: Methoxymethyl (MOM) Ether Protection

The MOM ether is an acetal-based protecting group that is stable to a wide range of nucleophilic and basic conditions, making it an excellent orthogonal partner to silyl ethers.[6]

Protocol 3: Protection of this compound as its MOM Ether

Traditional methods for MOM protection often use chloromethyl methyl ether (MOMCl), a potent carcinogen. This protocol employs a safer alternative. However, for completeness, the classical procedure is also described with appropriate safety warnings.

Method A: Using Methoxymethyl-2-pyridylsulfide (Safer Alternative)

This method avoids the use of the highly carcinogenic MOMCl.[7]

Reagents and Materials:

  • This compound

  • Methoxymethyl-2-pyridylsulfide

  • Silver(I) trifluoromethanesulfonate (AgOTf)

  • Sodium acetate (NaOAc)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 eq) and sodium acetate (1.2 eq) in anhydrous THF at room temperature, add methoxymethyl-2-pyridylsulfide (1.8 eq).

  • Add silver(I) trifluoromethanesulfonate (1.6 eq) and stir the mixture at room temperature, protected from light.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by flash column chromatography to give the MOM-protected product.

*Method B: Using Chloromethyl Methyl Ether (MOMCl) - CAUTION: Highly Carcinogenic

Extreme caution should be exercised when handling MOMCl. It should only be used in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Materials:

  • This compound

  • Chloromethyl methyl ether (MOMCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add DIPEA (1.5 eq).

  • Slowly add MOMCl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash column chromatography.

Protocol 4: Deprotection of the MOM Ether

MOM ethers are typically removed under acidic conditions.[8] The choice of acid and solvent can be tuned to the sensitivity of the substrate.

Method A: Mild Acidic Hydrolysis

Reagents and Materials:

  • Ethyl 4-(methoxymethoxy)crotonate

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol (MeOH)

Procedure:

  • Dissolve the MOM-protected starting material (1.0 eq) in methanol.

  • Add a catalytic amount of p-TsOH·H₂O (0.1 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction with a few drops of saturated aqueous NaHCO₃ solution.

  • Concentrate the mixture under reduced pressure and partition the residue between EtOAc and water.

  • Extract the aqueous layer with EtOAc (2 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography.

Method B: Lewis Acid-Mediated Deprotection

For substrates that are sensitive to protic acids, Lewis acids can be an effective alternative.[9]

Reagents and Materials:

  • Ethyl 4-(methoxymethoxy)crotonate

  • Magnesium bromide (MgBr₂)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • To a solution of the MOM-protected compound (1.0 eq) in anhydrous diethyl ether at 0 °C, add magnesium bromide (2.0 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with Et₂O (3 x).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography.

Data Summary for Protecting Group Strategies

Protecting GroupProtection ReagentsTypical Yield (%)Deprotection ReagentsTypical Yield (%)Stability
TBS TBSCl, Imidazole, DMF>90TBAF, THF>95Stable to most bases, mild acids, nucleophiles, and reducing agents. Labile to strong acids and fluoride ions.
PPTS, EtOH>90
MOM MOMCl, DIPEA, DCM>90p-TsOH, MeOH>90Stable to bases, nucleophiles, and many reducing/oxidizing agents. Labile to acidic conditions.
Methoxymethyl-2-pyridylsulfide, AgOTf80-90MgBr₂, Et₂O>85

Troubleshooting Common Issues

  • Incomplete Protection: Ensure all reagents and solvents are anhydrous. Traces of water can consume the protecting group reagent. If the reaction stalls, a slight excess of the protecting group reagent and base can be added.

  • Low Yield on Deprotection: For acid-labile substrates, carefully control the temperature and reaction time during deprotection. Over-reaction can lead to decomposition. For fluoride-mediated deprotection, ensure the TBAF solution is fresh, as it can degrade over time.

  • Formation of Side Products: The presence of the α,β-unsaturated ester requires careful selection of non-nucleophilic bases during protection (e.g., imidazole, DIPEA) to avoid 1,4-conjugate addition. During deprotection, mild conditions are crucial to prevent isomerization of the double bond.

Conclusion

The successful manipulation of this compound in multi-step synthesis hinges on a well-designed protecting group strategy. Both TBS and MOM ethers offer robust and reliable protection for the hydroxyl group, with the added advantage of being orthogonal to one another. By understanding the principles behind their application and removal, and by following carefully designed protocols, researchers can confidently employ these strategies to unlock the full synthetic potential of this versatile building block.

References

  • Bernet, B.; Vasella, A. Helvetica Chimica Acta1979, 62 (6), 1990-2016. [URL not available]
  • Corey, E. J.; Venkateswarlu, A. Journal of the American Chemical Society1972, 94 (17), 6190–6191. [URL not available]
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
  • Monti, H.; Léandri, G.; Klos-ringuet, M.; Corriol, C. Synthetic Communications1983 , 13 (12), 1021-1026. [Link]

  • Nelson, T. D.; Crouch, R. D. Synthesis1996, 1996 (09), 1031-1069. [URL not available]
  • Olah, G. A.; Husain, A.; Singh, B. P.; Mehrotra, A. K. The Journal of Organic Chemistry1983, 48 (20), 3667–3668. [URL not available]
  • Park, B. K.; Nakai, T. The Journal of Organic Chemistry2003, 68 (19), 7101-7103. [URL not available]
  • Wikipedia contributors. "Protecting group." Wikipedia, The Free Encyclopedia. [Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
  • Yamada, K.; Fujita, H.; Kunishima, M. Organic Letters2012, 14 (19), 5026–5029. [URL not available]
  • Zhang, W.; Robins, M. J. The Journal of Organic Chemistry1991, 56 (13), 4334–4337. [URL not available]
  • Zheng, B.; et al. Journal of Organic Chemistry2006 , 71 (24), 9045-9050. [Link]

Sources

Application Notes & Protocols: Mastering Diastereoselective Reactions with Ethyl 4-Hydroxycrotonate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a C4 Chiral Building Block

In the intricate landscape of pharmaceutical development and natural product synthesis, the efficient construction of stereochemically complex molecules is a paramount objective. Ethyl (2E)-4-hydroxybut-2-enoate, commonly known as ethyl 4-hydroxycrotonate, has emerged as a profoundly valuable and versatile C4 building block.[1] Its structure, deceptively simple, is rich with chemical potential, featuring a primary allylic alcohol, an electrophilic α,β-unsaturated ester system, and the latent ability to control the formation of new stereocenters. This guide provides an in-depth exploration of the principles and protocols governing diastereoselective reactions utilizing this powerful synthon, designed for researchers aiming to leverage substrate control to forge complex molecular architectures with precision.

Core Principles: Harnessing the Hydroxyl Group for Stereocontrol

The key to unlocking the stereochemical potential of this compound lies in its C4 hydroxyl group. This functional group is not merely a passive spectator; it is an active director of reactivity. By influencing the conformational preferences of the molecule and coordinating with reagents, it dictates the facial selectivity of attacks on the adjacent π-system. Understanding these underlying principles is critical for rational reaction design.

Allylic Strain (A¹,³ Strain)

The energetic penalty associated with steric interactions between substituents on an olefin and an adjacent allylic stereocenter is known as A¹,³ strain. In the context of this compound derivatives, the molecule will preferentially adopt a conformation that minimizes this strain. Reagents will then approach from the less sterically hindered face, leading to a predictable diastereomeric outcome.

Chelation Control

A more powerful and widely exploited strategy is chelation control. The hydroxyl group and the ester's carbonyl oxygen can act as a bidentate ligand, coordinating to a Lewis acidic metal center (e.g., Ti(OiPr)₄, MgBr₂). This coordination locks the molecule into a rigid, cyclic conformation. This conformation effectively blocks one face of the α,β-double bond, compelling the incoming nucleophile or reagent to attack from the opposite, unhindered face with high selectivity.

Directed Reactions

The proximity of the hydroxyl group to the double bond allows it to "direct" certain reagents. In processes like epoxidation, the hydroxyl group can form a hydrogen bond with the oxidant or coordinate to a metal-based catalyst, delivering it intramolecularly to the syn-face of the double bond. This directed delivery ensures the formation of one diastereomer over the other.

Diastereoselective Epoxidation: Crafting syn-Epoxy Alcohols

The epoxidation of this compound introduces two new contiguous stereocenters. By leveraging the directing effect of the allylic alcohol, this transformation can be rendered highly diastereoselective, preferentially yielding the syn-epoxide, a crucial intermediate in the synthesis of polyketides and carbohydrates.

Mechanism: Vanadium-Catalyzed Directed Epoxidation

A classic and highly reliable method for this transformation is the Sharpless-Katsuki epoxidation, which uses a vanadium catalyst, such as vanadyl acetylacetonate [VO(acac)₂], and an alkyl hydroperoxide like tert-butyl hydroperoxide (t-BuOOH). The mechanism involves the formation of a vanadium-alkoxide complex, which also coordinates the hydroperoxide. This ternary complex arranges the oxidant in close proximity to the double bond on the same face as the original hydroxyl group, ensuring a syn-diastereoselective oxygen transfer.

Caption: Vanadium-catalyzed directed epoxidation workflow.

Protocol 2.1: syn-Epoxidation of this compound

Materials:

  • Ethyl (2E)-4-hydroxybut-2-enoate (1.0 eq)

  • Vanadyl acetylacetonate [VO(acac)₂] (0.05 eq)

  • tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq) and a catalytic amount of VO(acac)₂ (0.05 eq).

  • Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add t-BuOOH (1.2 eq) dropwise over 15 minutes. The solution will typically turn from green to a deep red-brown.

  • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding cold, saturated aqueous Na₂SO₃ solution to destroy excess peroxide. Stir vigorously for 20 minutes until the organic layer becomes colorless or pale yellow.

  • Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the syn-epoxy alcohol.

Data Presentation:

EntrySubstrateConditionsYield (%)d.r. (syn:anti)
1This compoundVO(acac)₂, t-BuOOH, DCM, 0 °C85-95>95:5
2This compoundm-CPBA, DCM, 0 °C90~60:40

Note: The non-directed epoxidation with m-CPBA shows significantly lower diastereoselectivity, highlighting the efficacy of the vanadium-catalyzed process.

Diastereoselective Cyclopropanation: Constructing Chiral Cyclopropanes

The reaction of the olefin in this compound with a metal-carbene species offers a direct route to highly functionalized cyclopropanes. The allylic hydroxyl group can effectively direct the stereochemical course of this transformation, particularly in rhodium(II)-catalyzed reactions with diazo compounds.[2]

Mechanism: Rhodium-Catalyzed Hydroxyl-Directed Cyclopropanation

In the presence of a rhodium(II) catalyst, such as Rh₂(OAc)₄, ethyl diazoacetate (EDA) decomposes to form a highly electrophilic rhodium-carbene intermediate.[2] The substrate's hydroxyl group can coordinate to the axial site of this catalyst, positioning the carbene for intramolecular delivery to the double bond. This substrate-catalyst association favors a transition state that minimizes steric interactions, leading to the preferential formation of the syn-cyclopropane diastereomer.

Cyclopropanation_Mechanism start This compound + Rh₂(OAc)₄ + EDA catalyst_activation Formation of Rh(II)-Carbene start->catalyst_activation coordination Substrate -OH coordinates to Rh(II) center catalyst_activation->coordination Electrophilic Intermediate cyclopropanation Intramolecular Carbene Transfer (Syn-Attack) coordination->cyclopropanation Directed Attack product Syn-Cyclopropane Product (Major) cyclopropanation->product catalyst_regen Catalyst Regeneration cyclopropanation->catalyst_regen catalyst_regen->catalyst_activation

Caption: Workflow for directed cyclopropanation.

Protocol 3.1: syn-Cyclopropanation using Ethyl Diazoacetate

Materials:

  • Ethyl (2E)-4-hydroxybut-2-enoate (1.0 eq)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.01 eq)

  • Ethyl diazoacetate (EDA) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried, argon-purged flask, dissolve this compound (1.0 eq) and Rh₂(OAc)₄ (0.01 eq) in anhydrous DCM.

  • Prepare a solution of ethyl diazoacetate (1.1 eq) in a separate volume of anhydrous DCM.

  • Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-6 hours. Slow addition is crucial to maintain a low concentration of the free carbene and prevent dimerization.[3]

  • Stir the reaction at room temperature. Monitor by TLC for the consumption of the starting material.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel (a gradient of hexanes/ethyl acetate is typically effective) to separate the diastereomeric products.

Data Presentation:

EntryCarbene SourceCatalystYield (%)d.r. (syn:anti)
1Ethyl DiazoacetateRh₂(OAc)₄75-8585:15
2Ethyl DiazoacetateCu(acac)₂70-8060:40

Diastereoselective Michael Addition: Chelation-Controlled C-C Bond Formation

This compound is an excellent Michael acceptor. The diastereoselectivity of conjugate additions can be controlled with remarkable efficiency by using a chelating Lewis acid. This strategy is foundational for constructing acyclic molecules with predictable 1,3-stereorelationships.

Mechanism: Lewis Acid-Mediated Chelation Control

A suitable Lewis acid, such as titanium tetrachloride (TiCl₄) or magnesium bromide (MgBr₂), coordinates to both the C4-hydroxyl group and the C1-ester carbonyl. This bidentate chelation forms a rigid six-membered ring-like structure, locking the conformation of the crotonate backbone. This conformation exposes one diastereotopic face of the double bond while shielding the other. The nucleophile is thus forced to attack from the less hindered face, leading to high levels of diastereoselection.

Protocol 4.1: Diastereoselective Michael Addition of a Thiol

Materials:

  • Ethyl (2E)-4-hydroxybut-2-enoate (1.0 eq)

  • Titanium isopropoxide [Ti(OiPr)₄] (1.1 eq)

  • Benzyl mercaptan (BnSH) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried, argon-purged flask, add this compound (1.0 eq) and dissolve in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Ti(OiPr)₄ (1.1 eq) dropwise. Stir the resulting solution for 30 minutes at -78 °C to allow for complete chelation.

  • Add benzyl mercaptan (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite® to remove titanium salts, washing thoroughly with DCM.

  • Transfer the filtrate to a separatory funnel, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the product via flash column chromatography.

Data Presentation:

EntryNucleophileLewis AcidYield (%)d.r. (syn:anti)
1PhCH₂SHTi(OiPr)₄92>98:2
2(CH₃)₂CuLiNone85~50:50

Synthesis and Handling of this compound

The reliable synthesis of the starting material is a prerequisite for any successful application. A well-established and scalable procedure involves the selective reduction of monoethyl fumarate.[1][4]

Protocol 5.1: Synthesis from Monoethyl Fumarate

Materials:

  • Monoethyl fumarate (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (1.1-1.3 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • Charge a flame-dried, argon-purged multi-neck flask with monoethyl fumarate (1.0 eq) and anhydrous THF.

  • Cool the solution to -5 °C using an ice-salt bath.

  • Add the BH₃·THF solution dropwise, maintaining the internal temperature below 0 °C. Vigorous hydrogen evolution will be observed.[4]

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 8-10 hours.[1]

  • Carefully quench the reaction by the dropwise addition of a 1:1 mixture of water and acetic acid until gas evolution ceases.[4]

  • Concentrate the mixture in vacuo to remove most of the THF.

  • Pour the resulting slurry into ice-cold saturated NaHCO₃ solution and extract with ethyl acetate (3x).[1]

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield this compound, which is often pure enough for subsequent use.[4]

Handling and Storage: this compound and similar γ-hydroxy-α,β-unsaturated esters can be susceptible to decomposition, including oxidation or cyclization.[5][6] It is best stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C for long-term storage) and used promptly after purification.

Characterization and Analysis

Confirming the success and selectivity of a diastereoselective reaction requires careful analytical work.

  • ¹H NMR Spectroscopy: Diastereomeric ratio (d.r.) can be accurately determined by integrating the signals of protons that are unique to each diastereomer. Protons α to the hydroxyl or ester groups are often well-resolved and suitable for this analysis.

  • Chiral Chromatography (HPLC/GC): For baseline separation and precise quantification of diastereomers, chiral chromatography is the gold standard. This is also essential for determining enantiomeric excess if a chiral catalyst was employed.

Conclusion

This compound is a testament to the power of substrate-controlled stereoselection. Through judicious choice of reagents and reaction conditions, its intrinsic functionality can be leveraged to direct the formation of new stereocenters with exceptional fidelity. The protocols and principles outlined in this guide provide a robust framework for researchers to employ this versatile building block in the synthesis of high-value, stereochemically defined molecules, accelerating innovation in drug discovery and beyond.

References

  • Tufariello, J. J., & Tette, J. P. (1975). This compound. Organic Syntheses, 55, 67. Available at: [Link]

  • Zandbergen, P., et al. (1999). The synthesis of chiral gamma-hydroxy-alpha-beta-unsaturated compounds from chiral cyanohydrins. Molecules, 4(8), 294. Available at: [Link]

  • ChemSynthesis. ethyl (2E)-4-cyclohexyl-4-hydroxy-2-butenoate. Available at: [Link]

  • Li, Y., et al. (2022). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PeerJ, 10, e13087. Available at: [Link]

  • Bennani, Y. L., et al. (1993). Asymmetric Synthesis of γ-Hydroxy α,β-Unsaturated Amides via an AD-elimination Process; Synthesis of (+)-Coriolic Acid. Tetrahedron Letters, 34(26), 4215-4218. Available at: [Link]

  • LookChem. Synthesis of this compound. Available at: [Link]

  • Choi, J., Laird, J. M., & Salomon, R. G. (2011). An efficient synthesis of γ-hydroxy-α,β-unsaturated aldehydic esters of 2-lysophosphatidylcholine. Bioorganic & Medicinal Chemistry, 19(1), 580–587. Available at: [Link]

  • Salomon, R. G., et al. (2011). An efficient synthesis of γ-hydroxy-α,β-unsaturated aldehydic esters of 2-lysophosphatidylcholine. Bioorganic & Medicinal Chemistry, 19(1), 580-587. Available at: [Link]

  • PubChem. Ethyl 4-hydroxy-3-methylbut-2-enoate. Available at: [Link]

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  • Fasan, R., et al. (2012). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 51(27), 6732-6735. Available at: [Link]

  • Belokon, Y. N., et al. (2003). Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates. Organic Letters, 5(23), 4505–4507. Available at: [Link]

  • Fasan, R. (2012). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. University of Rochester. Available at: [Link]

  • McIntosh, J. A., et al. (2018). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. Journal of Organic Chemistry, 83(15), 8318-8323. Available at: [Link]

  • Szatmári, I., et al. (2020). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Molecules, 25(1), 199. Available at: [Link]

  • Denmark, S. E., & Jellerichs, B. G. (2003). Catalytic, Enantioselective, Diastereoselective Michael Addition of Silyl Ketene Acetals to Nitroalkenes. Journal of the American Chemical Society, 125(47), 14328–14329. Available at: [Link]

  • Metger, A., & Wennemers, H. (2019). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic Letters, 21(19), 7853–7857. Available at: [Link]

  • Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich. Available at: [Link]

  • Mhadgut, S. C., & Kumar, P. (2018). Diastereoselective Synthesis of 7,8-Carvone Epoxides. Molecules, 23(6), 1450. Available at: [Link]

  • Doyle, M. P., et al. (1986). Highly effective catalytic methods for diazo-transfer and diazo-decomposition reactions. Organic Syntheses, 64, 13. Available at: [Link]

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  • van der Donk, W. A. (2011). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 80, 379-408. Available at: [Link]

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Application Notes & Protocols: Ethyl 4-Hydroxycrotonate as a Premier C4 Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional C4 Synthon

In the intricate field of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures.[1] Ethyl (E)-4-hydroxycrotonate, a seemingly simple C4 molecule, has emerged as a powerhouse building block due to its inherent bifunctionality.[2] Its structure, incorporating both a primary allylic alcohol and an α,β-unsaturated ester, provides two distinct and chemically versatile handles for synthetic manipulation. This unique combination allows for a diverse array of transformations, making it an invaluable precursor in the synthesis of pharmaceuticals, natural products, and other high-value chemical entities.[2][3][] This guide provides an in-depth exploration of the synthesis and application of ethyl 4-hydroxycrotonate, complete with detailed protocols and the scientific rationale behind its strategic use.

Physicochemical Properties of Ethyl (E)-4-hydroxycrotonate
PropertyValueReference
IUPAC Name ethyl (E)-4-hydroxybut-2-enoate[5]
Molecular Formula C₆H₁₀O₃[5]
Molecular Weight 130.14 g/mol [5]
Appearance Yellow Oily Liquid[]
CAS Number 10080-68-9[][5]

Part 1: Synthesis of this compound

A robust and scalable synthesis is the gateway to utilizing any building block effectively. While several methods exist, the selective reduction of monoethyl fumarate using a borane-tetrahydrofuran complex stands out for its convenience and use of inexpensive starting materials.[2] This procedure leverages the well-documented chemoselectivity of borane for reducing a carboxylic acid in the presence of an ester.[2]

Workflow for the Synthesis of this compound

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Workup & Isolation cluster_product Final Product MonoethylFumarate Monoethyl Fumarate in THF BoraneTHF 1. Borane-THF Complex (BH3·THF) MonoethylFumarate->BoraneTHF Selective Reduction Temp1 2. -5 °C to Room Temp Quench 3. H₂O:Acetic Acid Quench Concentrate Concentration (remove THF) Quench->Concentrate Reaction Completion Pour Pour into sat. NaHCO₃ (aq) Concentrate->Pour Isolation Extract Extract with Ethyl Acetate Pour->Extract Isolation Dry Dry (MgSO₄) & Concentrate Extract->Dry Isolation Product This compound Dry->Product Isolation

Caption: Synthesis of this compound from Monoethyl Fumarate.

Protocol 1: Synthesis via Selective Reduction

This protocol is adapted from a well-established procedure in Organic Syntheses.[2][6]

Materials:

  • Monoethyl fumarate (100 g)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled (300 mL)

  • Borane-tetrahydrofuran complex (1 M solution in THF, 700 mL)

  • Water:Acetic Acid (1:1 mixture)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Equip a dry 2-L round-bottomed flask with a large magnetic stir bar and a pressure-equalizing addition funnel. Flame-dry the apparatus under a stream of dry nitrogen and maintain a positive nitrogen atmosphere.

  • Initial Charge: Charge the flask with anhydrous THF (300 mL) and monoethyl fumarate (100 g).

  • Cooling: Cool the stirred solution to approximately -5 °C using an ice-salt/methanol bath.

  • Borane Addition: Cautiously add the 1 M borane-THF solution (700 mL) dropwise via the addition funnel over 90 minutes. Causality: This slow addition is critical to control the vigorous hydrogen gas evolution and the exothermic nature of the reaction. Maintain the internal temperature below 0 °C.

  • Warming: After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 8-10 hours with continuous stirring.

  • Quenching: Carefully quench the reaction by the dropwise addition of a 1:1 water:acetic acid mixture at room temperature until gas evolution ceases.

  • Solvent Removal: Remove the bulk of the THF under reduced pressure (water pump) to obtain a slurry.[2][6]

  • Workup: Pour the slurry into 300 mL of ice-cold saturated sodium bicarbonate solution with vigorous stirring. Extract the product with ethyl acetate (1 x 300 mL, then 1 x 100 mL).[2][6]

  • Washing & Drying: Combine the organic layers, wash once with saturated sodium bicarbonate solution (200 mL), and dry over anhydrous MgSO₄.[2][6]

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield essentially pure this compound (approx. 61 g, 67% yield).[2][6] Note: The product is prone to decomposition upon distillation at scale.[2]

Part 2: Core Applications as a C4 Building Block

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for sequential modifications, enabling the construction of complex chiral molecules.

cluster_epox Stereoselective Epoxidation cluster_rcm Ring-Closing Metathesis cluster_ox Oxidation E4H This compound Epoxy Chiral Epoxy Alcohol E4H->Epoxy Sharpless Asymmetric Epoxidation Diene Diene Precursor E4H->Diene Derivatization (e.g., Allylation) Aldehyde Ethyl 4-Oxocrotonate E4H->Aldehyde PCC or Dess-Martin Heterocycle Unsaturated Heterocycle Diene->Heterocycle RCM (Grubbs' Cat.)

Caption: Key synthetic transformations of this compound.

A. Gateway to Chirality: The Sharpless Asymmetric Epoxidation

The allylic alcohol moiety makes this compound an ideal substrate for the Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction that installs a chiral epoxide with high enantioselectivity.[3][7] This transformation is foundational for building stereochemically rich molecules. The resulting 2,3-epoxyalcohols are versatile intermediates, susceptible to stereo- and regioselective ring-opening by various nucleophiles.[7]

The Causality of Control: The reaction's stereochemical outcome is dictated by the chirality of the diethyl tartrate (DET) ligand used. A catalyst is formed in situ from titanium tetraisopropoxide [Ti(OiPr)₄] and the chiral tartrate.[7][8] This chiral complex directs the delivery of the oxygen atom from the oxidant, tert-butyl hydroperoxide (TBHP), to a specific face of the alkene.[7]

  • L-(+)-DET delivers the oxygen to the "top" face of the alkene when drawn in a specific orientation.

  • D-(-)-DET delivers the oxygen to the "bottom" face.

Protocol 2: Sharpless Asymmetric Epoxidation

This is a general protocol for the asymmetric epoxidation of an allylic alcohol.[9][10]

Materials & Reagents:

ReagentM.W.AmountMolesNotes
This compound130.1413.0 g0.10Substrate
Dichloromethane (CH₂Cl₂)-500 mL-Anhydrous
L-(+)-Diethyl Tartrate206.192.47 g0.012Chiral Ligand
Titanium(IV) isopropoxide284.222.84 g0.010Catalyst Precursor
tert-Butyl hydroperoxide (TBHP)90.12~37 mL0.205.5 M in decane
3Å Molecular Sieves-5.0 g-Powdered, activated

Procedure:

  • Setup: To a dry 1-L round-bottomed flask under a nitrogen atmosphere, add anhydrous dichloromethane (500 mL) and powdered 3Å molecular sieves (5.0 g). Cool the mixture to -20 °C. Causality: Molecular sieves are crucial for removing trace water, which can deactivate the titanium catalyst and reduce enantioselectivity.[3][9]

  • Catalyst Formation: To the cooled, stirred suspension, add L-(+)-diethyl tartrate (2.47 g) followed by titanium(IV) isopropoxide (2.84 g). Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.

  • Substrate Addition: Add the this compound (13.0 g) to the reaction mixture.

  • Oxidant Addition: Add the TBHP solution dropwise over 15-20 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C for 4-6 hours. Monitor the progress by TLC.

  • Workup: Quench the reaction by adding 30 mL of water and allowing the mixture to warm to room temperature. Stir vigorously for 1 hour. Add 30 mL of 10% NaOH solution saturated with NaCl and continue stirring for another 30 minutes until two clear layers form.

  • Isolation: Separate the layers. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral epoxy alcohol. Purify by column chromatography.

B. Constructing Rings: Ring-Closing Metathesis (RCM)

This compound is an excellent starting point for synthesizing unsaturated heterocycles via Ring-Closing Metathesis (RCM).[11][12] The strategy involves first derivatizing the hydroxyl group with a second alkenyl chain to create a diene precursor. The subsequent intramolecular metathesis, typically catalyzed by a ruthenium complex like Grubbs' catalyst, closes the ring and extrudes volatile ethylene, which provides a strong thermodynamic driving force for the reaction.[11][13] This method is particularly powerful for creating 5- to 7-membered rings, which are common motifs in pharmaceuticals and natural products.[11][12]

Protocol 3: Conceptual Workflow for RCM
  • Derivatization (O-Allylation): React this compound with an allyl halide (e.g., allyl bromide) under basic conditions (e.g., NaH in THF) to form the corresponding diene, ethyl 4-(allyloxy)crotonate.

  • RCM Reaction:

    • Dissolve the diene precursor in an appropriate solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

    • Add a catalytic amount (1-5 mol%) of a Grubbs' catalyst (e.g., Grubbs' Second Generation).

    • Heat the reaction mixture (typically 40-80 °C) and monitor by TLC or GC-MS. The reaction is driven by the removal of ethylene gas.

    • Upon completion, quench the reaction and purify the resulting unsaturated cyclic ether by column chromatography.

Conclusion

This compound exemplifies the power of a well-designed building block in modern organic synthesis.[1] Its dual functionality as both an allylic alcohol and an α,β-unsaturated ester provides a platform for a multitude of high-yield and stereoselective transformations. From the precise installation of chiral centers using asymmetric epoxidation to the construction of complex ring systems via metathesis, this C4 synthon offers chemists a reliable and versatile tool. The protocols and strategies outlined herein demonstrate its broad applicability and underscore its importance for professionals in pharmaceutical research and development.

References

  • Organic Syntheses Procedure, Coll. Vol. 8, p.271 (1993); Vol. 65, p.33 (1987). [Link]

  • Synthesis of this compound - Chempedia - LookChem. [Link]

  • (PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products - ResearchGate. [Link]

  • Sharpless Asymmetric Epoxidation Reaction - Chem 115 Myers. [Link]

  • Sharpless Epoxidation - Organic Chemistry Portal. [Link]

  • Sharpless epoxidation - Wikipedia. [Link]

  • Organic Syntheses Procedure, Coll. Vol. 8, p.276 (1993); Vol. 67, p.1 (1989). [Link]

  • Organic Syntheses Procedure, Coll. Vol. 10, p.423 (2004); Vol. 79, p.159 (2002). [Link]

  • ethyl isocrotonate - Organic Syntheses Procedure. [Link]

  • This compound | C6H10O3 | CID 10606769 - PubChem - NIH. [Link]

  • (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates - ResearchGate. [Link]

  • Ring Closing Metathesis (RCM) - Organic Chemistry Portal. [Link]

  • Ring-closing metathesis - Wikipedia. [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC - NIH. [Link]

  • Stereoselective and Stereospecific Reactions - Master Organic Chemistry. [Link]

  • Ethyl trans-crotonate | C6H10O2 | CID 429065 - PubChem - NIH. [Link]

  • An isomerization-ring-closing metathesis strategy for the synthesis of substituted benzofurans - Organic Chemistry Portal. [Link]

  • Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate - ResearchGate. [Link]

  • Ring Closing Metathesis Reactions: Organic Chemistry Tutorial - YouTube. [Link]

  • Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin. [Link]

  • (PDF) Natural product total synthesis - ResearchGate. [Link]

  • Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. [Link]

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  • (PDF) Ethyl 4,4″-Difluoro-5′-hydroxy-1,1′:3′,1″-terphenyl-4′-carboxylate. [Link]

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  • Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed. [Link]

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Troubleshooting & Optimization

purification of ethyl 4-hydroxycrotonate and issues with distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 4-hydroxycrotonate. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable but challenging synthetic intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you overcome common purification hurdles, particularly those associated with distillation.

The Challenge: Thermal Instability of this compound

This compound is a bifunctional molecule containing both a hydroxyl group and an α,β-unsaturated ester. This structure makes it a versatile building block in organic synthesis. However, these same functional groups are the source of its significant thermal instability. Upon heating, the molecule is highly susceptible to several degradation pathways, primarily:

  • Polymerization: Like other acrylate-type monomers, the activated double bond can readily undergo radical polymerization, leading to the formation of oligomeric or polymeric tars. This is often the primary cause of yield loss and equipment fouling during distillation.

  • Decomposition: The presence of the allylic alcohol moiety can facilitate dehydration and other decomposition reactions at elevated temperatures, resulting in a complex mixture of byproducts.

  • Isomerization: The trans-(E)-isomer is generally the desired product, but thermal stress can potentially lead to isomerization to the cis-(Z)-isomer, impacting the stereochemical integrity of your material.

A well-known procedure for its synthesis published in Organic Syntheses explicitly warns that during distillation, "there is significant loss of material because of decomposition in the distillation pot," and that recovery decreases as the scale of the distillation increases[1][2]. This guide will provide you with the strategies to mitigate these issues effectively.

Troubleshooting Guide: Distillation Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My distillation yield is extremely low, and a significant amount of dark, viscous tar is left in the distillation flask. What is happening and how can I prevent it?

Answer: This is the most common issue and is a classic sign of thermally induced polymerization and decomposition. At its boiling point, even under reduced pressure, the rate of these degradation reactions can be significant. The dark color indicates the formation of complex, conjugated byproducts and polymers.

Root Cause Analysis & Solutions:

  • Excessive Thermal Stress: The combination of high temperature and prolonged heating time is the primary driver.

    • Solution 1: Utilize High Vacuum: The boiling point of this compound is reported as 117-120°C at 15 mmHg[1][2]. To minimize thermal stress, you must lower the boiling point by using a higher vacuum. Aim for a pressure below 5 mmHg, preferably in the 1-2 mmHg range, which will lower the boiling temperature substantially.

    • Solution 2: Minimize Heating Time with Short-Path Distillation: A standard distillation setup can result in long residence times for the material in the heated flask. A Kugelrohr or short-path distillation apparatus is strongly recommended[1][2]. This design minimizes the distance the vapor travels from the evaporation surface to the condensation surface, reducing heating time and preventing bumping.

  • Uninhibited Radical Polymerization: The acrylate functionality is prone to polymerization via a radical mechanism, which is initiated by heat.

    • Solution 3: Add a Polymerization Inhibitor: This is a critical and often overlooked step. The addition of a radical scavenger to the crude material before distillation is standard practice for purifying acrylic monomers[3][4].

      • Hydroquinone monomethyl ether (MeHQ): A common choice, typically used at concentrations of 100-500 ppm. It is sufficiently volatile to offer some protection in the vapor phase.

      • Phenothiazine (PTZ): Another effective inhibitor, often used in similar concentrations. It is less volatile than MeHQ and primarily protects the liquid phase in the distillation pot[4][5].

Question 2: I observe solid material forming in my condenser and receiver during distillation. What is the cause?

Answer: This indicates that polymerization is occurring in the vapor phase or upon condensation. While less common than polymerization in the distillation pot, it can lead to blockages and contamination of your final product.

Root Cause Analysis & Solutions:

  • Lack of Vapor-Phase Inhibition: The inhibitor in the distillation pot may not be volatile enough to travel with your product.

    • Solution: Use a volatile inhibitor like MeHQ, which can co-distill with the this compound and prevent polymerization in the condenser and receiver[5].

  • Hot Spots in the Apparatus: Superheating in parts of the distillation head or condenser can initiate polymerization.

    • Solution: Ensure even heating of the distillation flask (use an oil bath, not a heating mantle) and properly insulate the distillation head to avoid cold spots that could cause premature condensation and subsequent reheating.

  • Contamination: Traces of radical initiators (e.g., peroxides from old solvents) or acidic/basic residues on the glassware can catalyze polymerization.

    • Solution: Use scrupulously clean, oven-dried glassware. Ensure all solvents used in the workup prior to distillation are free of peroxides.

Question 3: My final product shows impurities by NMR or GC-MS that were not present in the crude material. Why?

Answer: This suggests that thermal decomposition or isomerization is occurring during distillation, creating new chemical species.

Root Cause Analysis & Solutions:

  • Dehydration and Rearrangement: The allylic alcohol is prone to elimination of water or other rearrangements at high temperatures.

    • Solution 1: Reduce Thermal Exposure: As with polymerization, the most effective solution is to lower the distillation temperature and time via high vacuum and a short-path apparatus.

    • Solution 2: Consider a Non-Thermal Purification Method: If thermal degradation is unavoidable, distillation is not a suitable method. Flash column chromatography is an excellent alternative that avoids heat entirely.

Frequently Asked Questions (FAQs)

  • Q: What are the ideal distillation parameters for this compound?

    • A: While 117-120°C at 15 mmHg is a published data point, it is on the higher end and risks decomposition[1][2]. The ideal parameters are the lowest possible temperature and pressure. Aim for <100°C pot temperature , which requires a vacuum of <5 mmHg .

  • Q: Is flash column chromatography a better purification method?

    • A: For thermally sensitive compounds like this, flash chromatography is often superior to distillation in terms of purity and yield, especially at lab scale. It completely avoids heat. However, it is more solvent-intensive and may be less practical for very large scales compared to a well-optimized distillation.

  • Q: How should I store purified this compound?

    • A: Store it in a refrigerator or freezer under an inert atmosphere (nitrogen or argon) to prevent degradation and polymerization over time. Adding a small amount of an inhibitor like MeHQ (~100 ppm) to the purified product for long-term storage is also a good practice.

  • Q: Can I use a rotary evaporator to remove the extraction solvent before distillation?

    • A: Yes, but do so at a low temperature. The water bath temperature should not exceed 40°C to prevent premature decomposition of the crude product before it is stabilized with an inhibitor for distillation[6].

Data Summary & Method Comparison

Table 1: Recommended Distillation Parameters

ParameterRecommendationRationale
Apparatus Kugelrohr or Short-PathMinimizes residence time at high temperature[1][2].
Pressure < 5 mmHg (1-2 mmHg is ideal)Lowers boiling point to <100°C, reducing thermal stress.
Bath Temperature Keep ≤20°C above vapor temp.Avoids superheating and decomposition in the flask.
Inhibitor 100-500 ppm MeHQ or PTZPrevents radical polymerization, the main cause of yield loss[4][5].

Table 2: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest For
Vacuum Distillation Scalable, removes non-volatile impurities effectively.High risk of thermal decomposition and polymerization[1][2].Large quantities (>50g) where chromatography is impractical and conditions are highly optimized.
Flash Chromatography Operates at room temperature, excellent separation.Requires large solvent volumes, more labor-intensive.Small to medium scale (<50g) and when high purity is essential.

Visualized Workflows

A logical approach to purification is essential. The following diagram outlines a decision-making process for selecting the appropriate purification method.

PurificationWorkflow Start Crude Ethyl 4-Hydroxycrotonate CheckScale Assess Scale & Purity Requirement Start->CheckScale DistillationPath High Vacuum Distillation (with Inhibitor) CheckScale->DistillationPath Large Scale Moderate Purity ChromatographyPath Flash Column Chromatography CheckScale->ChromatographyPath Lab Scale High Purity End Pure Product DistillationPath->End ChromatographyPath->End

Caption: Decision workflow for purification.

The following diagram illustrates the core problem associated with the thermal purification of this molecule.

DegradationPathway Molecule This compound Heat Heat (Distillation) Molecule->Heat Outcome1 Polymerization Heat->Outcome1 Outcome2 Decomposition Heat->Outcome2 Result1 Tarry Residue Outcome1->Result1 Result2 Low Yield Outcome2->Result2

Sources

managing the decomposition of ethyl 4-hydroxycrotonate during purification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 4-Hydroxycrotonate Purification

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for managing the purification of this compound. This molecule is a valuable synthetic intermediate, but its structural features—a conjugated π-system, an ester, and a primary allylic alcohol—make it susceptible to decomposition under common purification conditions. This guide is designed to provide you with not just protocols, but the underlying chemical principles to help you navigate these challenges effectively. Our goal is to empower you to optimize your purification strategy, maximize yield, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: My freshly distilled this compound is yellow or brown. What happened?

A1: Discoloration is a common indicator of thermal decomposition. This compound is highly sensitive to heat, and prolonged exposure to high temperatures during distillation, even under vacuum, can initiate polymerization or elimination reactions, leading to colored impurities. The procedure documented in Organic Syntheses explicitly warns of "significant loss of material because of decomposition in the distillation pot"[1][2]. The solution is to minimize thermal stress by using high-vacuum, short-path distillation techniques like Kugelrohr distillation and ensuring the distillation is performed as quickly as possible.

Q2: My yield after distillation is much lower than expected, especially on a larger scale. Why?

A2: This is a classic issue with thermally labile compounds. The longer the compound resides in the hot distillation flask, the more it decomposes. As the scale of the distillation increases, the time required to distill the material also increases, leading to a disproportionate loss of product[1][2]. For larger quantities, consider purification by column chromatography on deactivated silica gel as a milder alternative to distillation.

Q3: I see new peaks in the 1H NMR of my purified product, particularly in the vinyl region. What are they?

A3: New vinyl signals often suggest isomerization of the double bond. The desired (E)-isomer can convert to the (Z)-isomer under certain conditions. More significantly, you may be seeing byproducts from elimination (forming a diene) or oligomerization, both of which will introduce new, complex vinylic signals. Trace amounts of acid or base can catalyze these transformations.

Q4: My product seems to decompose even during column chromatography on silica gel. How is this possible?

A4: Standard silica gel is inherently acidic (pKa ≈ 4-5) and has a high surface area, which can catalyze the decomposition of sensitive molecules like this compound. The acidic surface can promote elimination of the hydroxyl group to form a more conjugated, unstable diene, which can then polymerize. Using silica gel that has been deactivated (e.g., by treating with triethylamine) or opting for a less acidic stationary phase like alumina (neutral or basic) or Florisil® is recommended.

Troubleshooting Guide: Purification Methods

This section provides a deeper dive into the common purification techniques and how to mitigate decomposition at each stage.

Purification by Distillation

Distillation is often the first choice for purifying liquids, but for this compound, it is a significant source of degradation.

Problem: Significant charring, polymerization, or low recovery during vacuum distillation.

Probable Causes:

  • Thermal Stress: The compound's boiling point, even under vacuum (117–120°C at 15 mmHg), is high enough to induce rapid decomposition[1][2]. The α,β-unsaturated ester moiety is prone to free-radical polymerization at elevated temperatures[3].

  • Catalytic Impurities: Trace amounts of acid or base remaining from the workup can catalyze elimination of the allylic alcohol or other side reactions at high temperatures.

  • Oxygen: The presence of oxygen can promote the formation of peroxides, which are potent initiators of radical polymerization[3].

Recommended Protocol for Optimized Distillation:

  • Thoroughly Neutralize and Dry: Before distilling, ensure the crude product is free from acidic or basic residues. Wash the organic solution with saturated sodium bicarbonate, followed by brine, and dry thoroughly over anhydrous magnesium sulfate or sodium sulfate[1][2].

  • Use High-Vacuum, Short-Path Distillation: A Kugelrohr apparatus is ideal as it minimizes the residence time of the compound at high temperatures. The thin film of material on the glass surface heats and vaporizes quickly.

  • Incorporate a Radical Inhibitor: Add a small amount (100-200 ppm) of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone to the distillation flask to suppress polymerization[3].

  • Maintain an Inert Atmosphere: Ensure the distillation apparatus is free of leaks and maintain a nitrogen or argon atmosphere throughout the process.

  • Control Temperature Carefully: Use a preheated bath set to the minimum temperature required for distillation. Avoid aggressive, rapid heating, which can cause localized overheating and charring.

ParameterRecommended ConditionRationale
Apparatus Kugelrohr or Short-PathMinimizes residence time at high temperature.
Pressure < 1 mmHg (High Vacuum)Lowers the boiling point to reduce thermal stress.
Bath Temp. ≤ 130°C (Target: 10-20°C above product BP)Prevents overheating and decomposition of the residue.
Inhibitor BHT or Hydroquinone (100-200 ppm)Suppresses free-radical polymerization[3].
Atmosphere Nitrogen or ArgonPrevents oxidation and peroxide formation.

The following diagram illustrates the primary degradation pathways for this compound under thermal or catalytic (acid/base) stress.

Decomposition cluster_main This compound cluster_products Decomposition Products EHC This compound (Desired Product) Polymer Polymer / Oligomers EHC->Polymer Heat, O₂, Acid/Base (Radical or Cationic Mech.) Diene Ethyl Sorbate (Diene) EHC->Diene Acid / Heat (-H₂O, Elimination) Isomer Isomers (Z, β,γ) EHC->Isomer Base / Light (Isomerization) Diene->Polymer Heat (Diels-Alder / Polym.)

Caption: Key decomposition pathways for this compound.

Purification by Column Chromatography

Column chromatography is a milder alternative to distillation but requires careful selection of conditions to prevent on-column degradation.

Problem: Low recovery, streaking of the product on the column, or isolation of an impure/decomposed product.

Probable Causes:

  • Acidic Stationary Phase: Standard silica gel is acidic and can catalyze the elimination of the allylic hydroxyl group.

  • Inappropriate Mobile Phase: Protic solvents (like methanol) can interact with the product. Highly polar eluents can lead to long retention times, increasing the contact time with the stationary phase and the chance for decomposition.

  • Product Instability: The conjugated system is sensitive, and prolonged exposure to any solid support can be detrimental.

Recommended Protocol for Optimized Chromatography:

  • Choose the Right Stationary Phase:

    • Deactivated Silica Gel: Prepare a slurry of silica gel in your mobile phase and add 1-2% triethylamine (relative to the silica weight). Stir for 30 minutes before packing the column. This neutralizes the acidic sites.

    • Neutral Alumina: For very sensitive cases, neutral alumina can be an effective alternative.

  • Select an Appropriate Mobile Phase:

    • Start with a non-polar solvent system like Hexanes/Ethyl Acetate or Dichloromethane/Hexanes.

    • Gradually increase the polarity to elute the product. A typical starting point is 20% ethyl acetate in hexanes.

    • Avoid using methanol unless absolutely necessary, as it can sometimes participate in side reactions.

  • Perform Flash Chromatography:

    • Use flash chromatography rather than gravity chromatography. The faster elution time minimizes on-column residence and reduces the opportunity for decomposition.

  • Monitor Fractions Carefully:

    • Use TLC to analyze the fractions. Pool only the fractions containing the pure product. Be aware that decomposition products may have similar polarities.

This decision tree can help guide your choice between distillation and chromatography based on the scale of your reaction and the purity of your crude material.

PurificationWorkflow Start Crude Ethyl 4-Hydroxycrotonate CheckScale Scale > 5g? Start->CheckScale CheckPurity High Crude Purity? (>90% by NMR) CheckScale->CheckPurity No Chromatography Flash Chromatography (Deactivated Silica) CheckScale->Chromatography Yes Distill Kugelrohr Distillation (with inhibitor) CheckPurity->Distill Yes CheckPurity->Chromatography No FinalProduct Pure Product Distill->FinalProduct Chromatography->FinalProduct

Caption: Decision workflow for purification strategy.

References

  • Kende, A. S., & Fludzinski, P. (1986). This compound. Organic Syntheses, 64, 104. Available at: [Link]

  • LookChem. (n.d.). Synthesis of this compound. Chempedia. Retrieved from: [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl crotonate on Newcrom R1 HPLC column. Retrieved from: [Link]

  • McMurry, J. E., & Fleming, I. (1979). Ethyl Isocrotonate. Organic Syntheses, 59, 13. Available at: [Link]

  • Reynolds, G. A., & Hauser, C. R. (1951). Ethyl β-anilinocrotonate. Organic Syntheses, 31, 43. Available at: [Link]

  • Google Patents. (1995). Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters. EP0686622B1.
  • Human Metabolome Database. (2012). Showing metabocard for Ethyl crotonate (HMDB0039581). Retrieved from: [Link]

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2012). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 89, 374. Available at: [Link]

  • Google Patents. (1998). Reduction of carbonyl impurities in α, β-unsaturated acids and esters. US5789613A.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]

  • Wikipedia. (n.d.). Crotonic acid. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). Crotonate. PubChem Compound Database. Retrieved from: [Link]

  • Blake, E. S., et al. (1961). Thermal Stability of Organic Compounds by the Isoteniscope Method. DTIC. Available at: [Link]

  • Wang, Z., & Tan, B. (2021). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society, 143(49), 20858–20866. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Crotonic Acid. PubChem Compound Database. Retrieved from: [Link]

  • Ashenhurst, J. (2010). 5 Key Factors That Influence Acidity In Organic Chemistry. Master Organic Chemistry. Retrieved from: [Link]

  • V., V., et al. (2008). Ethyl 4-methylbenzoate. Organic Syntheses, 85, 64-71. Available at: [Link]

  • Quora. (2017). What is the difference between acid-sensitive and base-sensitive groups in Cannizzaro reactions and Wolff-Kishner reductions? Retrieved from: [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from: [Link]

Sources

common side reactions in the synthesis of ethyl 4-hydroxycrotonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 4-hydroxycrotonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established protocols and mechanistic principles.

Part 1: Troubleshooting Guide for Common Synthesis Routes

The synthesis of this compound is most commonly achieved via two primary routes: the selective reduction of monoethyl fumarate and the Wittig reaction with glycolaldehyde. Each method presents a unique set of potential side reactions and challenges. This section will address these issues in a question-and-answer format to provide direct and actionable solutions.

Route 1: Selective Reduction of Monoethyl Fumarate with Borane

This method, detailed in Organic Syntheses, is lauded for its use of inexpensive starting materials.[1][2] The core of this procedure is the chemoselective reduction of a carboxylic acid in the presence of an ester using a borane-tetrahydrofuran (THF) complex.

Question 1: My final product appears impure, and the yield is significantly lower than expected after distillation. What is causing this?

Answer: The most significant and well-documented issue with this synthesis is the thermal instability of this compound.[1][2] Attempting to purify the product by distillation, even under reduced pressure, leads to substantial decomposition.

  • Causality: As an α,β-unsaturated hydroxy ester, this compound is prone to elimination and polymerization at elevated temperatures. The likely decomposition pathway involves the elimination of water to form ethyl 2,4-pentadienoate, which can then polymerize. Another potential degradation pathway for α,β-unsaturated acids and esters involves isomerization followed by decarboxylation, though this is less likely for an ester under these conditions.[3]

  • Troubleshooting Protocol:

    • Avoid Distillation: For most applications, the crude product obtained after workup is of sufficient purity and should be used directly. The Organic Syntheses procedure notes that solvent removal under reduced pressure yields an "essentially pure" product.[1][2]

    • Alternative Purification: If higher purity is required, consider the following methods:

      • Flash Column Chromatography: Use a silica gel column with a gradient elution of ethyl acetate in hexanes. Monitor the fractions carefully by TLC.

      • Recrystallization: While challenging due to the liquid nature of the product at room temperature, it may be possible from a mixed solvent system at low temperatures. Experiment with diethyl ether/pentane or dichloromethane/pentane mixtures.

  • Data Summary: Impact of Distillation on Recovery

Scale of DistillationRecovery of Pure MaterialReference
1 g0.72 g (72%)[1][2]
Larger ScaleDecreased Recovery[1][2]

Question 2: I observe the formation of a significant amount of a non-polar byproduct. What could this be?

Answer: While borane is highly selective for the reduction of carboxylic acids over esters, over-reduction or reduction of the alkene are potential side reactions, especially if the reaction conditions are not carefully controlled.

  • Potential Side Products:

    • Ethyl (E)-but-2-enoate (Ethyl Crotonate): This could arise from the reduction of the hydroxyl group, although this is a less common pathway.

    • Ethyl 4-hydroxybutanoate: This would result from the reduction of the carbon-carbon double bond.

    • Butane-1,4-diol: This would be the product of the reduction of both the carboxylic acid and the ester functionalities.

  • Troubleshooting Workflow:

    G start Non-polar byproduct observed check_temp Verify reaction temperature was maintained at -5°C during addition start->check_temp check_borane Confirm stoichiometry of borane-THF complex start->check_borane check_workup Ensure proper quenching and workup procedure was followed start->check_workup remediate Optimize reaction conditions: - Slower addition of borane - Maintain low temperature throughout - Use a slight excess of monoethyl fumarate check_temp->remediate check_borane->remediate check_workup->remediate

    Caption: Troubleshooting workflow for non-polar byproducts.

Question 3: My starting material, monoethyl fumarate, seems to be impure. How can this affect the reaction?

Answer: The purity of monoethyl fumarate is crucial for a successful synthesis. Monoethyl fumarate itself is a pharmacologically active compound, and its synthesis can sometimes result in impurities.[4][5][6][7][8]

  • Common Impurities and Their Effects:

    • Fumaric Acid: If present, it will be reduced to butane-1,4-diol, a polar impurity.

    • Diethyl Fumarate: This will not react under the standard conditions and will remain as a non-polar impurity in the final product.

  • Preventative Measures:

    • Purity Check: Analyze the starting monoethyl fumarate by NMR or melting point before use.

    • Purification of Starting Material: If necessary, recrystallize the monoethyl fumarate from a suitable solvent.

Route 2: Wittig Reaction of Glycolaldehyde with a Phosphonium Ylide

This alternative route involves the reaction of glycolaldehyde with a stabilized ylide, such as (carbomethoxymethylene)triphenylphosphorane, to form the carbon-carbon double bond.[9][10][11][12]

Question 1: The yield of my Wittig reaction is low, and I have a complex mixture of products.

Answer: The primary challenge in this synthesis route is the nature of glycolaldehyde, which is highly reactive and prone to self-condensation under basic conditions.

  • Causality: Glycolaldehyde can undergo an aldol condensation with itself to form a mixture of oligomeric and polymeric byproducts.

  • Troubleshooting Protocol:

    • Control the Addition: Add the glycolaldehyde slowly to the pre-formed ylide solution to maintain a low concentration of the aldehyde at all times.

    • Use a Stabilized Ylide: A stabilized ylide, such as (carbomethoxymethylene)triphenylphosphorane, is less basic and less likely to promote the self-condensation of glycolaldehyde compared to a non-stabilized ylide.

    • Optimize the Base: Use a mild base to generate the ylide. Strong bases can exacerbate the self-condensation of the aldehyde.

Question 2: I have obtained a mixture of E and Z isomers. How can I improve the stereoselectivity?

Answer: The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide.

  • Mechanism and Stereoselectivity:

    • Stabilized Ylides: Generally favor the formation of the (E)-alkene (trans). This is the desired isomer for this compound.

    • Non-stabilized Ylides: Tend to produce the (Z)-alkene (cis).

  • Improving E-selectivity:

    • Ensure the use of a stabilized ylide.

    • The presence of lithium salts can sometimes decrease the E/Z selectivity by promoting equilibration of intermediates. Using sodium- or potassium-based bases for ylide generation may improve selectivity.

  • Reaction Pathway Visualization:

    G cluster_0 Wittig Reaction Pathway glycolaldehyde Glycolaldehyde oxaphosphetane Oxaphosphetane intermediate glycolaldehyde->oxaphosphetane ylide Stabilized Ylide (e.g., (carbomethoxymethylene)triphenylphosphorane) ylide->oxaphosphetane product This compound (E-isomer favored) oxaphosphetane->product byproduct Triphenylphosphine oxide oxaphosphetane->byproduct

    Caption: Simplified Wittig reaction pathway.

Part 2: Comprehensive Reference List

  • How do α,β-unsaturated acids undergo decarboxylation? Chemistry Stack Exchange. [Link]

  • This compound. Organic Syntheses. [Link]

  • Synthesis of this compound. Chempedia - LookChem. [Link]

  • Solvent Free Wittig Reactions. Journal of Chemical Education. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Wittig Reaction Mechanism & Examples. Total Synthesis. [Link]

  • 19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]

  • Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds) | Chemistry. YouTube. [Link]

  • Methoxymethylenetriphenylphosphorane. Wikipedia. [Link]

  • Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro. PubMed. [Link]

  • Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives. PubMed Central. [Link]

  • Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro. PubMed Central. [Link]

  • ethyl isocrotonate. Organic Syntheses. [Link]

  • ETHYL β-ANILINOCROTONATE. Organic Syntheses. [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link]

  • Studies on the Mechanism of Thermal Decomposition of Unsaturated Polyester Resins with Reduced Flammability. ResearchGate. [Link]

  • Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro. PLOS One. [Link]

  • Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate. Google Patents.

  • Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? PubMed Central. [Link]

  • Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on Glutathione, Keap1 and Nrf2 Activation In Vitro (P1.204). ResearchGate. [Link]

Sources

troubleshooting low yields in the borane reduction of monoethyl fumarate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the borane reduction of monoethyl fumarate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and troubleshoot common issues leading to low yields. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure the success of your synthesis.

Troubleshooting Guide: Enhancing Your Yields

This section addresses specific problems you may encounter during the borane reduction of monoethyl fumarate to produce (S)-2-((ethoxycarbonyl)methyl)-2-hydroxyacetic acid. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My yield of the desired diol is significantly lower than expected, and I observe a complex mixture of byproducts. What are the likely causes?

Answer:

Low yields and the formation of multiple byproducts in the borane reduction of monoethyl fumarate can stem from several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the substrate.

Potential Causes & Solutions:

  • Reagent Quality and Handling:

    • Borane Solution Degradation: Borane complexes, particularly Borane-Tetrahydrofuran (BH3-THF), are sensitive to moisture and air, and can degrade over time, leading to a lower effective concentration of the reducing agent.[1][2][3] Always use a fresh, properly stored solution. It is recommended to store BH3-THF solutions at 0-5°C.[2] Borane-dimethyl sulfide (BMS) is more stable and can be a better alternative.[4][5]

    • Anhydrous Conditions: The presence of water will rapidly quench the borane reagent, forming boric acid and hydrogen gas, thereby reducing the amount of active reagent available for the reduction.[1][3] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions:

    • Temperature Control: The addition of the borane solution to the monoethyl fumarate should be performed at a low temperature (e.g., 0°C) to control the exothermic reaction and minimize side reactions.[6] After the initial addition, the reaction can be allowed to slowly warm to room temperature.

    • Stoichiometry: An insufficient amount of borane will lead to incomplete reduction. Conversely, a large excess may promote over-reduction or side reactions. A molar ratio of at least 2 equivalents of BH3 per mole of monoethyl fumarate is typically recommended to ensure the complete reduction of the carboxylic acid.

  • Substrate Purity:

    • Impurities in Monoethyl Fumarate: The presence of impurities in the starting material can interfere with the reaction. It is advisable to use highly pure monoethyl fumarate. Purification of the starting material by recrystallization may be necessary.

Experimental Protocol: Standard Borane Reduction of Monoethyl Fumarate

  • Preparation: Under an inert atmosphere, dissolve monoethyl fumarate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Borane: Slowly add a solution of borane-THF complex (2.2 equivalents, 1 M in THF) dropwise to the cooled solution, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then slowly warm to room temperature and stir for an additional 4-6 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C until the evolution of hydrogen gas ceases.

  • Workup: Remove the solvents under reduced pressure. Add methanol to the residue and evaporate again to remove boric acid as trimethyl borate. Repeat this step 2-3 times.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired diol.

Question 2: I am observing the reduction of the ester group in addition to the carboxylic acid. How can I improve the chemoselectivity of the reaction?

Answer:

Borane is known for its excellent chemoselectivity in reducing carboxylic acids much faster than esters.[7][8] If you are observing significant reduction of the ester moiety, it is likely due to prolonged reaction times or elevated temperatures.

Key Considerations for Chemoselectivity:

ParameterRecommendationRationale
Temperature Maintain a low temperature (0°C to room temperature).The reduction of esters with borane is significantly slower than that of carboxylic acids at lower temperatures.[9]
Reaction Time Monitor the reaction closely by TLC or LC-MS.Quench the reaction as soon as the starting material (monoethyl fumarate) is consumed to prevent over-reduction of the ester.
Borane Reagent Use BH3-THF or BMS.These reagents offer good selectivity for carboxylic acids over esters.

Mechanism of Selectivity: The enhanced reactivity of borane towards carboxylic acids is attributed to the initial formation of an acyloxyborane intermediate, which is more electrophilic and thus more susceptible to hydride attack than the ester carbonyl.[10][11]

Troubleshooting Workflow for Poor Chemoselectivity:

start Low Chemoselectivity Observed (Ester Reduction) check_temp Was the reaction temperature maintained at 0°C to RT? start->check_temp check_time Was the reaction monitored and quenched promptly? check_temp->check_time Yes high_temp High temperature likely cause. Repeat at lower temperature. check_temp->high_temp No check_reagent Was a fresh, reliable source of borane used? check_time->check_reagent Yes long_time Prolonged reaction time is a probable cause. Optimize reaction time. check_time->long_time No bad_reagent Degraded reagent may affect selectivity. Use fresh reagent. check_reagent->bad_reagent No solution Implement stricter temperature control, monitor reaction closely, and use fresh borane solution. check_reagent->solution Yes high_temp->solution long_time->solution bad_reagent->solution cluster_0 Mechanism of Carboxylic Acid Reduction with Borane RCOOH R-COOH Acyloxyborane R-COO-BH2 RCOOH->Acyloxyborane + BH3 H2 H2 (gas) RCOOH->H2 BH3 BH3 Intermediate Triacyloxyborane (R-COO)3B Acyloxyborane->Intermediate + 2 R-COOH Reduced_Intermediate Aldehyde-level intermediate Intermediate->Reduced_Intermediate + 2 [H] from BH3 Alcohol R-CH2OH Reduced_Intermediate->Alcohol + [H] from BH3 + H2O workup

Caption: Simplified mechanism of carboxylic acid reduction by borane.

Q2: Can borane reduce the carbon-carbon double bond in monoethyl fumarate?

A2: While borane is well-known for the hydroboration of alkenes, the reduction of a carboxylic acid is generally much faster. [1]Under the standard reaction conditions for carboxylic acid reduction (low temperature, controlled stoichiometry), significant reduction of the unconjugated double bond in monoethyl fumarate is not typically observed. However, prolonged reaction times or a large excess of borane could potentially lead to some degree of hydroboration.

Q3: What are the primary safety concerns when working with borane complexes?

A3:

  • Flammability: Borane-THF and borane-dimethyl sulfide are flammable liquids. [2][5][12]Handle them in a well-ventilated fume hood away from ignition sources.

  • Reactivity with Water: Borane reagents react violently with water, releasing flammable hydrogen gas. [1][12]Always use anhydrous conditions and quench reactions carefully.

  • Toxicity: Boranes are toxic. [13]Avoid inhalation and skin contact. Personal protective equipment (PPE), including gloves and safety glasses, is essential.

  • Storage: Store borane solutions in a cool, dry place under an inert atmosphere. [1][3]BH3-THF, in particular, is thermally unstable and should be refrigerated. [1][2] Q4: Are there alternative reducing agents for this transformation?

A4: While borane is highly effective and selective, other reducing agents can be used, though they may present different challenges:

  • Lithium aluminum hydride (LiAlH4): This is a very powerful reducing agent that will reduce both the carboxylic acid and the ester. It is not suitable if you want to selectively reduce only the carboxylic acid.

  • Sodium borohydride (NaBH4): This reagent is generally not strong enough to reduce carboxylic acids or esters under standard conditions, though its reactivity can be enhanced with additives. [14] For the selective reduction of the carboxylic acid in monoethyl fumarate, borane remains the reagent of choice due to its high chemoselectivity.

References

  • Corey–Itsuno reduction - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Rzepa, H. (n.d.). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog - Ch.imperial. Retrieved January 9, 2026, from [Link]

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 9, 2026, from [Link]

  • Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps. (n.d.). Retrieved January 9, 2026, from [Link]

  • Enantioselective reduction of ketones - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Borane as a Reducing Agent || Very Selective Reducer || IITian Explains - YouTube. (2020, April 4). Retrieved January 9, 2026, from [Link]

  • Midland, M. M., Greer, S., Tramontano, A., & Zderic, S. A. (1979). Chiral trialkylborane reducing agents. Preparation of 1-deuterio primary alcohols of high enantiomeric purity. Journal of the American Chemical Society, 101(9), 2352–2355. [Link]

  • Reactions of Carboxylic Acids - An Overview - Chemistry LibreTexts. (2021, March 5). Retrieved January 9, 2026, from [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. (2021, April 30). Retrieved January 9, 2026, from [Link]

  • Borane-Tetrahydrofuran Complex (BTHF). (n.d.). Retrieved January 9, 2026, from [Link]

  • Corey–Itsuno reduction - Grokipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Borane Tetrahydrofuran - Common Organic Chemistry. (n.d.). Retrieved January 9, 2026, from [Link]

  • Monteiro, A. M., & Flanagan, R. C. (2017). Process safety considerations for the use of 1 M borane tetrahydrofuran complex under general purpose plant conditions. Organic Process Research & Development, 21(2), 241–246. [Link]

  • Itsuno-Corey Reduction - SynArchive. (n.d.). Retrieved January 9, 2026, from [Link]

  • Boron Reagents for Asymmetric Synthesis - SCI. (2009, December 4). Retrieved January 9, 2026, from [Link]

  • Borane Reagents - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]

  • Borane dimethylsulfide - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411–8414. [Link]

  • Borane Dimethylsulfide (BMS) - Common Organic Chemistry. (n.d.). Retrieved January 9, 2026, from [Link]

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS) - Organic Synthesis. (n.d.). Retrieved January 9, 2026, from [Link]

  • Borane & Borane Complexes - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2016). Retrieved January 9, 2026, from [Link]

  • Esters to Primary Alcohols, Part 3: Boron Hydrides - YouTube. (2022, April 9). Retrieved January 9, 2026, from [Link]

  • Li, X. (n.d.). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Retrieved January 9, 2026, from [Link]

  • Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes | Journal of the American Chemical Society. (2020, September 23). Retrieved January 9, 2026, from [Link]

  • Ester to Alcohol - Common Conditions. (n.d.). Retrieved January 9, 2026, from [Link]

  • Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 9, 2026, from [Link]

  • (PDF) Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - ResearchGate. (2015, August 6). Retrieved January 9, 2026, from [Link]

  • US10626076B2 - Process for the synthesis of dimethyl fumarate - Google Patents. (n.d.).
  • WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID - WIPO Patentscope. (n.d.). Retrieved January 9, 2026, from [Link]

  • Does borane also reduce aldehydes? : r/Mcat - Reddit. (2023, July 10). Retrieved January 9, 2026, from [Link]

  • Borane reduction mechanism || selective reduction of acids || solved problems - YouTube. (2020, August 9). Retrieved January 9, 2026, from [Link]

  • Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC - PubMed Central. (2015, March 20). Retrieved January 9, 2026, from [Link]

  • Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed. (2015, March 20). Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 4-Hydroxycrotonate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of ethyl 4-hydroxycrotonate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile synthetic intermediate. We understand that achieving high purity is critical for the success of subsequent synthetic steps and final product integrity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven protocols.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound, particularly following its synthesis via methods such as the borane reduction of monoethyl fumarate.[1][2]

Issue 1: Significant Product Loss and Darkening During Distillation

Question: I am attempting to purify my crude this compound by distillation, but I'm experiencing very low recovery, and the material in the distillation pot is turning dark brown or black. What is happening and how can I fix it?

Root Cause Analysis: This is a classic sign of thermal decomposition. This compound is a thermally labile compound.[3] The presence of the hydroxyl group and the α,β-unsaturated ester system makes it susceptible to polymerization, elimination, or other degradation pathways at elevated temperatures. Standard distillation, even under vacuum, often requires temperatures that initiate this decomposition, leading to the formation of non-volatile, polymeric tars and subsequent loss of the desired product. The recovery rate is known to decrease significantly as the scale of the distillation increases.[1][2]

Recommended Solutions:

  • Avoid High-Temperature Distillation: For anything other than very small, analytical quantities, traditional distillation is not the recommended final purification step. The primary purification should be achieved through a robust aqueous workup.

  • Utilize Short-Path Distillation (Kugelrohr): If distillation is necessary to remove high-boiling impurities, a Kugelrohr or short-path distillation apparatus is superior.[1][2] This technique minimizes the residence time of the compound at high temperatures, thereby reducing decomposition.

  • Optimize Aqueous Workup: Ensure the preceding liquid-liquid extraction and washing steps have been performed meticulously. This removes non-volatile salts and acidic residues that can catalyze decomposition in the distillation flask.

Protocol: Purification via Kugelrohr Distillation

  • Pre-treatment: Ensure the crude product has been thoroughly washed with saturated sodium bicarbonate solution and dried over anhydrous magnesium sulfate as described in the synthesis protocol.[1][2]

  • Apparatus Setup: Assemble the Kugelrohr apparatus. Ensure the vacuum system is capable of achieving a pressure of at least 15 mmHg.

  • Distillation: Place the crude oil in the distillation bulb. Heat the apparatus gently. The target fraction of this compound typically distills at 117–120°C at 15 mmHg.[1][2]

  • Observation: Collect the colorless distillate quickly. Do not attempt to distill the entire sample, especially once the residue in the pot begins to darken. It is better to accept a moderate yield of high-purity material than to push the distillation and contaminate the distillate with degradation products.

Issue 2: Crude Product Shows an Acidic pH and/or Contamination with Starting Materials

Question: My crude product, after solvent removal, is contaminated with acetic acid (from the reaction quench) and unreacted monoethyl fumarate. How can I effectively remove these acidic impurities?

Root Cause Analysis: The synthesis of this compound often involves an acidic quench (e.g., with acetic acid) to neutralize the reaction mixture.[1][2] If the subsequent aqueous workup is insufficient, these acidic components, along with any unreacted acidic starting materials like monoethyl fumarate, will be carried through with the product.

Recommended Solution: Acid-Base Extraction The most reliable method to remove acidic impurities is a liquid-liquid extraction using a mild aqueous base. Saturated sodium bicarbonate (NaHCO₃) solution is ideal. It reacts with carboxylic acids to form their corresponding sodium salts, which are highly soluble in the aqueous phase and can be easily separated from the organic layer containing the desired neutral product.

Workflow: Aqueous Workup for Acid Removal

crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash Wash with Saturated NaHCO3 Solution crude->wash separate Separate Layers in Separatory Funnel wash->separate organic Organic Layer: This compound + Solvent separate->organic Top Layer aqueous Aqueous Layer: Sodium Acetate, Sodium Monoethyl Fumarate, Excess NaHCO3 separate->aqueous Bottom Layer (to waste) dry Dry Organic Layer (e.g., MgSO4) organic->dry filter Filter dry->filter evaporate Solvent Removal (Rotary Evaporator) filter->evaporate product Purified Product evaporate->product

Caption: Workflow for removing acidic impurities.

Detailed Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which it is highly soluble and which is immiscible with water, such as ethyl acetate.[1][2]

  • First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and invert it several times, venting frequently to release any CO₂ gas that may form.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the washing step one or two more times to ensure complete removal of acids.

  • Final Wash: Perform a final wash with brine (saturated NaCl solution) to remove residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude this compound?

The impurity profile depends heavily on the synthetic route. For the common synthesis involving the reduction of monoethyl fumarate with a borane-tetrahydrofuran complex, the expected impurities include:

  • Unreacted Starting Material: Monoethyl fumarate.

  • Reagents/Quenching Agents: Acetic acid, borane complexes.

  • Solvents: Tetrahydrofuran (THF), ethyl acetate.

  • Side-Products: Small amounts of ethyl fumarate or other over-reduced species.

  • Degradation Products: Oligomers or polymers formed during workup or storage, especially if exposed to heat.[3]

Q2: Is column chromatography a viable method for purification?

Yes, column chromatography is very effective for achieving high purity on a laboratory scale (mg to g). However, it becomes less practical and economically unfavorable for large-scale production due to high solvent consumption and time requirements.[3]

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh) is typically used.

  • Mobile Phase (Eluent): A gradient or isocratic system of ethyl acetate in a non-polar solvent like hexanes or cyclohexane is effective. A good starting point is a 30-50% ethyl acetate/hexanes mixture, adjusted based on TLC analysis. The more polar this compound will elute after non-polar impurities.

Q3: How should I store the purified this compound to prevent degradation?

Due to its thermal instability and potential for oxidation or polymerization, proper storage is crucial:

  • Temperature: Store in a refrigerator or freezer (-20°C is recommended for long-term storage).

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Container: Use a well-sealed amber glass vial or bottle to protect from light and air.

Q4: My final product is a clear oil, but my NMR spectrum shows some geometric isomer impurity. Is this common?

The standard synthesis procedures typically yield the (E)-isomer (trans) of this compound.[4] However, the presence of the (Z)-isomer (cis) is possible, either formed as a minor byproduct or through isomerization catalyzed by trace acid, base, or light. The vinylic protons of the (E) and (Z) isomers will have distinct coupling constants and chemical shifts in the ¹H NMR spectrum, allowing for quantification. For most applications, a small percentage of the (Z)-isomer is tolerated. If the pure (E)-isomer is required, careful column chromatography may be necessary to separate them.

Decision Tree: Selecting a Purification Strategy

start Crude Ethyl 4-hydroxycrotonate check_acid Are acidic impurities (e.g., acetic acid) present? start->check_acid workup Perform Aqueous Workup (NaHCO3 wash) check_acid->workup Yes check_scale What is the scale of the experiment? check_acid->check_scale No workup->check_scale lab_scale < 5 g (Lab Scale) check_scale->lab_scale Lab large_scale > 5 g (Pilot/Large Scale) check_scale->large_scale Large check_purity_lab Is ultra-high purity required? lab_scale->check_purity_lab final_product_good Good Purity Product large_scale->final_product_good Aqueous workup is often sufficient. Avoid distillation. chromatography Purify by Silica Gel Column Chromatography check_purity_lab->chromatography Yes kugelrohr Purify by Kugelrohr Distillation check_purity_lab->kugelrohr No final_product_high High Purity Product chromatography->final_product_high kugelrohr->final_product_good

Caption: Decision guide for purification method selection.

Summary of Purification Parameters

MethodScaleKey AdvantageKey Disadvantage
Aqueous Wash (NaHCO₃) All scalesEffectively removes acidic impurities.Does not remove neutral, non-volatile impurities.
Kugelrohr Distillation Lab Scale (<5 g)Good for removing non-volatile impurities.[1][2]Significant product loss due to thermal decomposition.[3]
Column Chromatography Lab Scale (<5 g)Provides the highest purity, can separate isomers.Solvent-intensive and time-consuming.[3]
Standard Distillation Not Recommended-Severe thermal decomposition and product loss.[1]

References

  • Kende, A. S.; Fludzinski, P. This compound. Organic Syntheses1982 , 60, 88. [Link]

  • LookChem. Synthesis of this compound. Chempedia. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

  • Jaouen, G., et al. Synthesis of Ethyl 4-Ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate. Molbank2025 , m1980. [Link]

Sources

preventing polymerization of ethyl 4-hydroxycrotonate on storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Unwanted Polymerization During Storage

Welcome to the technical support guide for ethyl 4-hydroxycrotonate. This document provides in-depth guidance for researchers, chemists, and drug development professionals on the proper storage and handling of this compound to prevent its spontaneous polymerization. Given its molecular structure—featuring a reactive vinyl group—this compound is susceptible to degradation, which can compromise experimental integrity and sample viability. This guide is structured to provide quick answers through FAQs and detailed solutions in our troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to polymerization?

This compound is a bifunctional molecule containing both a hydroxyl group and an α,β-unsaturated ester. This unsaturated system, specifically the carbon-carbon double bond (a vinyl group), is susceptible to free-radical polymerization. This process is often initiated by external energy sources like heat, light, or the presence of radical-forming impurities, leading to the formation of long-chain polymers.

Q2: I see some white precipitate in my stock bottle. What is it?

A white solid or an increase in viscosity in your this compound sample is a strong indicator of polymerization. The previously liquid monomer has started to form solid or semi-solid polymer chains. The material should be handled with caution and may not be suitable for further use, as the purity is compromised.

Q3: My bottle of this compound arrived without any special packaging. Is this normal?

Reputable suppliers ship reactive monomers like this compound with an added polymerization inhibitor and in opaque containers to protect against light. It should also be shipped under controlled temperature conditions. If you have concerns, contact your supplier immediately and consult the Safety Data Sheet (SDS) for handling instructions.

Q4: Can I store this compound in the freezer?

Freezing is not recommended . Many polymerization inhibitors, such as the commonly used monomethyl ether of hydroquinone (MEHQ), have limited solubility at low temperatures. Freezing can cause the inhibitor to crystallize and separate from the monomer. Upon thawing, pockets of uninhibited monomer can form, which are at high risk for rapid polymerization.

Q5: Is it safe to store the monomer under an inert atmosphere (e.g., Nitrogen or Argon)?

This is a critical point: No, do not store under an inert atmosphere if using a standard inhibitor like MEHQ. Phenolic inhibitors, including MEHQ and hydroquinone (HQ), require the presence of dissolved oxygen to effectively scavenge radicals and prevent polymerization.[1][2] Storing under inert gas will render the inhibitor useless and significantly increase the risk of polymerization.

Troubleshooting Guide: Polymerization Issues

This section addresses specific problems you may encounter during the storage and handling of this compound.

Issue 1: Sample Has Become Viscous or Solidified
  • Probable Cause: Spontaneous polymerization has occurred. This is the most common storage failure mode and is typically triggered by one or more of the following:

    • Inhibitor Depletion: The initial inhibitor has been consumed over time.

    • Improper Atmosphere: The monomer was stored under an inert gas, deactivating the oxygen-dependent inhibitor.[1][2]

    • Elevated Temperature: Storage at temperatures above the recommended range accelerates radical formation.[2]

    • Light Exposure: UV light can provide the energy to initiate polymerization.

  • Solution & Prevention:

    • Do Not Attempt to Salvage: Once significant polymerization has occurred, the material is impure and should be disposed of according to your institution's hazardous waste guidelines. Do not attempt to heat the sample to melt the polymer, as this can lead to a dangerous runaway reaction.

    • Review Storage Protocol: For future batches, ensure the storage protocol aligns with the recommendations in the "Optimal Storage Protocol" table below.

    • Check Inhibitor Levels: For long-term storage (over 4 weeks), it is advisable to ensure the dissolved oxygen content is maintained.[1][2] This can be done by briefly opening and closing the cap in a well-ventilated area to refresh the headspace with air.

Issue 2: Color of the Monomer Has Changed (e.g., Yellowing)
  • Probable Cause: While slight color changes can occur over time, a significant change may indicate the formation of degradation byproducts or the reaction of the inhibitor. Some inhibitors, like phenothiazine, are highly effective but can discolor the monomer, which is why they are not typically used for storage.[3] Yellowing could also be an early sign of decomposition that precedes polymerization.

  • Solution & Prevention:

    • Assess Purity: Before use, analyze the material using a suitable technique (e.g., NMR, GC-MS) to confirm its purity and structure.

    • Store in Darkness: Ensure the monomer is stored in an amber glass bottle or another opaque container to prevent light-induced degradation.

    • Use High-Purity Material: Start with high-purity this compound from a reliable vendor to minimize impurities that could cause side reactions.

Issue 3: Attempting to Purify by Distillation Resulted in a Solid Mass in the Distillation Pot
  • Probable Cause: Heating an inhibited monomer without proper precautions is extremely dangerous. The high temperatures required for distillation can easily overcome the inhibitor and initiate rapid, bulk thermal polymerization. Synthesis procedures for this compound note that significant decomposition and material loss occur during distillation.[4][5]

  • Solution & Prevention:

    • Avoid Distillation if Possible: Due to its thermal instability, distillation of this compound is not recommended unless absolutely necessary and performed with extreme caution.

    • Protocol for Safe Distillation: If distillation is unavoidable:

      • Add a non-volatile polymerization inhibitor (e.g., phenothiazine) and a copper-based inhibitor to the distillation pot.

      • Ensure a gentle stream of air is bubbled through the liquid during distillation to maintain the efficacy of any MEHQ present.

      • Use vacuum distillation to lower the boiling point and reduce the required temperature.

      • Never distill to dryness.

Inhibitor Function and Selection

The most common class of inhibitors for vinyl monomers are phenolic compounds.[6] Their mechanism is not direct; it is a cooperative process with molecular oxygen.

Mechanism of Inhibition by MEHQ/HQ

The inhibitor (a phenol) reacts with a peroxyl radical (formed from a monomer radical and O₂) to create a stable radical that does not initiate further polymerization. This is why oxygen is essential for the inhibitor's function.

Visualizing the Inhibition Pathway

The following diagram illustrates the competition between the polymerization and inhibition pathways.

Polymerization_Inhibition cluster_initiation Initiation cluster_propagation Propagation (Undesired) cluster_inhibition Inhibition (Desired) Initiator Initiator (Heat, Light, Impurity) Monomer This compound (Monomer) Initiator->Monomer activates Monomer_Radical Monomer Radical (M•) Monomer->Monomer_Radical Polymer Polymer Chain (Solid Precipitate) Monomer_Radical->Polymer propagates with more monomer Inactive_Product Inactive Product Monomer_Radical->Inactive_Product Inhibitor Inhibitor (e.g., MEHQ) Inhibitor->Inactive_Product Oxygen Oxygen (O2) Oxygen->Inactive_Product required for MEHQ function

Caption: The race between polymerization and inhibition.

Recommended Storage Protocol & Conditions

To ensure the long-term stability of this compound, adhere to the following guidelines. These are based on best practices for storing reactive acrylic and vinyl monomers.[1][7][8]

ParameterRecommendationRationale
Temperature 15°C to 25°C (59°F to 77°F)[7]Prevents both thermal polymerization from heat and inhibitor crystallization from cold.
Inhibitor MEHQ (15 ± 5 ppm is common for acrylates)[1][8]Effective, industry-standard inhibitor that does not significantly discolor the product.
Atmosphere Headspace of air (contains oxygen)CRITICAL: Oxygen is required for MEHQ and other phenolic inhibitors to function.[1][2] NEVER store under inert gas.
Light Store in amber glass or opaque containerPrevents UV light from initiating polymerization.
Container Material Glass, Stainless Steel, or Aluminum[1][7]These materials are inert and will not introduce contaminants that could initiate polymerization.
Shelf Life ~1 year under ideal conditions[2]The inhibitor is consumed over time. Follow a "first-in-first-out" inventory principle.[2]
Experimental Protocol: Receiving and Storing a New Shipment
  • Visual Inspection: Upon receipt, immediately inspect the container for any signs of leakage or damage. Check the liquid for clarity and the absence of any solid precipitate.

  • Verify Documentation: Confirm that the Certificate of Analysis (CofA) indicates the presence and concentration of a polymerization inhibitor.

  • Labeling: Affix a label with the date of receipt and the intended "use by" date (e.g., 12 months from receipt).

  • Storage Location: Immediately transfer the container to a designated storage area that meets the conditions outlined in the table above. The area should be a cool, dark, well-ventilated location away from heat sources, direct sunlight, and incompatible materials (e.g., strong oxidizing agents, bases, acids).[9]

  • Log Entry: Record the receipt, batch number, and storage location in your lab's chemical inventory system.

References
  • Goldfein, M.D., Gladyshev, G.P., & Trubnikov, A.V. (1996). Kinetics and Mechanism of the Inhibited Polymerization of Vinyl Monomers. In Polymer Yearbook 13. CRC Press. [Link]

  • Costello, J.T. (1972). U.S. Patent No. 3,696,050.
  • E Plus Chemical Co., Ltd. (2024). Octyl Acrylate Storage & Handling: Safety Tips for 2024. [Link]

  • Petrochemicals Europe. (n.d.). Safe Handling and Storage of Acrylic Esters. [Link]

  • Lowe, J.J., & Smith, D. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. IChemE. [Link]

  • Syrinek, A.R. (2002). U.S. Patent No. 6,447,649.
  • LookChem. (n.d.). Safe Handling and Storage of Acrylic Acid (CAS 79-10-7). [Link]

  • Bovey, F.A., & Kolthoff, I.M. (1947). Inhibition and Retardation of Vinyl Polymerization. Chemical Reviews. [Link]

  • Synthomer. (2020). Technical Data Sheet: Methyl Acrylate, Stabilized. [Link]

  • LookChem. (n.d.). Synthesis of this compound. [Link]

  • Kende, A.S., & Fludzinski, P. (1984). This compound. Organic Syntheses. [Link]

  • Godavari Biorefineries Ltd. (2022). Safety Data Sheet: Ethyl Crotonate. [Link]

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impact of reaction temperature on ethyl 4-hydroxycrotonate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 4-hydroxycrotonate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient synthesis of this valuable intermediate. Our approach is grounded in established chemical principles and validated experimental procedures to address the common challenges encountered in this synthesis, with a particular focus on the critical impact of reaction temperature.

Introduction: The Critical Role of Temperature

The synthesis of this compound via the selective reduction of the carboxylic acid group of monoethyl fumarate in the presence of an ester is a powerful and efficient method. The reagent of choice for this transformation is typically a borane complex, such as borane-tetrahydrofuran (BH3-THF). A key determinant of the success of this reaction—both in terms of yield and purity—is the rigorous control of the reaction temperature. This synthesis is highly exothermic, and deviations from the optimal temperature profile can lead to a range of undesirable outcomes, including reduced yield, formation of impurities, and in worst-case scenarios, a runaway reaction. This guide will provide the foundational knowledge to understand and control this critical parameter.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the synthesis of this compound, with a focus on temperature-related issues.

Symptom / Observation Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Inadequate Cooling: The reaction temperature exceeded the optimal range of -5°C to 0°C during the addition of the borane reagent, leading to side reactions or decomposition of the starting material or product.[1][2] 2. Premature Quenching: The reaction was quenched before it had sufficient time to proceed to completion after the initial low-temperature addition. 3. Reagent Inactivity: The borane-THF reagent may have degraded due to improper storage or handling.1. Optimize Cooling: Ensure your cooling bath (e.g., ice-salt/methanol) is at a stable temperature of around -10°C before starting the addition. Add the borane solution dropwise to maintain the internal reaction temperature at approximately -5°C.[1][2] 2. Verify Reaction Completion: After the addition of borane, allow the reaction to gradually warm to room temperature and stir for the recommended 8-10 hours to ensure complete conversion.[1][2] 3. Use Fresh Reagent: If possible, use a freshly opened bottle of borane-THF or titrate the solution to determine its molarity before use.
Formation of a Significant Amount of Impurities (Visible in NMR or Chromatography) 1. Over-reduction: If the reaction temperature is too high, the borane reagent may lose its selectivity and also reduce the ethyl ester group, leading to the formation of 1,4-butanediol. 2. Polymerization/Decomposition: Elevated temperatures can promote side reactions, including polymerization of the unsaturated starting material or product.1. Strict Temperature Adherence: Maintain the low temperature profile as specified in the protocol. This is the most critical factor for ensuring the chemoselectivity of the borane reagent. 2. Controlled Reagent Addition: Slow, dropwise addition of the borane complex is crucial to dissipate the heat generated from the exothermic reaction and prevent localized "hot spots" where side reactions can occur.
Runaway Reaction (Rapid, Uncontrolled Temperature Increase and Gas Evolution) 1. Inadequate Cooling Capacity: The cooling bath is not sufficient to handle the exothermic nature of the reaction, especially on a larger scale. 2. Too Rapid Addition of Borane: Adding the borane reagent too quickly will generate heat faster than the cooling system can remove it.[1][2]1. Scale-Appropriate Cooling: For larger scale reactions, ensure you have a robust cooling system. An ice-salt bath is often sufficient for lab scale, but a cryostat may be necessary for larger preparations. 2. Controlled Addition Rate: Use a pressure-equalizing dropping funnel to add the borane solution at a slow, steady rate. Monitor the internal temperature continuously and be prepared to slow or stop the addition if the temperature begins to rise uncontrollably.
Product Decomposition During Purification 1. High Distillation Temperature: this compound is known to decompose at elevated temperatures.[1][2] Attempting to purify by distillation at atmospheric pressure or even at moderately high vacuum temperatures will lead to significant loss of material.1. Avoid High-Temperature Distillation: If distillation is necessary for purification, it must be performed under high vacuum and at the lowest possible temperature (e.g., Kugelrohr distillation at 117–120°C at 15 mmHg).[1][2] Be aware that even under these conditions, some decomposition is likely. 2. Alternative Purification: Consider column chromatography on silica gel as a milder alternative to distillation for purification.

Frequently Asked Questions (FAQs)

Q1: Why is it so important to maintain a low temperature (-5°C) during the addition of the borane-THF complex?

A1: The selective reduction of a carboxylic acid in the presence of an ester using borane is a kinetically controlled process. At low temperatures, the borane preferentially reacts with the more electrophilic carboxylic acid. As the temperature increases, the reagent becomes more reactive and can begin to reduce the less reactive ester group, leading to the formation of 1,4-butanediol as a byproduct. Furthermore, the reaction is highly exothermic, and low temperatures are essential to control the reaction rate and prevent a dangerous and uncontrolled temperature increase.[1][2]

Q2: I noticed rapid gas evolution when I started adding the borane reagent. Is this normal?

A2: Yes, rapid evolution of hydrogen gas (H₂) is expected at the beginning of the borane addition.[1][2] This is due to the reaction of the borane with the acidic proton of the carboxylic acid group on monoethyl fumarate. This initial reaction is vigorous, which is why a slow, controlled addition of the borane is critical to manage both the gas evolution and the accompanying exotherm.

Q3: Can I let the reaction run at room temperature from the start to speed it up?

A3: This is strongly discouraged. Initiating the reaction at room temperature will likely lead to a rapid, uncontrolled exotherm, significantly reducing the selectivity of the reduction and potentially creating a hazardous situation. The established protocol of a low-temperature addition followed by a gradual warming to room temperature is designed to ensure both safety and optimal product yield and purity.[1][2]

Q4: My final product is a dark color and appears impure after solvent removal. What could have gone wrong?

A4: A dark-colored crude product often indicates the presence of decomposition or polymerization products. This is typically a result of poor temperature control during the reaction or allowing the reaction to get too hot. It could also occur if the product was subjected to high temperatures for an extended period during the workup, such as during solvent removal on a rotary evaporator with a high-temperature water bath.

Q5: Are there any alternatives to borane-THF for this synthesis?

A5: While borane-THF is the most commonly cited reagent for this specific selective reduction, other borane complexes like borane-dimethyl sulfide (BMS) can also be used for reducing carboxylic acids. However, the reaction conditions, including temperature, would still need to be carefully controlled. Other methods for synthesizing this compound exist, such as the Wittig reaction of glycolaldehyde with (carbomethoxymethylene)triphenylphosphorane, but these often involve more expensive or less readily available starting materials.[2]

Experimental Workflow and Protocols

The following is a detailed protocol for the synthesis of this compound, emphasizing the critical temperature control steps.

Diagram of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation setup 1. Flame-dry glassware under nitrogen charge 2. Charge flask with monoethyl fumarate and anhydrous THF setup->charge cool 3. Cool solution to -5°C charge->cool addition 4. Slowly add BH3-THF solution at -5°C over 90 min cool->addition warm 5. Gradually warm to room temperature and stir for 8-10 hours addition->warm quench 6. Quench with water/acetic acid warm->quench concentrate 7. Concentrate in vacuo quench->concentrate extract 8. Extract with ethyl acetate concentrate->extract wash 9. Wash organic layers with NaHCO3 extract->wash dry 10. Dry with MgSO4 and remove solvent wash->dry

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol

Materials:

  • Monoethyl fumarate

  • Anhydrous tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex (1 M solution)

  • Water

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Equip a dry, three-necked round-bottomed flask with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen.

  • Charging the Flask: Charge the flask with monoethyl fumarate and anhydrous THF.

  • Cooling: Stir the solution under a nitrogen atmosphere and cool it to approximately -5°C using an ice-salt/methanol bath.[1][2]

  • Borane Addition: Cautiously add the 1 M solution of borane-THF complex dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature at or below -5°C. This addition should take approximately 90 minutes.[1][2]

  • Warming and Reaction: Once the addition is complete, maintain the cooling bath and allow the reaction mixture to gradually warm to room temperature over a period of 8-10 hours with continuous stirring.[1][2]

  • Quenching: At room temperature, carefully quench the reaction by the dropwise addition of a 1:1 mixture of water and acetic acid until gas evolution ceases.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most of the THF.

    • Carefully pour the resulting slurry into an ice-cold, saturated sodium bicarbonate solution with vigorous stirring.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, and then dry over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude this compound.

Mechanistic Insight: The Role of Temperature in Selectivity

The selectivity of the borane reduction of a carboxylic acid in the presence of an ester is a key aspect of this synthesis.

Reaction Pathway Diagram

reaction_pathway cluster_path Reaction Conditions cluster_optimal Optimal Temperature (-5°C) cluster_high_temp High Temperature (>0°C) start Monoethyl Fumarate reagent BH3-THF intermediate_optimal Acyloxyborane Intermediate reagent->intermediate_optimal Selective reaction with -COOH side_product 1,4-Butanediol (Over-reduction) reagent->side_product Non-selective reduction of ester decomposition Decomposition Products reagent->decomposition Promotes side reactions product This compound (Desired Product) intermediate_optimal->product Reduction

Caption: Impact of temperature on the reaction pathway.

At low temperatures, the borane forms an acyloxyborane intermediate with the carboxylic acid group. This intermediate is then reduced to the primary alcohol. The ester group is significantly less reactive under these conditions. However, at higher temperatures, the increased kinetic energy allows the borane to overcome the higher activation energy barrier for the reduction of the ester, leading to the formation of the undesired diol.

References

  • Kende, A. S.; Fludzinski, P. This compound. Organic Syntheses1986 , 64, 104. DOI: 10.15227/orgsyn.064.0104. [Link]

  • LookChem. Synthesis of this compound. Chempedia. [Link]

Sources

alternative workup procedures for ethyl 4-hydroxycrotonate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 4-Hydroxycrotonate Synthesis Workup

This guide provides an in-depth analysis of workup procedures for the synthesis of this compound, a valuable and versatile intermediate in synthetic chemistry. While the synthesis, commonly achieved by the selective reduction of monoethyl fumarate, is well-documented, significant challenges often arise during product isolation and purification.[1] This resource is designed for researchers, chemists, and drug development professionals to navigate these challenges, offering troubleshooting advice and validated alternative protocols to improve yield, purity, and process efficiency.

Section 1: Frequently Asked Questions (FAQs)

Q1: My final product yield is significantly lower than expected after distillation. What is the primary cause?

A: this compound is thermally labile. Significant decomposition occurs during distillation at atmospheric or even moderately reduced pressures (e.g., 15 mm).[1][2] The loss of material increases with the scale of the distillation. The elevated temperatures required for distillation can lead to side reactions such as dehydration, polymerization, or cyclization. For this reason, non-distillative purification methods or high-vacuum, short-path distillation techniques like Kugelrohr are strongly recommended.[1][2]

Q2: I observed a large amount of white solid precipitating when I added my reaction slurry to the sodium bicarbonate solution, making extraction difficult. How can I avoid this?

A: This is a common issue caused by the rapid neutralization of boric acid and other boron byproducts formed during the reaction and quenching steps. To prevent the formation of an unmanageable solid mass, the reaction slurry should be poured slowly, over a period of at least 20 minutes, into an ice-cold, vigorously stirred saturated sodium bicarbonate solution.[1][2] The combination of slow addition, low temperature, and efficient mechanical stirring helps to dissipate the heat of neutralization and keep the borate salts finely dispersed or dissolved, facilitating a clean extraction.

Q3: My post-workup NMR spectrum shows broad signals, particularly around the hydroxyl proton, and other unidentifiable impurities. What is the likely source?

A: Persistent, non-volatile boron byproducts are the most probable cause. After quenching the borane-THF complex with water and acetic acid, various boric acid and borate species are formed. Standard aqueous workups may not completely remove these. These impurities can interfere with subsequent reactions and complicate spectral analysis. An effective method to remove boron compounds is to perform repeated co-evaporations with methanol from the crude product.[3] This process converts boric acid into the volatile trimethyl borate (B(OCH₃)₃), which is easily removed under reduced pressure.

Q4: Why is the quenching step with a water/acetic acid mixture performed so carefully?

A: The quenching step neutralizes the excess borane-THF complex (BH₃•THF), which is highly reactive. The reaction between borane and protic sources like water and acetic acid is extremely exothermic and produces hydrogen gas (H₂), which is flammable.[1][2] A slow, dropwise addition into a cooled reaction vessel is critical for controlling the reaction rate, managing the exotherm, and preventing a dangerous buildup of hydrogen gas pressure. Rigorous temperature control is paramount for safety and to avoid potential side reactions.

Section 2: Troubleshooting Guide: Common Problems & Solutions

Problem Potential Cause(s) Recommended Solution(s)
Significant Product Loss During Purification Thermal Decomposition: The product is unstable at elevated temperatures required for standard distillation.[1][2]Avoid traditional distillation.Option 1 (Recommended): Purify the crude product using flash column chromatography on silica gel. See Protocol C for a detailed method.• Option 2 (For small scale): Use a Kugelrohr apparatus for short-path distillation under high vacuum to minimize thermal exposure.[1]
Persistent Boron Impurities in Final Product Incomplete Removal of Boric Acid/Borates: These byproducts are water-soluble but can be trapped in the organic phase or persist as fine solids.Implement an azeotropic removal step. After the initial extraction and drying, dissolve the crude product in methanol and concentrate it under reduced pressure. Repeat this process 2-3 times to convert boron residues into volatile trimethyl borate.[3] See Protocol B.
Formation of an Unmanageable Slurry/Precipitate Rapid Neutralization: Pouring the concentrated reaction mixture too quickly into the bicarbonate solution causes rapid precipitation of borate salts.[1]Ensure slow, controlled addition: Pour the slurry over 20-30 minutes into an ice-cold, mechanically stirred saturated NaHCO₃ solution.• Maintain vigorous stirring: Use an overhead mechanical stirrer, as a magnetic stir bar may be insufficient for larger scales.
Emulsion Formation During Extraction Fine Particulate Matter: The presence of finely divided borate salts at the aqueous-organic interface can stabilize emulsions.High pH: A very high concentration of base can sometimes contribute to emulsion formation.Add Brine: After separating the initial layers, wash the organic layer with a saturated NaCl (brine) solution. This increases the ionic strength of the aqueous phase, helping to break emulsions.• Filter through Celite: If a persistent emulsion or interfacial "cuff" forms, filter the entire mixture through a pad of Celite to remove fine particulates.

Section 3: Alternative Workup & Purification Protocols

Protocol A: Standard Aqueous Workup (Reference Protocol)

This protocol is based on the established procedure from Organic Syntheses.[1][2]

  • Quenching: After the reaction is complete, cool the flask in an ice bath. Carefully add a 1:1 mixture of water and acetic acid dropwise with vigorous stirring until gas evolution ceases.

  • Concentration: Remove the bulk of the tetrahydrofuran (THF) solvent using a rotary evaporator at room temperature.

  • Neutralization & Extraction: Slowly pour the resulting slurry into a beaker containing ice-cold saturated sodium bicarbonate solution under vigorous mechanical stirring over 20-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc). Perform at least two additional extractions of the aqueous layer with EtOAc to maximize recovery.

  • Washing & Drying: Combine the organic layers, wash once with saturated sodium bicarbonate solution, followed by a wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Final Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

Scientist's Note: This procedure is robust but often leaves behind boron impurities and requires a subsequent, challenging purification step due to the product's thermal instability.

Protocol B: Workup with Azeotropic Boron Removal

This protocol introduces a step specifically designed to eliminate persistent boron impurities.

  • Perform Steps 1-6 from Protocol A.

  • Boron Removal: To the crude product obtained in Step 6, add methanol (approx. 5-10 mL per gram of crude product).

  • Azeotropic Evaporation: Concentrate the methanol solution on a rotary evaporator. The methanol forms an azeotrope with boron-containing impurities (as trimethyl borate), which is volatile.

  • Repeat: Repeat steps 2 and 3 two more times to ensure complete removal of boron residues.[3]

  • Final Product: The resulting crude oil is now largely free of boron impurities and can be taken forward for purification or used as-is if purity is sufficient.

Scientist's Note: This is a highly effective method for improving the purity of the crude product before column chromatography. It significantly simplifies subsequent purification and prevents catalyst poisoning in downstream applications where boron is problematic.

Protocol C: Non-Distillative Purification via Flash Column Chromatography

This is the recommended final purification step to obtain high-purity this compound without thermal degradation.

  • Prepare Crude Product: Obtain the crude product using either Protocol A or, preferably, Protocol B to first remove boron impurities.

  • Prepare Silica Slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., 20% ethyl acetate in hexanes). Pack a chromatography column with the slurry.

  • Load Column: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical starting gradient is 20% EtOAc, gradually increasing to 40-50% EtOAc. Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate).

  • Collect and Concentrate: Combine the pure fractions containing the product and concentrate them under reduced pressure at a low temperature (<30°C) to yield pure this compound as a clear oil.

Scientist's Note: This method provides the highest purity product by avoiding heat entirely. It is highly scalable and the preferred industrial method for purifying thermally sensitive compounds.

Section 4: Workflow Diagrams

The following diagram illustrates the decision-making process and workflow for the standard and alternative workup procedures.

G cluster_main Synthesis cluster_workup Workup & Purification A Monoethyl Fumarate + BH3-THF B Crude Reaction Mixture A->B Reduction C Quench (H2O/AcOH) B->C D Standard Aqueous Workup (NaHCO3, EtOAc Extraction) C->D E Crude Product (with Boron Impurities) D->E F Alternative: Azeotropic Removal (Add Methanol, Evaporate x3) E->F Recommended Alternative J Purification: Distillation E->J High Risk G Crude Product (Boron-Free) F->G H Purification: Flash Chromatography G->H Recommended I High-Purity Product H->I K Low Yield / Decomposed Product J->K

Caption: Comparison of workup workflows for this compound.

Section 5: Data Summary Table

Protocol Primary Goal Advantages Disadvantages Expected Purity
A: Standard Aqueous Workup Isolate crude productSimple, uses common reagents.Leaves boron impurities; product is not pure.Crude (60-80%)
B: Azeotropic Boron Removal Remove boron impuritiesEffectively removes boron; improves crude purity; compatible with chromatography.Adds an extra step and requires methanol.High Crude Purity (>90%)
C: Flash Chromatography Obtain high-purity productAvoids thermal decomposition; provides highest purity; scalable.Requires chromatography equipment; more time-consuming and solvent-intensive than distillation.Very High (>98%)
Distillation (Kugelrohr) Obtain pure productFast for very small scales.High risk of decomposition and yield loss, especially on a larger scale.[1]Variable (can be high if successful, but often low yield)

References

  • This compound - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Synthesis of this compound - Chempedia . LookChem. Available at: [Link]

  • Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders . National Institutes of Health (NIH). Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents . University of Rochester. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 4-Hydroxycrotonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 4-hydroxycrotonate is a valuable and versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a hydroxyl group and an α,β-unsaturated ester moiety, makes it a key intermediate for the synthesis of a wide range of complex molecules, including alkaloids and other pharmacologically active compounds. This guide provides an in-depth comparison of various synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and the relative advantages and disadvantages of each approach.

Selective Reduction of Monoethyl Fumarate

A robust and cost-effective one-step method for the preparation of this compound involves the selective reduction of the carboxylic acid group of monoethyl fumarate in the presence of the ester functionality.[1][2] This approach is particularly attractive due to the use of readily available and inexpensive starting materials.

Mechanistic Insight

The key to this transformation lies in the chemoselective reduction of a carboxylic acid over an ester. Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃·THF), are well-suited for this purpose. The reaction proceeds through the formation of an acyloxyborane intermediate from the carboxylic acid, which is then further reduced to the primary alcohol. The ester group is significantly less reactive towards borane under the reaction conditions, thus ensuring high selectivity.

Experimental Protocol: Reduction of Monoethyl Fumarate[1][2]

Materials:

  • Monoethyl fumarate

  • Anhydrous tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Water

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A dry, 2-L, one-necked, round-bottomed flask is equipped with a 1-L pressure-equalizing funnel and a large magnetic stirring bar. The system is flame-dried under a nitrogen atmosphere.

  • The flask is charged with anhydrous THF (300 mL) and monoethyl fumarate (100 g).

  • The solution is stirred under nitrogen and cooled to approximately -5°C using an ice-salt/methanol bath.

  • A 1 M solution of borane-tetrahydrofuran complex (700 mL, 0.70 mol) is added dropwise over 90 minutes, maintaining the temperature below -5°C to control the exothermic reaction and vigorous hydrogen evolution.

  • After the addition is complete, the reaction mixture is allowed to warm gradually to room temperature over 8-10 hours with continuous stirring.

  • The reaction is carefully quenched by the dropwise addition of a 1:1 mixture of water and acetic acid (approximately 20 mL) until gas evolution ceases.

  • The THF is removed under reduced pressure to yield a slurry.

  • The slurry is carefully poured into an ice-cold, saturated sodium bicarbonate solution (300 mL) with vigorous stirring.

  • The product is extracted with ethyl acetate (1 x 300 mL, then 1 x 100 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (200 mL) and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield essentially pure this compound.

Yield: 61 g (67%)

Advantages and Disadvantages
AdvantagesDisadvantages
Inexpensive and readily available starting materials.Use of borane-THF, which is a hazardous reagent.
Good yield in a one-step procedure.Requires careful temperature control.
High selectivity for the carboxylic acid.The product is prone to decomposition upon distillation.

Wittig-Type Reaction of Glycolaldehyde

A highly efficient route to mthis compound, and by extension, the ethyl ester, is the Wittig reaction between glycolaldehyde and (carbomethoxymethylene)triphenylphosphorane.[1] This method is noted for its excellent yield, though it involves more expensive reagents compared to the monoethyl fumarate reduction.

Mechanistic Insight

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. In this case, the stabilized ylide, (carbomethoxymethylene)triphenylphosphorane, acts as the nucleophile, attacking the carbonyl carbon of glycolaldehyde. This leads to the formation of a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene (mthis compound) and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Experimental Protocol: Wittig Reaction (Methyl Ester Synthesis)

Detailed experimental procedures for the synthesis of the ethyl ester via this route are not as readily available in the public domain as the well-documented methyl ester synthesis. The following is based on the reported synthesis of mthis compound.

Materials:

  • Glycolaldehyde

  • (Carbomethoxymethylene)triphenylphosphorane

  • Anhydrous solvent (e.g., benzene or THF)

General Procedure (based on Tufariello, J. J.; Tette, J. P. J. Org. Chem.1975 , 40, 3866):

  • A solution of glycolaldehyde in an anhydrous solvent is prepared in a reaction vessel under an inert atmosphere.

  • (Carbomethoxymethylene)triphenylphosphorane is added to the solution.

  • The reaction mixture is stirred at room temperature for a specified period.

  • The reaction is monitored by a suitable technique (e.g., TLC) for the consumption of the starting materials.

  • Upon completion, the reaction mixture is worked up to remove triphenylphosphine oxide (often by crystallization or chromatography) and isolate the product.

Reported Yield (for methyl ester): 94%[1]

Advantages and Disadvantages
AdvantagesDisadvantages
Very high yield.Expensive starting materials and reagents.
Mild reaction conditions.Removal of triphenylphosphine oxide can be challenging.

Solvolysis of Methyl 4-Bromocrotonate

Another established method for the synthesis of mthis compound is the silver oxide-assisted solvolysis of methyl 4-bromocrotonate.[1] This route provides a moderate yield and involves a halide displacement reaction.

Mechanistic Insight

This reaction is a nucleophilic substitution where the bromide ion is displaced by a hydroxyl group from water, which is present in the solvent system (solvolysis). Silver oxide (Ag₂O) plays a crucial role in promoting the reaction. The silver ions coordinate to the bromine atom, facilitating its departure as a leaving group and promoting the formation of a carbocationic intermediate. The nucleophilic attack by water then leads to the formation of the alcohol product.

Experimental Protocol: Solvolysis (Methyl Ester Synthesis)

Similar to the Wittig route, a detailed, publicly available protocol for the ethyl ester is scarce. The following is based on the reported synthesis of the methyl ester.

Materials:

  • Methyl 4-bromocrotonate

  • Silver oxide (Ag₂O)

  • Aqueous solvent system (e.g., aqueous acetone or dioxane)

General Procedure:

  • Methyl 4-bromocrotonate is dissolved in an aqueous organic solvent.

  • Silver oxide is added to the solution.

  • The reaction mixture is stirred, often at an elevated temperature, for a period of time.

  • The reaction progress is monitored.

  • Upon completion, the silver salts are filtered off, and the product is isolated from the filtrate through extraction and purification.

Reported Yield (for methyl ester): 51%[1]

Advantages and Disadvantages
AdvantagesDisadvantages
A direct conversion from a bromo-precursor.Moderate yield.
Use of a stoichiometric amount of silver oxide, which is a heavy metal reagent.
The starting material, methyl 4-bromocrotonate, is a lachrymator.

Emerging Alternative: Enzymatic Synthesis

In recent years, enzymatic methods have gained prominence as environmentally friendly and highly selective alternatives to traditional chemical syntheses. The synthesis of this compound can be achieved through the enzymatic reduction of ethyl 4-oxocrotonate.

Mechanistic Insight

This biocatalytic transformation utilizes oxidoreductase enzymes, often from yeast or other microorganisms, which can stereoselectively reduce a ketone to a secondary alcohol. These enzymes typically employ a cofactor, such as NADPH or NADH, as a hydride source. The high selectivity of enzymes can also lead to the production of enantiomerically pure forms of the product, which is highly desirable in drug development.

Conceptual Experimental Workflow

Enzymatic_Synthesis cluster_reaction Biocatalytic Reduction Substrate Ethyl 4-oxocrotonate Reaction Substrate->Reaction Enzyme Oxidoreductase (e.g., from yeast) Enzyme->Reaction Cofactor NAD(P)H Cofactor->Reaction Product This compound Byproduct NAD(P)+ Reaction->Product Reaction->Byproduct

Sources

A Comparative Guide to Ethyl 4-Hydroxycrotonate and Other Butenoate Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the myriad of choices, α,β-unsaturated esters, particularly butenoate derivatives, have established themselves as versatile and powerful intermediates. Their inherent reactivity, stemming from the conjugated π-system, allows for a diverse range of transformations, making them indispensable in the synthesis of complex molecules, including natural products and pharmaceuticals.

This guide provides an in-depth technical comparison of ethyl 4-hydroxycrotonate and other key butenoate derivatives: ethyl crotonate, ethyl 4-chlorocrotonate, and ethyl 4-aminocrotonate. We will delve into their comparative reactivity, supported by experimental data, and explore their distinct applications in synthesis, providing detailed protocols for key transformations. Our aim is to equip researchers with the knowledge to make informed decisions when selecting the optimal butenoate derivative for their specific synthetic goals.

The Butenoate Backbone: A Foundation of Reactivity

The reactivity of butenoate derivatives is primarily dictated by the electrophilic nature of the β-carbon and the electron-withdrawing effect of the ester group. This polarization of the carbon-carbon double bond makes them susceptible to nucleophilic attack, most notably through conjugate addition (Michael addition) and participation in cycloaddition reactions like the Diels-Alder reaction.[1] However, the substituent at the C4 position dramatically influences this inherent reactivity, creating a spectrum of synthetic utility among the different derivatives.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Butenoate Derivative] --> B{Reactivity Profile}; B --> C[Michael Acceptor]; B --> D[Dienophile]; B --> E[Other Transformations]; subgraph "Key Derivatives" node [fillcolor="#FFFFFF"]; F[this compound]; G[Ethyl Crotonate]; H[Ethyl 4-Chlorocrotonate]; I[Ethyl 4-Aminocrotonate]; end A --> F; A --> G; A --> H; A --> I; } caption: "General Reactivity of Butenoate Derivatives"

A Head-to-Head Comparison: Reactivity and Applications

The choice between this compound and its counterparts hinges on the desired transformation and the specific electronic and steric demands of the reaction.

DerivativeKey Features & Reactivity ProfileCommon Applications
This compound Possesses a versatile hydroxyl group that can act as a handle for further functionalization or participate in intramolecular reactions. The electron-withdrawing nature of the hydroxyl group can enhance the electrophilicity of the β-carbon.Synthesis of butenolides, γ-butyrolactones, and other heterocyclic systems.[2][3] Precursor for chiral building blocks.[4]
Ethyl Crotonate The simplest of the compared derivatives, with a methyl group at the γ-position. It is a classic Michael acceptor and dienophile. Its reactivity is considered a baseline for comparison.General purpose Michael acceptor and dienophile in a wide range of C-C bond-forming reactions.[1]
Ethyl 4-Chlorocrotonate The chloro substituent is a good leaving group, making this derivative an excellent electrophile for SN2' reactions and a precursor for other 4-substituted butenoates. The electron-withdrawing nature of chlorine enhances its reactivity as a Michael acceptor.Synthesis of functionalized butenoates via nucleophilic substitution. Key intermediate in the synthesis of pharmaceuticals like Atorvastatin.[5][6]
Ethyl 4-Aminocrotonate The amino group is electron-donating, which can reduce the electrophilicity of the β-carbon compared to other derivatives. It is a key component in the synthesis of nitrogen-containing heterocycles.Hantzsch pyridine synthesis and related multicomponent reactions to form dihydropyridines and other N-heterocycles.[7][8][9]
The Unique Edge of this compound

This compound stands out due to its bifunctional nature. The hydroxyl group is not merely a spectator; it can be a key participant in the reaction, leading to the formation of cyclic structures. This is particularly evident in its role as a precursor to butenolides and γ-butyrolactones, which are common motifs in many biologically active natural products.[2][3] For instance, the intramolecular cyclization of a Michael adduct derived from this compound is a common strategy for lactone formation.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[this compound] -- "Michael Addition" --> B(Michael Adduct); B -- "Intramolecular Cyclization" --> C{Lactone Formation}; C --> D[Butenolide]; C --> E[γ-Butyrolactone]; } caption: "Synthetic Pathway from this compound to Lactones"

Experimental Data: A Comparative Look at Performance

While direct, side-by-side comparative studies under identical conditions are not always readily available in the literature, we can infer performance differences from existing data and the fundamental principles of organic chemistry.

Michael Addition Reactivity

The rate of a Michael addition is highly dependent on the electrophilicity of the β-carbon.

Michael AcceptorNucleophileConditionsYieldObservationsReference
Ethyl Crotonate ThiophenolEt3N, MeCNHigh YieldBaseline reactivity for a simple α,β-unsaturated ester.[1]
Ethyl 4-Chlorocrotonate Various Nucleophiles-Generally GoodThe electron-withdrawing chlorine atom enhances the electrophilicity of the β-carbon, leading to efficient conjugate addition.[6]
This compound NitroalkanesOrganocatalystup to 98%The hydroxyl group can influence the reaction through hydrogen bonding with the catalyst or solvent, potentially affecting stereoselectivity.[10]
Ethyl 4-Aminocrotonate --Lower ReactivityThe electron-donating amino group deactivates the double bond towards nucleophilic attack.General Principle

Note: Yields are highly dependent on the specific nucleophile, catalyst, and reaction conditions.

Diels-Alder Reactivity

In a Diels-Alder reaction, the butenoate acts as the dienophile. The reactivity is influenced by the electronic nature of the substituents.

DienophileDieneConditionsObservationsReference
Ethyl Crotonate CyclopentadieneThermalStandard reactivity for an electron-poor dienophile.[1][11]
This compound 2,3-Dimethyl-1,3-butadiene-The hydroxyl group can participate in hydrogen bonding, potentially influencing the endo/exo selectivity of the cycloaddition.[4]
Ethyl 4-Chlorocrotonate --The electron-withdrawing nature of chlorine enhances the dienophilicity, likely leading to faster reaction rates compared to ethyl crotonate.General Principle

Case Studies in Synthesis

The true value of these butenoate derivatives is demonstrated in their application in the synthesis of complex and medicinally relevant molecules.

Ethyl 4-Chlorocrotonate in the Synthesis of Atorvastatin (Lipitor®)

One of the most prominent examples of the utility of a butenoate derivative in pharmaceutical synthesis is the use of ethyl (S)-4-chloro-3-hydroxybutyrate, derived from ethyl 4-chloroacetoacetate, in the synthesis of the blockbuster cholesterol-lowering drug, Atorvastatin.[5][6] This chiral building block provides a key stereocenter and the carbon backbone for the side chain of the final drug molecule.[12] The synthesis highlights the importance of having a functional handle (the chloro group) that can be displaced to build molecular complexity.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; A[Ethyl 4-chloro-3-oxobutanoate] -- "Asymmetric Reduction" --> B(Ethyl (S)-4-chloro-3-hydroxybutanoate); B -- "Multi-step Synthesis" --> C[Atorvastatin (Lipitor®)]; } caption: "Role of a Butenoate Derivative in Atorvastatin Synthesis"

This compound as a Precursor to (+)-Blastmycinone

The natural product (+)-blastmycinone, a butenolide with antibiotic properties, can be synthesized from precursors derived from this compound.[2][13][14] The synthesis showcases the utility of the hydroxyl group in directing the formation of the lactone ring, a key structural feature of the target molecule.

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for key reactions involving these butenoate derivatives.

Synthesis of this compound

This procedure is adapted from Organic Syntheses and provides a reliable method for the preparation of the title compound.[4]

Materials:

  • Monoethyl fumarate

  • Borane-tetrahydrofuran complex (1 M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A dry, 2-L, one-necked, round-bottomed flask is equipped with a 1-L pressure-equalizing funnel and a large magnetic stirring bar. The system is flame-dried under a nitrogen atmosphere.

  • The flask is charged with 300 mL of anhydrous THF and 100 g of monoethyl fumarate.

  • The solution is stirred under nitrogen and cooled to approximately -5°C using an ice-salt/methanol bath.

  • A 1 M solution of 700 mL (0.70 mol) of borane–tetrahydrofuran complex is added dropwise, maintaining the temperature below 0°C.

  • The reaction mixture is allowed to warm to room temperature over 8–10 hours.

  • The reaction is carefully quenched by the dropwise addition of a 1:1 mixture of water and acetic acid until gas evolution ceases.

  • The THF is removed under reduced pressure.

  • The resulting slurry is poured into 300 mL of ice-cold, saturated sodium bicarbonate solution with vigorous stirring.

  • The product is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Baylis-Hillman Reaction of Ethyl Crotonate

The Baylis-Hillman reaction is a powerful C-C bond-forming reaction.[15][16]

Materials:

  • Ethyl crotonate

  • Aromatic aldehyde (e.g., benzaldehyde)

  • DABCO (1,4-diazabicyclo[2.2.2]octane)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a solution of the aromatic aldehyde (1.0 equiv) and ethyl crotonate (1.2 equiv) in the chosen solvent, add DABCO (0.1 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with dilute aqueous HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hantzsch Pyridine Synthesis using an Ethyl 3-Aminocrotonate equivalent

This multicomponent reaction is a classic method for the synthesis of dihydropyridines.[7][8][9] While ethyl 3-aminocrotonate can be used directly, it is often generated in situ from ethyl acetoacetate and an ammonia source.

Materials:

  • Ethyl acetoacetate (2.0 equiv)

  • Aldehyde (1.0 equiv)

  • Ammonium acetate (1.1 equiv)

  • Ethanol

Procedure:

  • In a round-bottomed flask, dissolve the aldehyde and ethyl acetoacetate in ethanol.

  • Add ammonium acetate to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Conclusion

This compound and its related butenoate derivatives are not interchangeable reagents but rather a toolkit of versatile building blocks, each with its own distinct reactivity profile and synthetic applications. Ethyl crotonate serves as a reliable and fundamental Michael acceptor and dienophile. Ethyl 4-chlorocrotonate is an excellent electrophile and a key precursor in pharmaceutical synthesis. Ethyl 4-aminocrotonate is the go-to reagent for the construction of important nitrogen-containing heterocycles.

This compound, with its unique bifunctionality, offers an added layer of synthetic potential, enabling the facile construction of lactones and other complex cyclic systems. The choice of the optimal butenoate derivative will ultimately depend on the specific synthetic challenge at hand. A thorough understanding of their comparative reactivity, as outlined in this guide, will empower researchers to design more efficient and elegant synthetic routes towards their target molecules.

References

  • Unlocking Atorvastatin Synthesis: The Indispensable Role of Ethyl (S)-4-Chloro-3-Hydroxybutyrate. NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • Chapter 4: Synthesis of Atorvastatin. Royal Society of Chemistry. (2017).
  • Organocatalytic Enantiospecific Total Synthesis of Butenolides. Molecules. (2021).
  • Catalytic Asymmetric Vinylogous Conjugate Addition of Butenolide to 2-Ester-Substituted Chromones: Access to Chiral Chromanone Lactones via Trapping of a Copper(I) Enolate by Trimethyl Borate.
  • Total synthesis of (+)-blastmycinone, (-)-litsenolide C1, and related natural trisubstituted lactones via alkynyltungsten compounds. PubMed. (n.d.).
  • Total Synthesis of (+)-Blastmycinone, (−)-Litsenolide C 1 , and Related Natural Trisubstituted Lactones via Alkynyltungsten Compounds.
  • A Comparative Analysis of the Reactivity of Methyl 3-methyl-2-butenoate and Other α,β-Unsatur
  • Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Prepar
  • Manufacturing method of atorvastatin intermediate (R)-(-)-4-nitrile-3-hydroxybutyrate.
  • Application Note: The Role of (R)
  • Diastereoselective addition of organotitanium reagents to chiral ??-hydroxybutenolides.
  • Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones. Organic Chemistry Portal. (n.d.).
  • Baylis-Hillman Reaction: Mechanism & Examples. NROChemistry. (n.d.).
  • Experimental conditions for Baylis-Hillman reaction.
  • Diastereo- and enantioselective direct vinylogous Michael addition of γ-substituted butenolides to 2-enoylpyridines catalyzed by chiral bifunctional amine-squaramides. Semantic Scholar. (n.d.).
  • ethyl 4-hydroxycroton
  • Hantzsch pyridine synthesis. Wikipedia. (n.d.).
  • Hantzsch Dihydropyridine Synthesis. Alfa Chemistry. (n.d.).
  • Baylis–Hillman reaction. Wikipedia. (n.d.).
  • Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules.
  • Diastereo- and Enantioselective Direct Vinylogous Michael Addition of γ-Substituted Butenolides to 2-Enoylpyridines Catalyzed by Chiral Bifunctional Amine-Squaramides.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. (n.d.).
  • Hantzsch's Pyridine Synthesis. Journal of the American Chemical Society. (n.d.).
  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. PubMed Central. (2021).
  • The Asymmetric Olefinative Conjug
  • Butenolide synthesis from functionalized cyclopropenones. eScholarship. (2019).
  • The Relative Reactivity of Carboxylic Acid Deriv
  • A Comparative Guide: Methyl 4-oxohexanoate vs. Ethyl 4-oxohexanoate in Michael Additions. Benchchem. (n.d.).
  • Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates.
  • Diels–Alder reaction. Wikipedia. (n.d.).
  • Butenolide synthesis. Organic Chemistry Portal. (n.d.).
  • Michael addition of enals with ethyl 4‐mercapto‐2‐ butanoate..
  • Thia-Michael Addition in Diverse Organic Synthesis.
  • Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. (2018).
  • The Diels-Alder Reaction. Master Organic Chemistry. (2017).
  • Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. NIH. (n.d.).
  • Scheme 1. Diels-Alder reactions of ethyl α-nitrocinnamates possessing a para-substituent.

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A Comparative Guide to the Reactivity of Ethyl 4-Hydroxycrotonate and Ethyl Crotonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, α,β-unsaturated esters are invaluable building blocks, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Among these, ethyl crotonate serves as a foundational substrate. The introduction of a hydroxyl group at the allylic position, as seen in ethyl 4-hydroxycrotonate, significantly alters the molecule's electronic and steric properties, leading to distinct reactivity profiles. This guide provides an in-depth, objective comparison of the reactivity of these two compounds, supported by established chemical principles and illustrative experimental data, to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: Structural and Electronic Distinctions

The primary difference between this compound and ethyl crotonate lies in the C4-hydroxyl group. This seemingly simple modification has profound implications for the molecule's reactivity.

FeatureEthyl CrotonateThis compound
Molecular Formula C₆H₁₀O₂C₆H₁₀O₃
Molecular Weight 114.14 g/mol 130.14 g/mol [1]
Key Functional Groups α,β-Unsaturated Esterα,β-Unsaturated Ester, Allylic Alcohol
Electronic Effect of C4 Substituent Electron-donating (methyl group)Electron-withdrawing (hydroxyl group), Hydrogen-bonding capability

The methyl group in ethyl crotonate is weakly electron-donating, which slightly increases the electron density of the carbon-carbon double bond. In contrast, the hydroxyl group in this compound is electron-withdrawing via induction, which decreases the electron density of the double bond, making it less nucleophilic. However, the oxygen's lone pairs can participate in resonance, and more importantly, the hydroxyl group can act as a hydrogen-bond donor and a directing group in certain reactions.

Navigating Reactivity: A Comparative Analysis

The presence of the allylic hydroxyl group in this compound creates distinct reactivity pathways compared to ethyl crotonate. This section will explore these differences in two key classes of reactions: conjugate additions and electrophilic additions to the double bond.

Conjugate (Michael) Addition: A Tale of Two Electrophiles

Conjugate addition, or the Michael reaction, is a cornerstone of α,β-unsaturated carbonyl chemistry. In this reaction, a nucleophile adds to the β-carbon of the unsaturated system.

Ethyl Crotonate: As a classic Michael acceptor, ethyl crotonate readily undergoes conjugate addition with a variety of soft nucleophiles, such as enamines, cuprates, and thiols. The electron-withdrawing ester group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

This compound: The reactivity of this compound in Michael additions is more nuanced. The electron-withdrawing inductive effect of the hydroxyl group might be expected to enhance the electrophilicity of the β-carbon. However, the hydroxyl group can also coordinate to certain reagents and influence the stereochemical outcome of the reaction. Furthermore, under basic conditions, deprotonation of the hydroxyl group can lead to intramolecular reactions or alter the substrate's solubility and reactivity.

Illustrative Experimental Comparison: Thiol Michael Addition

ParameterEthyl CrotonateThis compound
Reaction Thiophenol Michael AdditionThiophenol Michael Addition
Typical Catalyst Base (e.g., triethylamine) or Lewis AcidBase or Lewis Acid
Expected Relative Rate ModeratePotentially Faster (uncatalyzed or acid-catalyzed)
Product Ethyl 3-(phenylthio)butanoateEthyl 4-hydroxy-3-(phenylthio)butanoate
Potential Side Reactions PolymerizationIntramolecular cyclization (under strong base)

Experimental Protocol: Base-Catalyzed Michael Addition of Thiophenol to Ethyl Crotonate

This protocol describes a general procedure for the conjugate addition of a thiol to ethyl crotonate.

  • Reaction Setup: To a solution of ethyl crotonate (1.0 eq) in a suitable solvent such as acetonitrile or THF (0.5 M) at room temperature is added thiophenol (1.1 eq).

  • Catalyst Addition: Triethylamine (0.1 eq) is added to the stirred solution.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Electrophilic Addition to the Alkene: The Directing Power of the Hydroxyl Group

The reaction of the carbon-carbon double bond with electrophiles is another area where the two compounds exhibit significant differences.

Ethyl Crotonate: The double bond of ethyl crotonate reacts with various electrophiles in a predictable manner, following Markovnikov's rule where applicable. For instance, epoxidation with a peroxy acid like m-CPBA will occur on either face of the double bond, typically leading to a racemic or diastereomeric mixture of epoxides.

This compound: The allylic hydroxyl group in this compound plays a crucial role in electrophilic additions, particularly in epoxidation reactions. It can direct the electrophile to the same face of the double bond through hydrogen bonding, leading to high stereoselectivity. This is the basis of the renowned Sharpless asymmetric epoxidation. While the electron-withdrawing nature of the hydroxyl group can decrease the nucleophilicity of the alkene, making the reaction slower than with unfunctionalized alkenes, the directing effect often outweighs this deactivation.

Illustrative Experimental Comparison: Epoxidation

The epoxidation of these two substrates highlights the profound impact of the allylic hydroxyl group.

ParameterEthyl CrotonateThis compound
Reaction EpoxidationDirected Epoxidation
Typical Reagent m-CPBAm-CPBA, or Sharpless conditions (Ti(OiPr)₄, (+)- or (-)-DET, TBHP)
Expected Stereoselectivity Low (racemic/diastereomeric mixture)High (syn-epoxide with m-CPBA, enantioselective with Sharpless)
Expected Relative Rate FasterSlower (due to inductive effect)
Product Ethyl 2,3-epoxybutanoateEthyl (2R,3S)-3-(hydroxymethyl)oxirane-2-carboxylate (with syn-directing conditions)

Experimental Protocol: Directed Epoxidation of this compound with m-CPBA

This protocol outlines the stereoselective epoxidation of this compound.

  • Reaction Setup: A solution of this compound (1.0 eq) in a chlorinated solvent like dichloromethane (0.2 M) is cooled to 0 °C in an ice bath.

  • Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.

  • Work-up: The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium sulfite. The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.

Visualizing the Reaction Pathways

To further illustrate the concepts discussed, the following diagrams depict the key reaction mechanisms.

Michael_Addition cluster_EC Ethyl Crotonate cluster_EHC This compound EC EtO₂C-CH=CH-CH₃ Intermediate_EC EtO₂C-CH⁻-CH(Nu)-CH₃ EC->Intermediate_EC 1,4-Addition Nu Nu⁻ Product_EC EtO₂C-CH₂-CH(Nu)-CH₃ Intermediate_EC->Product_EC Protonation EHC EtO₂C-CH=CH-CH₂OH Intermediate_EHC EtO₂C-CH⁻-CH(Nu)-CH₂OH EHC->Intermediate_EHC 1,4-Addition Nu2 Nu⁻ Product_EHC EtO₂C-CH₂-CH(Nu)-CH₂OH Intermediate_EHC->Product_EHC Protonation

Caption: Michael Addition Pathway.

Epoxidation cluster_EC_epox Ethyl Crotonate Epoxidation cluster_EHC_epox This compound Directed Epoxidation EC_epox EtO₂C-CH=CH-CH₃ Product_EC_epox Racemic/Diastereomeric Epoxide EC_epox->Product_EC_epox Non-selective attack mCPBA m-CPBA EHC_epox EtO₂C-CH=CH-CH₂OH Transition_State [H-bonded transition state] EHC_epox->Transition_State H-bonding mCPBA2 m-CPBA Product_EHC_epox Syn-Epoxide Transition_State->Product_EHC_epox Directed attack

Caption: Epoxidation Pathways.

Conclusion: Harnessing Functionality for Synthetic Advantage

The comparison between this compound and ethyl crotonate underscores a fundamental principle in organic synthesis: the profound influence of a single functional group on molecular reactivity. While ethyl crotonate serves as a reliable and predictable α,β-unsaturated ester, this compound offers a richer chemical landscape. The allylic hydroxyl group, through its electronic and directing effects, opens doors to stereoselective transformations that are not readily accessible with its simpler counterpart. For the synthetic chemist, understanding these nuances is paramount. The choice between these two reagents will ultimately depend on the desired synthetic outcome, with ethyl crotonate being the workhorse for standard conjugate additions and this compound providing the key to stereocontrolled complexity.

References

  • PubChem. This compound. [Link]

  • Organic Syntheses. This compound. [Link]

  • Khan Academy. Preparation of epoxides: Stereochemistry. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • Organic Syntheses. Asymmetric Epoxidation of E-2-Hexen-1-ol. [Link]

  • Chemistry LibreTexts. Epoxidation. [Link]

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A Comparative Guide to the Validation of Ethyl 4-Hydroxycrotonate Purity: An HPLC and GC-MS Approach

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Synthesis

Ethyl 4-hydroxycrotonate is a valuable bifunctional molecule, serving as a key building block in the synthesis of a wide range of pharmaceutical active ingredients (APIs) and complex natural products.[1] Its structure, featuring both an α,β-unsaturated ester and a primary alcohol, offers versatile reactivity. However, these same functional groups make it susceptible to various impurities arising from synthesis (e.g., starting materials, by-products) or degradation (e.g., oxidation, polymerization). Ensuring the purity of this intermediate is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final drug product.[2]

This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive validation of this compound purity. We will explore the causality behind methodological choices and present a framework for a robust, self-validating analytical system, grounded in established regulatory principles.

The Imperative for a Dual-Technique Approach

Relying on a single analytical method for purity determination can create critical blind spots. A dual-technique approach, leveraging the distinct separation principles of HPLC and GC-MS, provides a more complete and trustworthy impurity profile.

  • HPLC is exceptionally well-suited for analyzing non-volatile and thermally unstable compounds, which might decompose under the high temperatures of a GC inlet.[3][4][5] This makes it ideal for detecting process-related impurities, isomers, and degradation products of similar or higher molecular weight.

  • GC-MS , conversely, is the gold standard for the analysis of volatile and semi-volatile compounds, such as residual solvents or low-molecular-weight by-products.[4][6] Its mass spectrometric detector provides definitive structural identification of unknown impurities, a capability not inherent to standard HPLC detectors.[3]

A combination of these two methods ensures that a wide spectrum of potential impurities, from volatile precursors to non-volatile polymeric degradants, can be detected, quantified, and identified.[6]

Section 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Profiling

Principle and Rationale

For a molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The molecule possesses sufficient polarity due to its hydroxyl group to be retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase. The α,β-unsaturated ester provides a chromophore, making it readily detectable by UV-Vis spectroscopy.[7]

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and robust retention of moderately polar organic molecules. An end-capped column is preferred to minimize peak tailing caused by interaction of the hydroxyl group with residual silanols on the silica support.[8]

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is used. This allows for the effective elution of the main analyte while also separating earlier-eluting polar impurities and later-eluting non-polar impurities. A mild acid, such as phosphoric or formic acid, is often added to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.[7]

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a simple UV-Vis detector. It not only quantifies the analyte but also provides UV spectra for all detected peaks, which is invaluable for assessing peak purity and tentatively identifying impurity classes.

Experimental Protocol: HPLC Method Validation

The validation of the analytical procedure must demonstrate its suitability for the intended purpose, as outlined in the ICH Q2(R1) guideline.[9][10][11][12][13]

1. System Suitability Testing (SST): Before any analysis, the performance of the chromatographic system must be verified.[14][15]

  • Procedure: Inject a standard solution of this compound (e.g., 100 µg/mL) five or six replicate times.[14]

  • Acceptance Criteria (per USP <621>): [16][17]

    • Precision: Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.[14][16]

    • Tailing Factor (T): T ≤ 2.0.

    • Theoretical Plates (N): > 2000.

2. Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities.

  • Procedure: Analyze a sample of this compound that has been subjected to forced degradation (e.g., acid, base, oxidation, heat, light).

  • Acceptance Criteria: The main analyte peak should be free from co-eluting peaks, as determined by peak purity analysis using a DAD detector. Resolution between the analyte and the closest eluting impurity should be > 1.5.

3. Linearity:

  • Procedure: Prepare a series of at least five standard solutions covering the expected concentration range (e.g., from the reporting threshold to 120% of the assay concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

4. Accuracy (% Recovery):

  • Procedure: Spike a sample of known purity with known amounts of impurities or the main analyte at different concentration levels (e.g., 80%, 100%, 120%).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration.[12] RSD should be ≤ 1.0%.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should meet predefined criteria (typically ≤ 2.0%).

6. Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]

  • Procedure: Determined based on the signal-to-noise ratio (typically S/N of 10:1) or by assessing the precision and accuracy at low concentrations.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities (e.g., 0.05%).

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation (ICH Q2(R1)) cluster_analysis Analysis Standard Prepare Standard & Sample Solutions HPLC_Run HPLC-DAD Analysis Standard->HPLC_Run Degradation Prepare Forced Degradation Samples Degradation->HPLC_Run SST System Suitability Testing (SST) Specificity Specificity SST->Specificity Report Generate Validation Report Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision (Repeatability & Intermediate) Precision->Report LOQ LOD / LOQ LOQ->Report Data Data Acquisition & Processing HPLC_Run->Data Data->SST Data->Specificity Assess Peak Purity Data->Linearity Plot Calibration Curve Data->Accuracy Calculate % Recovery Data->Precision Calculate RSD% Data->LOQ Determine S/N Ratio

Fig 1. HPLC method validation workflow based on ICH Q2(R1) principles.

Section 2: GC-MS for Volatile Impurity Identification

Principle and Rationale

GC-MS is a powerful hyphenated technique that separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.[2] For this compound, the primary challenge is the polar hydroxyl group, which can cause poor peak shape and adsorption on the column.

Causality of Method Design:

  • Derivatization: To overcome the issues of polarity and improve thermal stability, a derivatization step is essential. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is the most common and effective approach.[18][19] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. This process makes the molecule more volatile and less polar, resulting in sharper, more symmetrical peaks.[19]

  • Stationary Phase: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is ideal. This phase provides excellent separation for a wide range of derivatized compounds.

  • Injection and Temperature Program: A split/splitless inlet is used to introduce the sample. A temperature program, starting at a low temperature and ramping up, is crucial for separating volatile impurities (like residual solvents) from the derivatized main component and other less volatile impurities.

  • Detector: The mass spectrometer provides two critical pieces of information: the retention time (from the GC) and the mass spectrum (from the MS). The fragmentation pattern in the mass spectrum acts as a chemical "fingerprint," allowing for definitive identification of impurities by comparing them to spectral libraries (e.g., NIST).

Experimental Protocol: GC-MS Method Validation

1. Sample Preparation (Silylation):

  • Procedure: Evaporate a known amount of the sample to dryness under a stream of nitrogen. Add an appropriate solvent (e.g., pyridine) and the silylating reagent (e.g., BSTFA with 1% TMCS catalyst).[20] Heat gently (e.g., 60°C for 30 minutes) to ensure the reaction goes to completion.[20]

  • Rationale: Pyridine acts as a solvent and an acid scavenger, driving the reaction forward.[18] The catalyst (TMCS) increases the reactivity of the silylating agent.

2. System Suitability Testing (SST):

  • Procedure: Inject a derivatized standard solution six times.

  • Acceptance Criteria:

    • Precision: RSD of the peak area ≤ 5.0% (GC-MS can have slightly higher variability than HPLC).

    • Peak Shape: Assess for fronting or tailing.

    • Mass Spectral Integrity: Verify the characteristic ions of the derivatized analyte are present and in the correct ratio.

3. Specificity:

  • Procedure: Analyze derivatized samples of the pure analyte, known impurities, and a blank (reagents only).

  • Acceptance Criteria: The method should demonstrate chromatographic resolution of known impurities and show no interfering peaks from the derivatization reagents in the region of interest.

4. Linearity:

  • Procedure: Prepare and derivatize a series of at least five standard solutions.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

5. Limit of Detection (LOD) and LOQ:

  • Procedure: Determined by injecting progressively more dilute solutions. LOD is often defined by a signal-to-noise ratio of 3:1, while LOQ is 10:1.

  • Acceptance Criteria: The method must be sensitive enough to detect and quantify impurities at the required reporting levels. The use of Selected Ion Monitoring (SIM) mode can significantly improve sensitivity for specific target impurities.

GCMS_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation (ICH Q2(R1)) cluster_analysis Analysis Sample Prepare Standard & Sample Solutions Deriv Silylation (e.g., BSTFA) Sample->Deriv GCMS_Run GC-MS Analysis Deriv->GCMS_Run SST_GC System Suitability Testing (SST) Report_GC Generate Validation Report SST_GC->Report_GC Specificity_GC Specificity & Impurity ID Specificity_GC->Report_GC Linearity_GC Linearity & Range Linearity_GC->Report_GC LOQ_GC LOD / LOQ LOQ_GC->Report_GC Data_GC Acquire & Process Data GCMS_Run->Data_GC Data_GC->SST_GC Verify Criteria Data_GC->Specificity_GC Resolve Peaks Data_GC->Linearity_GC Plot Curve Data_GC->LOQ_GC Determine S/N Library NIST Library Search Data_GC->Library Identify Unknowns Library->Report_GC

Fig 2. GC-MS method validation workflow, including the critical derivatization step.

Section 3: Comparative Analysis: HPLC vs. GC-MS

The true power of this dual approach lies in understanding the complementary nature of the data each technique provides.

ParameterHPLC with DADGC-MSRationale for this compound
Primary Application Quantitative purity analysis, detection of non-volatile and thermally labile impurities.[4][5]Identification and quantification of volatile and semi-volatile impurities.[3]Complementary: HPLC quantifies the main component and detects potential polymers, while GC-MS identifies residual solvents and volatile by-products.
Sample Preparation Simple dissolution in mobile phase.Multi-step derivatization (silylation) required for the target analyte.[18]HPLC is faster for routine purity checks. GC-MS requires more complex prep but is necessary for analyzing the hydroxylated compound.
Identification Power Tentative (based on UV spectrum and retention time).Definitive (based on mass spectral fragmentation and library matching).[3]GC-MS is superior for unknowns. It can identify an unexpected impurity, which HPLC could only flag as an unknown peak.
Sensitivity (LOQ) Typically low ng range (e.g., <0.05% impurity level).Low pg range, especially in SIM mode.Both techniques offer excellent sensitivity suitable for pharmaceutical impurity profiling.[2][4]
Precision (RSD%) Excellent (<2.0%).[16]Good (<5.0%).HPLC generally offers better quantitative precision due to simpler sample introduction and fewer steps.
Typical Impurities Starting materials, isomers, dimers, polymers, degradation products.Residual solvents (e.g., THF, ethyl acetate), volatile by-products, derivatizable impurities.A comprehensive profile requires both. For example, THF from the synthesis[1] would be missed by HPLC but easily seen by GC-MS.

Conclusion: An Integrated Strategy for Unquestionable Quality

For a critical synthetic intermediate like this compound, neither HPLC nor GC-MS alone provides a complete picture of purity. A robust quality control strategy integrates both.

  • HPLC should be employed as the primary method for quantitative purity determination (assay) and for profiling non-volatile related substances. Its precision and simplicity make it ideal for routine release testing.

  • GC-MS should be used as a complementary, orthogonal method to identify and quantify volatile impurities and to definitively characterize unknown peaks that may appear during stability studies or process changes.

By validating and implementing both techniques, researchers and drug developers can build a self-validating analytical system. This dual-pronged approach ensures a comprehensive understanding of the impurity profile, mitigates risks in downstream processes, and ultimately contributes to the development of safer, more effective pharmaceuticals.

References

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A Comparative Guide to Spectroscopic Analysis for Differentiating Cis and Trans Isomers of Ethyl 4-hydroxycrotonate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

In the landscape of drug development and materials science, the precise characterization of geometric isomers is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, pharmacokinetic profile, and material properties. The differentiation between cis and trans isomers of ethyl 4-hydroxycrotonate, a versatile synthetic intermediate, serves as a salient case study. This guide provides an in-depth comparison of spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—offering researchers a practical framework for unambiguous isomer differentiation.

The Imperative of Isomeric Purity

The spatial arrangement of substituents around a double bond dictates the overall three-dimensional shape of a molecule. In cis isomers, bulky groups are on the same side of the double bond, often leading to steric hindrance that can affect receptor binding and reactivity.[1] Conversely, trans isomers typically exhibit greater stability due to reduced steric strain.[1] For this compound, the geometric configuration of the α,β-unsaturated ester moiety is pivotal for its subsequent chemical transformations and biological interactions. An erroneous isomeric assignment can lead to unforeseen challenges in reaction pathways and compromised efficacy or safety in pharmacological applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Arbiter

NMR spectroscopy stands as the most powerful and definitive technique for distinguishing between cis and trans isomers of this compound. The key diagnostic parameters are the proton (¹H) chemical shifts and, most importantly, the vicinal coupling constants (³JHH) between the olefinic protons.

The Decisive Role of Coupling Constants

The magnitude of the ³JHH coupling constant is governed by the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[2][3]

  • Trans Isomers : Exhibit a significantly larger coupling constant, typically in the range of 11-18 Hz , due to the approximately 180° dihedral angle between the vicinal protons.[4][5][6]

  • Cis Isomers : Show a smaller coupling constant, generally between 6-15 Hz , arising from an approximately 0° dihedral angle.[2][4][5]

This marked difference in coupling constants provides an unequivocal method for assigning the stereochemistry of the double bond.

Chemical Shift (δ) and Nuclear Overhauser Effect (NOE)

While coupling constants are the primary determinant, chemical shifts also offer valuable clues. The electronic environment of protons in cis and trans isomers differs, leading to distinct resonance frequencies.[7] Generally, protons in the trans configuration are slightly more deshielded and appear at a higher chemical shift (further downfield) compared to their cis counterparts.[6]

For further confirmation, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed. A strong NOE correlation will be observed between the olefinic protons in the cis isomer due to their close spatial proximity, whereas no such correlation will be present in the trans isomer where these protons are far apart.[8][9]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment is typically sufficient.

  • Data Analysis :

    • Identify the signals corresponding to the two olefinic protons. These will typically appear as doublets of quartets or more complex multiplets due to coupling with each other and with the adjacent methylene protons.

    • Measure the coupling constant (J-value) in Hertz (Hz) between the two olefinic protons.

    • A J-value in the range of 11-18 Hz confirms the trans isomer, while a value in the 6-15 Hz range indicates the cis isomer.[4][5]

Table 1: Comparative ¹H NMR Data for Cis and Trans Isomers of Ethyl Crotonate Analogs

Parametercis-Isomertrans-IsomerKey Differentiating Feature
¹H-¹H Coupling Constant (³JHH) ~6-14 Hz[6]~11-19 Hz[6]The coupling constant for trans protons is significantly larger.
¹H Chemical Shift (δ) of Olefinic Protons Slightly more upfieldSlightly more downfield[6]Protons in the trans isomer are typically more deshielded.
Nuclear Overhauser Effect (NOE) Strong correlationNo correlation[9]Proximity of protons in the cis isomer leads to a strong NOE signal.

Note: The exact chemical shifts for this compound may vary slightly but the coupling constant ranges are highly diagnostic.

Infrared (IR) Spectroscopy: A Rapid and Complementary Method

IR spectroscopy offers a quick and non-destructive method to glean structural information about the isomers. The key diagnostic absorptions arise from the C=C stretching and the C-H out-of-plane bending vibrations of the alkene.

Distinguishing Vibrational Modes
  • C-H Out-of-Plane Bending : This is the most reliable IR diagnostic feature.

    • Trans isomers of 1,2-disubstituted alkenes exhibit a strong and characteristic absorption band in the region of 980-965 cm⁻¹ .[10][11]

    • Cis isomers show a C-H bending band in the range of 725-675 cm⁻¹ .[10]

  • C=C Stretching : The position of the C=C stretching vibration can also be informative.

    • For trans isomers, this band typically appears around 1675 cm⁻¹ .[1]

    • For cis isomers, it is found at a slightly lower frequency, around 1660 cm⁻¹ .[1][11] It is important to note that for highly symmetrical trans isomers, the C=C stretching band may be very weak or absent due to a lack of a significant change in dipole moment during the vibration.[10][12]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation : Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

  • Data Acquisition : Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis :

    • Examine the fingerprint region for the C-H out-of-plane bending vibrations. The presence of a strong band near 970 cm⁻¹ is indicative of a trans isomer.

    • Look for the C=C stretching frequency in the 1680-1660 cm⁻¹ region to further support the assignment.

Table 2: Key IR Absorption Frequencies for Differentiating Cis and Trans Isomers

Vibrational Modecis-Isomer (cm⁻¹)trans-Isomer (cm⁻¹)Key Differentiating Feature
C-H Out-of-Plane Bending 725-675[10]980-965[10][11]A strong, sharp band in the 980-965 cm⁻¹ region is highly characteristic of a trans alkene.
C=C Stretching ~1660[1][11]~1675[1]The trans isomer generally absorbs at a slightly higher frequency.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Supporting Technique

UV-Vis spectroscopy probes the electronic transitions within a molecule and can be used to differentiate cis and trans isomers of conjugated systems like this compound. The differentiation is based on the planarity and steric hindrance of the isomers.

The Impact of Steric Hindrance

The trans isomer is generally more planar than the cis isomer, where steric hindrance between the substituents can force the molecule to adopt a slightly twisted, non-planar conformation.[13][14] This deviation from planarity in the cis isomer disrupts the extent of π-electron conjugation.

  • trans Isomer : The more effective conjugation in the planar trans isomer leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of light at a longer wavelength (λmax) and a higher molar absorptivity (ε) .[13][15]

  • cis Isomer : The reduced conjugation in the less planar cis isomer results in a larger HOMO-LUMO gap, causing absorption at a shorter wavelength (λmax) and with a lower molar absorptivity (ε) .[13]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare dilute solutions of the isomers in a UV-transparent solvent (e.g., ethanol or hexane) of known concentrations.

  • Data Acquisition : Record the UV-Vis absorption spectrum, typically from 200 to 400 nm.

  • Data Analysis :

    • Determine the wavelength of maximum absorbance (λmax) for each isomer.

    • The isomer with the longer λmax is assigned as the trans isomer.

Table 3: Expected UV-Vis Absorption Characteristics

Parametercis-Isomertrans-IsomerKey Differentiating Feature
λmax (Wavelength of Max. Absorbance) Shorter Wavelength[13]Longer Wavelength[13]More extensive conjugation in the trans isomer leads to a red shift.
ε (Molar Absorptivity) Lower[13]Higher[13]The greater probability of the electronic transition in the planar trans isomer results in a more intense absorption.

Workflow and Data Interpretation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of cis and trans this compound.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 NMR Data Analysis cluster_2 IR Data Analysis cluster_3 UV-Vis Data Analysis Sample This compound (Isomer Mixture or Pure Isomer) NMR ¹H NMR Spectroscopy Sample->NMR Primary Analysis IR IR Spectroscopy Sample->IR Rapid Screening UV UV-Vis Spectroscopy Sample->UV Supporting Data J_Coupling Measure ³JHH Coupling Constant NMR->J_Coupling Bending Identify C-H Out-of-Plane Bend IR->Bending Lambda_Max Determine λmax UV->Lambda_Max Trans_NMR Trans Isomer (J = 11-18 Hz) J_Coupling->Trans_NMR Cis_NMR Cis Isomer (J = 6-15 Hz) J_Coupling->Cis_NMR Conclusion Definitive Isomer Assignment Trans_NMR->Conclusion Cis_NMR->Conclusion Trans_IR Trans Isomer (980-965 cm⁻¹) Bending->Trans_IR Cis_IR Cis Isomer (725-675 cm⁻¹) Bending->Cis_IR Trans_IR->Conclusion Confirmatory Cis_IR->Conclusion Confirmatory Trans_UV Trans Isomer (Longer λmax) Lambda_Max->Trans_UV Cis_UV Cis Isomer (Shorter λmax) Lambda_Max->Cis_UV Trans_UV->Conclusion Confirmatory Cis_UV->Conclusion Confirmatory

Caption: Workflow for Isomer Differentiation

Conclusion

While IR and UV-Vis spectroscopy provide valuable and often rapid insights into the isomeric composition of this compound, ¹H NMR spectroscopy remains the gold standard for unambiguous differentiation . The significant and predictable difference in the vicinal coupling constants between the olefinic protons of the cis and trans isomers provides definitive structural evidence. For rigorous characterization, a multi-technique approach is recommended, where the confirmatory data from IR and UV-Vis spectroscopy corroborate the definitive assignment made by NMR. This integrated spectroscopic strategy ensures the highest level of confidence in isomeric assignment, a cornerstone of robust research and development in the chemical and pharmaceutical sciences.

References

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A Comparative Guide to the Synthesis of Ethyl 4-Hydroxycrotonate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 4-hydroxycrotonate is a valuable building block in the synthesis of a wide array of pharmaceutical compounds and complex natural products. Its bifunctional nature, possessing both a reactive α,β-unsaturated ester and a primary alcohol, makes it a versatile intermediate for introducing diverse structural motifs. The cost-effectiveness, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers and professionals in drug development. This guide provides an in-depth technical comparison of the most pertinent methods for synthesizing this compound, offering field-proven insights and detailed experimental protocols to inform your selection of the most appropriate route for your research and development needs.

Selective Reduction of Monoethyl Fumarate: The Workhorse Method

The selective reduction of the carboxylic acid group of monoethyl fumarate in the presence of the ester functionality stands as the most widely cited and arguably the most cost-effective method for producing this compound on a laboratory scale. This approach leverages the chemoselectivity of borane reagents, which preferentially reduce carboxylic acids over esters under controlled conditions.

Causality of Experimental Choices: The choice of borane-tetrahydrofuran (BH3-THF) complex is pivotal. Borane is a highly effective reducing agent for carboxylic acids, proceeding through a relatively rapid reaction at low temperatures. The use of anhydrous tetrahydrofuran (THF) as a solvent is crucial as borane reacts violently with water. The reaction is initiated at a reduced temperature (-5°C) to control the initial exothermic reaction and the evolution of hydrogen gas. Allowing the reaction to slowly warm to room temperature ensures the reaction proceeds to completion. The quench with an acetic acid/water mixture is a controlled method to decompose any excess borane reagent. The subsequent basic workup with sodium bicarbonate neutralizes the acidic components and facilitates the extraction of the desired product into an organic solvent.

Experimental Protocol:

A detailed protocol for this synthesis is well-documented in Organic Syntheses[1][2].

  • A dry, 2-liter, three-necked round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet is charged with monoethyl fumarate (100 g, 0.694 mol) and anhydrous tetrahydrofuran (300 mL).

  • The mixture is stirred under a nitrogen atmosphere and cooled to approximately -5°C using an ice-salt bath.

  • A 1 M solution of borane-tetrahydrofuran complex in THF (700 mL, 0.70 mol) is added dropwise via the dropping funnel over 90 minutes, maintaining the internal temperature below 0°C. Rapid hydrogen evolution is observed.

  • After the addition is complete, the reaction mixture is stirred and allowed to warm to room temperature over 8-10 hours.

  • The reaction is carefully quenched by the dropwise addition of a 1:1 mixture of water and acetic acid (approximately 20 mL) until gas evolution ceases.

  • The bulk of the THF is removed under reduced pressure.

  • The resulting slurry is poured cautiously into 300 mL of an ice-cold saturated aqueous solution of sodium bicarbonate with vigorous stirring.

  • The product is extracted with ethyl acetate (3 x 300 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

This method typically affords the product in a 67% yield as a clear oil[1][2].

Alternative Synthetic Routes: A Comparative Overview

While the borane reduction of monoethyl fumarate is a robust method, several other synthetic strategies have been reported. These alternatives, however, often present challenges in terms of cost, reagent availability, or scalability, making them less commonly employed.

a) Silver Oxide-Assisted Solvolysis of Methyl 4-Bromocrotonate

This method involves the displacement of a bromide with a hydroxide group, facilitated by a silver salt.

  • Reaction: Methyl 4-bromocrotonate is treated with silver oxide in an aqueous solvent mixture.

  • Yield: A yield of 51% has been reported[2].

  • Drawbacks: The primary disadvantage of this route is the high cost of both the starting material, methyl 4-bromocrotonate, and the reagent, silver oxide. Furthermore, the disposal of silver-containing waste presents environmental and economic challenges[3][4][5][6][7].

b) Wittig Reaction of Glycolaldehyde

The Wittig reaction provides a powerful tool for the formation of carbon-carbon double bonds. In this approach, glycolaldehyde is reacted with a stabilized phosphorus ylide.

  • Reaction: Glycolaldehyde is reacted with (carbomethoxymethylene)triphenylphosphorane to form the corresponding α,β-unsaturated ester.

  • Yield: This method can achieve a high yield of 94%[2].

  • Drawbacks: The high cost of the glycolaldehyde starting material is a significant barrier to the cost-effective production of this compound via this route. The reaction also generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can be challenging to remove completely. While greener variations of the Wittig reaction exist, they may not be directly applicable without further optimization[1][8][9][10].

c) Oxidation of But-2-ene-1,4-diol

A plausible and potentially more economical route involves the selective mono-oxidation of the readily available but-2-ene-1,4-diol, followed by esterification.

  • Conceptual Pathway:

    • Selective Oxidation: One of the primary alcohol functionalities of but-2-ene-1,4-diol is selectively oxidized to the corresponding aldehyde, 4-hydroxycrotonaldehyde. This can be a challenging transformation, as over-oxidation to the carboxylic acid or oxidation of both alcohols can occur.

    • Esterification: The resulting aldehyde-alcohol is then oxidized to the carboxylic acid and subsequently esterified, or directly converted to the ethyl ester.

  • Potential Advantages: But-2-ene-1,4-diol is a relatively inexpensive and commercially available starting material. If a highly selective and efficient oxidation can be achieved, this route could be economically viable.

d) Grubbs-Catalyzed Cross-Metathesis

Olefin metathesis, particularly cross-metathesis using Grubbs-type ruthenium catalysts, offers a modern and versatile approach to the synthesis of unsaturated compounds.

  • Conceptual Pathway: A cross-metathesis reaction between an allyl alcohol derivative and ethyl acrylate could potentially yield the desired product.

  • Advantages: Grubbs catalysts are known for their high functional group tolerance and can be highly efficient[10][11]. This method could offer a direct route to the target molecule.

  • Drawbacks: The primary drawback is the high cost of ruthenium-based catalysts. While catalyst loadings can be low, the initial investment is significant. Furthermore, the removal of residual ruthenium from the final product is a critical concern in pharmaceutical applications, and can necessitate additional purification steps[8][12][13][14]. The scalability of this method for bulk production can also be a consideration[10][11].

e) Enzymatic and Chemoenzymatic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.

  • Conceptual Pathway:

    • Lipase-catalyzed esterification: 4-hydroxycrotonic acid could be esterified with ethanol using a lipase as the catalyst. This would require the prior synthesis of the hydroxy acid.

    • Enzymatic reduction: A suitable ketoester precursor could be stereoselectively reduced to the desired hydroxyester using a ketoreductase enzyme.

  • Advantages: Enzymatic reactions are typically performed under mild conditions (room temperature, neutral pH) and can exhibit exquisite chemo-, regio-, and stereoselectivity. This can reduce the need for protecting groups and simplify purification[15][16][17][18][19].

  • Challenges: The identification and optimization of a suitable enzyme for the specific transformation can be time-consuming. The operational stability and cost of the enzyme are also important factors to consider for scalability. While chemoenzymatic routes for similar molecules have been developed, a specific, high-yielding process for this compound is not yet well-established in the literature[20][21].

Cost-Effectiveness and Process Analysis

To provide a clear comparison, the following table summarizes the estimated reagent costs and key process parameters for the synthesis of 100g of this compound by the three most well-defined methods. Prices are based on currently available catalog prices for research-grade chemicals and may vary significantly with bulk purchasing.

Parameter Selective Reduction of Monoethyl Fumarate Silver Oxide-Assisted Solvolysis Wittig Reaction
Starting Materials Monoethyl fumarate, Borane-THF complexMethyl 4-bromocrotonate, Silver oxideGlycolaldehyde, (Carbomethoxymethylene)triphenylphosphorane
Reported Yield 67%51%94%
Reagent Cost per 100g Product (Estimated) LowVery HighHigh
Scalability GoodPoorModerate
Key Safety Concerns Flammable and toxic borane reagent, hydrogen evolutionToxic silver saltsFlammable solvents, phosphorus-containing reagents
Environmental Impact Boron wasteSilver wasteTriphenylphosphine oxide byproduct

Visualization of Synthetic Pathways

To further elucidate the discussed synthetic strategies, the following diagrams illustrate the core transformations.

selective_reduction Monoethyl Fumarate Monoethyl Fumarate This compound This compound Monoethyl Fumarate->this compound BH3-THF

Figure 1: Selective reduction of monoethyl fumarate.

silver_solvolysis Methyl 4-bromocrotonate Methyl 4-bromocrotonate This compound This compound Methyl 4-bromocrotonate->this compound Ag2O, H2O

Figure 2: Silver oxide-assisted solvolysis.

wittig_reaction Glycolaldehyde Glycolaldehyde This compound This compound Glycolaldehyde->this compound (Carbomethoxymethylene)triphenylphosphorane

Figure 3: Wittig reaction with glycolaldehyde.

Conclusion and Recommendations

Based on the current literature and available data, the selective reduction of monoethyl fumarate using a borane-tetrahydrofuran complex remains the most cost-effective and practical method for the laboratory-scale synthesis of this compound . This method utilizes relatively inexpensive starting materials and follows a well-established, high-yielding protocol.

For researchers prioritizing green chemistry and exploring novel synthetic routes, the oxidation of but-2-ene-1,4-diol and enzymatic approaches warrant further investigation . While currently less developed for this specific target molecule, these methods hold the potential for more sustainable and scalable processes in the long term.

The silver oxide-assisted solvolysis and the Wittig reaction, while chemically feasible, are not recommended for cost-effective synthesis due to the high price of the required reagents. The Grubbs-catalyzed cross-metathesis, although a powerful tool, also faces challenges in terms of catalyst cost and removal for pharmaceutical applications.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, including scale, budget, and the importance of green chemistry principles. For most research and early-stage development purposes, the borane reduction of monoethyl fumarate offers a reliable and economical starting point.

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A Senior Application Scientist's Guide to Borane Alternatives for the Reduction of Monoethyl Fumarate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of α,β-unsaturated esters, such as monoethyl fumarate, is a critical transformation in the synthesis of fine chemicals and pharmaceutical intermediates. While borane and its complexes are effective, concerns regarding their handling, safety, and atom economy have spurred the adoption of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to borane, grounded in mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Challenge: Selective Carbonyl Reduction of Monoethyl Fumarate

Monoethyl fumarate presents a common challenge in organic synthesis: the selective reduction of the ester carbonyl group to the corresponding allylic alcohol, (Z)-4-ethoxy-4-oxobut-2-en-1-ol, without affecting the conjugated carbon-carbon double bond. The ideal reagent should offer high chemoselectivity, operational simplicity, and a favorable safety profile.

Comparative Analysis of Key Reducing Agents

This section details the performance of prominent borane alternatives, offering a blend of mechanistic understanding and practical application.

Diisobutylaluminium Hydride (DIBAL-H): The Versatile Workhorse

Diisobutylaluminium hydride (DIBAL-H) is a powerful and widely used reducing agent for the selective transformation of α,β-unsaturated esters.[1][2] Its bulky isobutyl groups and the electrophilic nature of the aluminum center contribute to its unique reactivity.[1][3]

Mechanism of Action: The reduction proceeds through initial Lewis acid-base coordination of the electron-deficient aluminum atom to the carbonyl oxygen. This is followed by an intramolecular hydride transfer to the carbonyl carbon.[2] At low temperatures, typically -78 °C, the resulting tetrahedral intermediate is stable.[3][4] Upon aqueous workup, this intermediate is hydrolyzed to furnish the desired allylic alcohol.

Experimental Data Summary:

ReagentSubstrateTemperature (°C)Equivalents of ReagentProductYield (%)Reference
DIBAL-Hα,β-Unsaturated Ester-782.0Allylic Alcohol>90[5] in[6]
DIBAL-Hα,β-Unsaturated Ester-50 (Flow)StoichiometricAldehydeGood[7]

Advantages:

  • Excellent selectivity for the 1,2-reduction of the carbonyl group, yielding the allylic alcohol.[1][3]

  • The reaction can be controlled at the aldehyde stage by using stoichiometric amounts of DIBAL-H at low temperatures.[2][7]

  • Commercially available as solutions in various organic solvents.[1]

Disadvantages:

  • Pyrophoric in its pure form and requires careful handling under inert atmosphere.

  • The outcome can be sensitive to reaction temperature and stoichiometry.[2]

Experimental Protocol: DIBAL-H Reduction of an α,β-Unsaturated Ester

  • Dissolve the α,β-unsaturated ester (1.0 equiv) in anhydrous toluene in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (2.0 equiv) in toluene dropwise via a syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are observed.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired allylic alcohol.

Logical Flow of DIBAL-H Reduction:

DIBALH_Reduction sub α,β-Unsaturated Ester coord Coordination Complex sub->coord Lewis Acid-Base Coordination dibal DIBAL-H dibal->coord tetra Tetrahedral Intermediate (Stable at -78°C) coord->tetra Intramolecular Hydride Transfer product Allylic Alcohol tetra->product Hydrolysis workup Aqueous Workup workup->product

Caption: Mechanism of DIBAL-H reduction of an α,β-unsaturated ester.

Lithium Aluminum Hydride (LiAlH₄): The Powerhouse Reductant

Lithium aluminum hydride (LAH) is a more potent reducing agent than sodium borohydride and is capable of reducing a wide array of functional groups, including esters, to their corresponding alcohols.[8][9][10]

Mechanism of Action: The reduction involves the nucleophilic addition of a hydride ion from the [AlH₄]⁻ species to the electrophilic carbonyl carbon.[10] For α,β-unsaturated esters, LAH typically favors 1,2-addition, leading to the formation of the allylic alcohol, leaving the C=C double bond intact.[4][11]

Experimental Data Summary:

ReagentSubstrateTemperature (°C)AdditiveProductYield (%)Reference
LiAlH₄α,β-Unsaturated EsterRefluxNoneAllylic AlcoholHigh[12]
LiAlH₄/BnClα,β-Unsaturated EsterMildBnClAllylic AlcoholHigh[6]

Advantages:

  • A powerful and versatile reducing agent for a broad range of functional groups.[9][10]

  • Readily available and relatively inexpensive.

Disadvantages:

  • Highly reactive and can be non-selective in the presence of multiple reducible functional groups.

  • Reacts violently with water and protic solvents, requiring strict anhydrous conditions.[9]

Experimental Protocol: LiAlH₄ Reduction of Monoethyl Fumarate

  • To a stirred suspension of LiAlH₄ (1.5 equiv) in anhydrous diethyl ether in a flame-dried, three-necked flask under an inert atmosphere, add a solution of monoethyl fumarate (1.0 equiv) in anhydrous diethyl ether dropwise at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the sequential, slow, and careful dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • A granular precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude allylic alcohol.

  • Purify the product by distillation or column chromatography.

LiAlH₄ Reduction Pathway:

LAH_Reduction ester Monoethyl Fumarate alkoxide Alkoxide Intermediate ester->alkoxide Nucleophilic Attack by H⁻ lah LiAlH₄ lah->alkoxide alcohol Allylic Alcohol alkoxide->alcohol Protonation workup Acidic/Aqueous Workup workup->alcohol

Caption: General pathway for the LiAlH₄ reduction of an ester.

Catalytic Transfer Hydrogenation: A Greener Approach

Catalytic transfer hydrogenation (TH) offers a safer and more sustainable alternative to stoichiometric metal hydride reagents, avoiding the use of cryogenic conditions and pyrophoric materials.[13][14] This method utilizes a catalyst, typically a transition metal complex, to transfer hydrogen from a donor molecule to the substrate.

Mechanism of Action: The mechanism involves the formation of a metal hydride species from the catalyst and the hydrogen donor (e.g., an alcohol or formic acid). This metal hydride then delivers the hydride to the carbonyl carbon of the α,β-unsaturated ester, followed by protonation to yield the allylic alcohol.

Experimental Data Summary:

CatalystHydrogen DonorSubstrateTemperature (°C)ProductSelectivityReference
Ruthenium Pincer ComplexEthanolUnsaturated Ester35Allylic AlcoholHigh[14][15]
Osmium Pincer ComplexEthanolUnsaturated Ester35Allylic AlcoholHigh[14][15]

Advantages:

  • Enhanced safety profile, avoiding pyrophoric reagents and pressurized hydrogen gas.[13]

  • Environmentally benign, often utilizing renewable hydrogen donors.[14]

  • High chemoselectivity for the carbonyl group can be achieved.[14][16]

Disadvantages:

  • The cost and availability of the metal catalysts can be a concern.

  • Catalyst optimization may be required for specific substrates.

Experimental Protocol: Catalytic Transfer Hydrogenation

  • In a reaction vessel, combine the α,β-unsaturated ester (1.0 equiv), the ruthenium or osmium pincer catalyst (e.g., 1 mol%), and a suitable solvent (e.g., anisole).

  • Add the hydrogen donor, such as ethanol (20 equiv), and a co-catalyst if required (e.g., a base like sodium methoxide).

  • Heat the reaction mixture to the desired temperature (e.g., 35-50 °C) and stir for the required time, monitoring the conversion by gas chromatography (GC) or TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the allylic alcohol.

Catalytic Transfer Hydrogenation Cycle:

Transfer_Hydrogenation catalyst [M]-Catalyst metal_hydride [M]-H (Metal Hydride) catalyst->metal_hydride Forms Hydride h_donor Hydrogen Donor (e.g., Ethanol) h_donor->metal_hydride product Allylic Alcohol metal_hydride->product Hydride Transfer donor_ox Oxidized Donor (e.g., Acetaldehyde) metal_hydride->donor_ox Releases substrate α,β-Unsaturated Ester substrate->product product->catalyst Regenerates Catalyst

Caption: Simplified catalytic cycle for transfer hydrogenation.

Safety and Handling Considerations

A critical aspect of reagent selection is the associated safety and handling protocols.

ReagentKey Safety ConcernsHandling Precautions
Borane Complexes Toxic, flammable, and can release diborane gas from concentrated solutions.[17][18] Hydrolysis produces boric acid, a suspected reprotoxic mutagen.[17][18]Use in a well-ventilated fume hood. Avoid concentrated solutions. Quench reactions carefully to manage hydrogen gas evolution.
DIBAL-H Pyrophoric, reacts violently with water.Handle under an inert atmosphere. Use anhydrous solvents. Quench carefully at low temperatures.
LiAlH₄ Extremely reactive with water, releasing flammable hydrogen gas. Corrosive.Handle under an inert atmosphere. Use anhydrous solvents. A specific Fieser workup is recommended for safe quenching.
Catalytic Systems Metal catalysts can be toxic and may require special disposal procedures. Solvents may be flammable.Handle catalysts with appropriate personal protective equipment. Follow standard laboratory safety procedures for handling organic solvents.

Concluding Remarks for the Practicing Scientist

The reduction of monoethyl fumarate and similar α,β-unsaturated esters can be achieved through various effective alternatives to borane.

  • For high selectivity and controlled reactivity, DIBAL-H at low temperatures is an excellent choice. Its ability to be tuned to produce either the aldehyde or the allylic alcohol provides significant synthetic flexibility.

  • When a powerful, straightforward reduction is needed and stringent anhydrous conditions can be met, LiAlH₄ remains a viable option.

  • For processes where safety, sustainability, and green chemistry principles are paramount, catalytic transfer hydrogenation presents a compelling and modern alternative.

The selection of the most appropriate reagent will ultimately depend on the specific requirements of the synthesis, including scale, functional group tolerance, and available laboratory infrastructure. This guide serves as a foundational resource to aid in this critical decision-making process.

References

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A Senior Application Scientist's Guide to Solvent System Efficacy for Ethyl 4-Hydroxycrotonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of solvent is a critical parameter that can dictate the success of a reaction. This guide provides an in-depth comparison of the efficacy of ethyl 4-hydroxycrotonate in various solvent systems. By understanding the interplay between the solvent, reactant, and reaction type, researchers can optimize their synthetic routes for improved yield, purity, and efficiency.

This compound is a valuable bifunctional molecule, possessing both a reactive α,β-unsaturated ester moiety and a primary alcohol. This structure allows it to serve as a versatile intermediate in a variety of important chemical transformations, including Michael additions, Baylis-Hillman reactions, and Wittig reactions. The efficacy of these reactions is profoundly influenced by the solvent system employed.

This guide will delve into the theoretical underpinnings of solvent effects and provide a practical, albeit illustrative, experimental framework for evaluating the performance of this compound in a representative reaction—the Baylis-Hillman reaction.

The Critical Role of the Solvent

The solvent does more than simply dissolve reactants; it is an active participant in the reaction, influencing its rate, and at times, its outcome. Solvents are broadly classified based on their polarity and their ability to donate protons (protic vs. aprotic).

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds and can engage in hydrogen bonding. They are effective at solvating both cations and anions.[1][2][3][4]

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and acetone have large dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but less so for anions.[1][2][3][4][5]

  • Nonpolar Solvents: These include hydrocarbons like hexane and toluene, which have low dielectric constants and do not effectively solvate charged species.[1]

The choice between these solvent classes can dramatically alter the energy of the transition state and the stability of reactants and intermediates, thereby influencing the reaction kinetics and equilibrium.

Understanding the Reactivity of this compound

The reactivity of this compound is centered around its two functional groups:

  • α,β-Unsaturated Ester: This moiety is an excellent Michael acceptor and can participate in various addition reactions.[6][7] It is also a key component in the Baylis-Hillman reaction.[8][9][10][11][12]

  • Primary Alcohol: The hydroxyl group can be involved in subsequent reactions, such as esterification or oxidation, and its presence can influence the solubility and reactivity of the entire molecule.

The interplay of these functional groups and their interaction with the solvent is crucial for optimizing reaction conditions.

A Representative Study: The Baylis-Hillman Reaction

To illustrate the principles of solvent selection, we will consider a hypothetical comparative study of the Baylis-Hillman reaction between this compound and an aldehyde, such as benzaldehyde. The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically catalyzed by a nucleophilic amine or phosphine.[8][9][10][11][12]

The reaction mechanism involves the formation of a zwitterionic intermediate, the stability of which is highly dependent on the solvent.[9][10][11][12] Protic solvents are often favored as they can stabilize this intermediate through hydrogen bonding, potentially accelerating the reaction.[13] However, the choice of base and solvent is critical, as side reactions can occur.[14]

Workflow for a Comparative Solvent Study

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis React_prep Prepare stock solutions of This compound, benzaldehyde, and DABCO Solvent_prep Dispense equal volumes of different solvents into parallel reaction vessels Initiate Initiate reactions by adding reactants to each solvent at a controlled temperature Solvent_prep->Initiate Monitor Monitor reaction progress over time using TLC, HPLC, or GC-MS Initiate->Monitor Quench Quench reactions at specific time points Monitor->Quench Analyze Analyze aliquots to determine yield, purity, and byproduct formation Quench->Analyze Compare Compare efficacy across different solvent systems Analyze->Compare

Caption: Experimental workflow for comparing solvent efficacy.

Data Presentation: A Hypothetical Comparison

The following table illustrates the type of data that would be collected in such a study. The values are hypothetical and for illustrative purposes only.

Solvent SystemDielectric Constant (approx.)Reaction Time (h)Yield (%)Purity (%)Key Observations
Polar Protic
Methanol33246592Moderate reaction rate, some side products observed.
Ethanol25366095Slower reaction rate compared to methanol.
Water80127588Fast reaction, but significant byproduct formation.
Polar Aprotic
Acetonitrile (ACN)37485098Slow reaction rate, high purity of the product.
Dimethylformamide (DMF)37187090Faster reaction than ACN, some impurities present.
Dimethyl Sulfoxide (DMSO)47167285Fast reaction, but challenges in product isolation.
Nonpolar Aprotic
Toluene2.472<10-Negligible reaction.
Tetrahydrofuran (THF)7.6602597Slow and low conversion.

Causality Behind Experimental Choices

  • Solvent Selection: A range of solvents with varying polarities and proticities is chosen to probe the effect of these properties on the reaction.

  • Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a commonly used and effective catalyst for the Baylis-Hillman reaction.[10][11]

  • Temperature: The reaction is typically run at room temperature to minimize side reactions, but gentle heating can be explored to accelerate slow reactions.

  • Monitoring: Regular monitoring of the reaction is crucial to establish a kinetic profile and to determine the optimal reaction time.

Experimental Protocols

General Protocol for the Baylis-Hillman Reaction
  • To a solution of benzaldehyde (1.0 mmol) in the chosen solvent (5 mL) is added this compound (1.2 mmol) and DABCO (0.2 mmol).

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the consumption of reactants and the formation of the product, allowing for the determination of reaction kinetics and purity.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column is suitable.

  • Mobile Phase: A gradient of acetonitrile and water is a common choice for separating the components of the reaction mixture.

  • Sample Preparation: An aliquot of the reaction mixture is diluted with the mobile phase and filtered before injection.

  • Data Analysis: The concentration of each component is determined by comparing its peak area to a calibration curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is useful for identifying and quantifying volatile components of the reaction mixture, including the starting materials, product, and any volatile byproducts.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar stationary phase is typically used.

  • Sample Preparation: The sample may require derivatization to increase the volatility of the hydroxy-functionalized product.

  • Data Analysis: The components are identified by their mass spectra and retention times. Quantification can be achieved using an internal standard.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the product and for assessing the purity of the isolated material.[2][6][7][15]

Impact of Solvent on Stability

The stability of this compound and the reaction intermediates is a critical factor. α,β-Unsaturated esters can be susceptible to polymerization or degradation, especially under harsh conditions.

  • Protic Solvents: While they can accelerate the Baylis-Hillman reaction, protic solvents can also participate in side reactions. The hydroxyl group of this compound can also engage in hydrogen bonding with protic solvents, potentially influencing its reactivity.

  • Aprotic Solvents: These solvents are less likely to participate in side reactions but may lead to slower reaction rates. The stability of the zwitterionic intermediate is lower in aprotic solvents, which can hinder the reaction.

Solvent Polarity and Reaction Mechanism

G cluster_protic Polar Protic Solvent cluster_aprotic Polar Aprotic Solvent TS_Protic Stabilized Zwitterionic Transition State Rate_Protic Faster Reaction Rate TS_Protic->Rate_Protic Product Baylis-Hillman Adduct Rate_Protic->Product TS_Aprotic Less Stabilized Zwitterionic Transition State Rate_Aprotic Slower Reaction Rate TS_Aprotic->Rate_Aprotic Rate_Aprotic->Product Reactants This compound + Aldehyde + Catalyst Reactants->TS_Protic H-bonding stabilization Reactants->TS_Aprotic

Sources

Comparative Guide to the Stereoselective Reactions of Ethyl 4-Hydroxycrotonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-hydroxycrotonate is a versatile C4 building block in organic synthesis, valued for its bifunctional nature, possessing both a reactive α,β-unsaturated ester moiety and a primary allylic alcohol.[1][2] This unique combination of functional groups allows for a diverse range of chemical transformations. The stereochemical outcome of reactions involving the carbon-carbon double bond is of paramount importance, as the resulting stereoisomers can exhibit distinct biological activities and physical properties. This guide provides a comprehensive analysis of the stereoselectivity of key reactions with this compound, offering a comparative overview of different methodologies and the underlying principles that govern their stereochemical control. We will delve into epoxidation, dihydroxylation, and cyclopropanation reactions, presenting experimental data and mechanistic insights to aid researchers in selecting the optimal conditions for their synthetic targets.

Asymmetric Epoxidation of the Allylic Alcohol

The epoxidation of the double bond in this compound generates a chiral epoxide, a valuable intermediate for the synthesis of a wide array of complex molecules. The presence of the neighboring hydroxyl group allows for directed epoxidation, where the stereochemical outcome can be effectively controlled.

Sharpless Asymmetric Epoxidation

The Sharpless-Katsuki asymmetric epoxidation is a powerful and widely used method for the enantioselective epoxidation of prochiral allylic alcohols.[3][4] This reaction utilizes a titanium(IV) isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[3][4] The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation.

The predictability of the stereochemical outcome is a key advantage of the Sharpless epoxidation. When (+)-DET is used, the oxidant delivers the oxygen atom from the top face of the alkene when the allylic alcohol is drawn in a specific orientation. Conversely, using (-)-DET directs the epoxidation to the bottom face.

Table 1: Comparison of Chiral Ligands in the Sharpless Asymmetric Epoxidation of this compound

Chiral LigandProduct EnantiomerEnantiomeric Excess (ee)
(+)-Diethyl Tartrate(2R,3S)-ethyl 3-(oxiran-2-yl)propanoate>95%
(-)-Diethyl Tartrate(2S,3R)-ethyl 3-(oxiran-2-yl)propanoate>95%

Data are representative and may vary based on specific reaction conditions.

The high degree of enantioselectivity is attributed to the formation of a well-defined dimeric titanium-tartrate-alkoxide complex in the transition state. This rigid structure effectively shields one face of the double bond from the oxidant.

Experimental Protocol: Sharpless Asymmetric Epoxidation

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in toluene

  • Dichloromethane (CH₂Cl₂)

  • Ferrous sulfate (FeSO₄)

  • Tartaric acid

  • Brine

Procedure:

  • A flame-dried round-bottom flask is charged with anhydrous CH₂Cl₂ under an inert atmosphere.

  • The solution is cooled to -20°C.

  • Titanium(IV) isopropoxide and the chosen enantiomer of diethyl tartrate are added sequentially.

  • This compound is added to the mixture.

  • tert-Butyl hydroperoxide in toluene is added dropwise while maintaining the temperature at -20°C.

  • The reaction is stirred at -20°C and monitored by TLC until completion.

  • The reaction is quenched by the addition of a cold aqueous solution of ferrous sulfate and tartaric acid.[5]

  • The mixture is warmed to room temperature and stirred vigorously.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[5]

  • The crude product is purified by column chromatography.

Mechanistic Rationale

The causality behind the high stereoselectivity lies in the formation of the chiral catalyst-substrate complex. The titanium center coordinates to the hydroxyl group of the this compound, the two ester carbonyls of the diethyl tartrate, and the tert-butyl hydroperoxide. This creates a rigid chiral environment that dictates the trajectory of the oxygen atom transfer to the double bond.

Sharpless_Epoxidation Substrate This compound Intermediate Chiral Ti-Tartrate-Substrate Complex Substrate->Intermediate Coordination Catalyst Ti(OiPr)4 / DET Catalyst->Intermediate Oxidant TBHP Oxidant->Intermediate Coordination Product Enantiomerically Enriched Epoxide Intermediate->Product Oxygen Transfer Sharpless_Dihydroxylation Substrate This compound Intermediate2 Osmate Ester Substrate->Intermediate2 Catalyst OsO4 / Chiral Ligand Intermediate1 [OsO4-Ligand] Complex Catalyst->Intermediate1 CoOxidant K3Fe(CN)6 or NMO CoOxidant->Catalyst Reoxidation Intermediate1->Intermediate2 [3+2] Cycloaddition Product Enantiomerically Enriched Diol Intermediate2->Product Hydrolysis Product->Catalyst Regeneration Cyclopropanation_Comparison cluster_SS Simmons-Smith cluster_TM Transition Metal-Catalyzed SS_Reagents CH2I2, Zn(Cu) SS_Intermediate OH-directed Zinc Carbenoid SS_Reagents->SS_Intermediate SS_Product syn-Diastereomer SS_Intermediate->SS_Product TM_Reagents Rh/Cu Catalyst, EDA TM_Intermediate Metal-Carbene Complex TM_Reagents->TM_Intermediate TM_Product trans-Diastereomer (often) Enantioselective (with chiral ligand) TM_Intermediate->TM_Product Start This compound Start->SS_Reagents Start->TM_Reagents

Sources

The Synthetic Versatility of Ethyl 4-Hydroxycrotonate: A Comparative Guide for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of molecular building blocks is a cornerstone of efficient and innovative synthetic strategies. Among the myriad of choices, ethyl 4-hydroxycrotonate, a bifunctional C4 reagent, has emerged as a versatile and valuable intermediate. This guide provides an in-depth technical analysis of its synthetic utility, offering a comparative perspective against viable alternatives and furnishing the experimental data necessary for informed decision-making in the design of complex molecular architectures.

Ethyl (2E)-4-hydroxybut-2-enoate, commonly known as this compound, possesses a unique combination of a reactive α,β-unsaturated ester and a primary allylic alcohol. This duality of functional groups within a compact four-carbon framework allows for a diverse array of chemical transformations, making it a powerful tool in the synthetic chemist's arsenal. Its applications span from the construction of complex natural products and pharmaceuticals to the synthesis of various heterocyclic systems.[1]

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of this compound is paramount for its effective utilization.

PropertyValueSource
Molecular FormulaC₆H₁₀O₃[2]
Molecular Weight130.14 g/mol [2]
AppearanceColorless liquid
Boiling Point117–120 °C (15 mmHg)[1][3]
IUPAC Nameethyl (E)-4-hydroxybut-2-enoate[2]

Note: Distillation should be performed rapidly or using techniques like Kugelrohr distillation to minimize decomposition.[1][3]

Strategic Synthesis of this compound

The accessibility of a building block is a critical factor in its widespread adoption. While several multi-step procedures for the preparation of this compound have been reported, a convenient and cost-effective one-step method is widely employed.[1] This procedure, detailed in Organic Syntheses, relies on the selective reduction of the carboxylic acid functionality of monoethyl fumarate in the presence of the ester group using a borane-tetrahydrofuran complex.[1][3]

Experimental Protocol: Synthesis from Monoethyl Fumarate

This protocol is adapted from a well-established procedure in Organic Syntheses.[1][3]

Reaction Scheme:

G cluster_0 Synthesis of this compound MEF Monoethyl Fumarate reaction MEF->reaction 1. BH3·THF, THF, -5 °C to rt 2. H2O/AcOH quench 3. NaHCO3, Ethyl Acetate Extraction BH3THF BH3·THF Workup Aqueous Workup E4HC This compound reaction->E4HC

A straightforward synthesis of this compound.

Materials:

  • Monoethyl fumarate (100 g, 0.694 mol)

  • Anhydrous tetrahydrofuran (THF) (300 mL)

  • 1 M Borane-tetrahydrofuran complex in THF (700 mL, 0.70 mol)

  • 1:1 Water:Acetic acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A dry 2-L round-bottomed flask is charged with monoethyl fumarate and anhydrous THF under a nitrogen atmosphere and cooled to approximately -5 °C.

  • The borane-THF complex is added dropwise, maintaining the temperature below -5 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 8-10 hours.

  • The reaction is carefully quenched by the dropwise addition of a 1:1 water:acetic acid solution.

  • The THF is removed under reduced pressure.

  • The resulting slurry is poured into an ice-cold saturated sodium bicarbonate solution and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound (typically 67% yield).[1][3]

Causality Behind Experimental Choices: The use of borane-THF allows for the selective reduction of the carboxylic acid in the presence of the less reactive ester. The low temperature during the addition of the reducing agent is crucial to control the exothermic reaction and prevent side reactions. The aqueous workup with a mild base (sodium bicarbonate) neutralizes the acidic components and facilitates the extraction of the product into the organic phase.

The Synthetic Utility: A Comparative Analysis

The power of this compound lies in its ability to participate in a wide range of transformations, acting as a versatile C4 building block.

As a Precursor to Ethyl 4-Oxocrotonate

One of the most common and valuable transformations of this compound is its oxidation to ethyl 4-oxocrotonate. This α,β-unsaturated keto-ester is a highly reactive and useful intermediate in its own right, particularly as a Michael acceptor and a dienophile in Diels-Alder reactions.[1]

Comparison of Oxidizing Agents:

Oxidizing AgentTypical YieldAdvantagesDisadvantages
Pyridinium chlorochromate (PCC)GoodReadily available, reliableStoichiometric, chromium waste
Swern Oxidation (DMSO, oxalyl chloride)ExcellentHigh yields, mild conditionsRequires low temperatures, malodorous byproducts
Dess-Martin Periodinane (DMP)ExcellentMild conditions, broad functional group toleranceExpensive, potentially explosive

The choice of oxidant depends on the scale of the reaction, the presence of other sensitive functional groups in the substrate, and cost considerations. For small-scale laboratory preparations, DMP and Swern oxidation often provide the cleanest results, while for larger-scale synthesis, the cost-effectiveness of a PCC oxidation might be more favorable, albeit with environmental drawbacks.

Role in Cycloaddition Reactions

This compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing a route to five-membered heterocyclic rings.[1] The electron-withdrawing nature of the ester group activates the double bond for attack by dipoles such as nitrile oxides and azides.

Workflow for 1,3-Dipolar Cycloaddition:

G E4HC This compound Reaction Cycloaddition Reaction E4HC->Reaction Dipole 1,3-Dipole (e.g., Nitrile Oxide, Azide) Dipole->Reaction Solvent Solvent (e.g., Toluene, CH2Cl2) Solvent->Reaction Product Heterocyclic Product (e.g., Isoxazoline, Triazoline) Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Characterization (e.g., NMR, MS) Purification->Analysis

General workflow for cycloaddition reactions.

Michael Addition Reactions

The α,β-unsaturated ester moiety of this compound makes it a competent Michael acceptor.[4][5][6] This allows for the conjugate addition of a wide range of nucleophiles, including enolates, Gilman cuprates, and amines, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position.

Comparison of Michael Donors:

Michael DonorProduct TypeTypical Conditions
Diethyl malonate1,5-Dicarbonyl compoundNaOEt, EtOH
Lithium dimethylcuprateβ-Methylated esterTHF, -78 °C
Primary/Secondary Aminesβ-Amino esterNeat or in a protic solvent

The choice of the Michael donor and reaction conditions allows for the introduction of diverse functionalities, making this a highly versatile method for carbon chain extension and functionalization.

Asymmetric Synthesis and Chiral Building Blocks

This compound and its derivatives are valuable starting materials for the synthesis of chiral molecules. The allylic alcohol can be subjected to asymmetric epoxidation (e.g., Sharpless epoxidation) to generate chiral epoxy alcohols, which are versatile intermediates. Furthermore, the double bond can undergo asymmetric dihydroxylation or hydrogenation.

Microbial and enzymatic reductions of related β-keto esters are also powerful methods for accessing enantiomerically enriched β-hydroxy esters, which are structurally similar to derivatives of this compound.[7][8] For instance, the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate using Saccharomyces uvarum yields the corresponding (R)-hydroxybutanoate with high enantiomeric excess.[8]

Conceptual Pathway for Chiral Synthesis:

G cluster_0 Asymmetric Transformations E4HC This compound Derivative AE Asymmetric Epoxidation (e.g., Sharpless) E4HC->AE AD Asymmetric Dihydroxylation (e.g., Sharpless) E4HC->AD AH Asymmetric Hydrogenation E4HC->AH ChiralEpoxide Chiral Epoxy Alcohol AE->ChiralEpoxide ChiralDiol Chiral Diol AD->ChiralDiol ChiralEster Chiral Saturated Ester AH->ChiralEster

Pathways to chiral molecules from this compound.

Palladium-Catalyzed Reactions

The allylic alcohol functionality of this compound can be converted into a good leaving group (e.g., acetate, carbonate), enabling its participation in palladium-catalyzed allylic substitution reactions. This allows for the introduction of a wide range of nucleophiles at the γ-position, further expanding its synthetic utility. While direct palladium-catalyzed reactions of this compound are less common, its derivatives are valuable substrates.[9][10]

Comparative Summary and Outlook

This compound stands as a testament to the power of bifunctional building blocks in organic synthesis. Its ability to undergo a diverse array of transformations, including oxidation, cycloaddition, Michael addition, and as a precursor for asymmetric synthesis, makes it a highly valuable and versatile intermediate.

Comparison with Alternative C4 Building Blocks:

Building BlockKey FeaturesAdvantagesDisadvantages
This compound α,β-Unsaturated ester, Allylic alcoholVersatile, readily preparedPotential for decomposition upon heating
Ethyl 4-Oxocrotonate α,β-Unsaturated keto-esterExcellent Michael acceptor and dienophileLess stable than the hydroxy precursor
Fumaric Acid Monoethyl Ester α,β-Unsaturated ester, Carboxylic acidInexpensive starting materialRequires selective reduction
Maleic Anhydride Cyclic anhydride, Activated double bondHighly reactive dienophilePlanar structure, less stereochemical flexibility

The choice between these building blocks is dictated by the specific synthetic target and the desired sequence of transformations. This compound offers a unique balance of reactivity and stability, providing a strategic entry point to a wide range of complex molecules.

As the demand for more efficient and sustainable synthetic methods continues to grow, the utility of versatile building blocks like this compound will undoubtedly expand. Future research will likely focus on developing new catalytic and asymmetric transformations that further exploit its unique bifunctionality, solidifying its role as a cornerstone of modern organic synthesis.

References

  • Organic Syntheses, Coll. Vol. 7, p.226 (1990); Vol. 62, p.48 (1984). [Link]

  • Chempedia. Synthesis of this compound. [Link]

  • PubChem. This compound. [Link]

  • Dong, G.; Teo, P.; Wickens, Z. K.; Grubbs, R. H. J. Am. Chem. Soc. 2012, 134, 4, 3511–3514.
  • Adichemistry. Michael Addition Reaction. [Link]

  • Wikipedia. Michael reaction. [Link]

  • Organic Chemistry Portal. Michael Addition. [Link]

  • Shekhar, S.; Dunn, T. B.; Kotecki, B. J.; Montavon, D. K.; Cullen, S. C. J. Org. Chem. 2011, 76 (11), 4552–4563.
  • Trost, B. M.; Michaelis, D. J.; Malhotra, S. Org. Lett. 2013, 15 (20), 5274–5277.
  • Trost, B. M.; Dong, G.
  • Xu, Y.; Zhang, W.; Zhou, J.
  • Li, Z.; Geng, Y.; Wang, J.; Xu, J.; Lu, W. Biotechnol. Bioeng. 2007, 96, 4, 654-660.
  • Ranu, B. C.; Adak, L.; Chattopadhyay, K. J. Org. Chem. 2008, 73 (14), 5609–5612.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-hydroxycrotonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxycrotonate. The focus is on the procedural, step-by-step guidance necessary for safe handling, grounded in the principles of causality and self-validating protocols to ensure your safety and the integrity of your work.

The Foundational Principle: Understanding the Hazard

Before any personal protective equipment (PPE) is selected, a thorough understanding of the substance's inherent risks is paramount. While specific toxicological data for this compound may be limited, its structure as a crotonate ester informs a conservative safety approach based on related compounds like Ethyl crotonate. The primary hazards stem from its flammability and corrosive potential.[1] Vapors are heavier than air and can form explosive mixtures, posing a significant flashback risk.[2][3]

The causality for stringent PPE protocols is clear: the substance is destructive to the mucous membranes, upper respiratory tract, eyes, and skin.[2] Therefore, our primary objective is to create an impermeable barrier between the chemical and the researcher.

Hazard ClassificationDescription of RiskSupporting Evidence
Flammable Liquid Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and travel to an ignition source.[4][5]Flash point of 2°C (35.6°F).[1] Keep away from heat, sparks, open flames, and hot surfaces.
Serious Eye Damage/Irritation Causes serious eye irritation and potentially severe burns.[1][3][6] Classified as a lachrymator, a substance that causes tearing.[1]Immediate and prolonged rinsing (at least 15 minutes) is required upon contact, followed by medical attention.[1]
Skin Corrosion/Irritation Causes skin irritation and burns upon contact.[1][6][7]Contaminated clothing must be removed immediately, and the affected skin area flushed with water.[2]
Respiratory Tract Irritation May cause chemical burns and severe irritation to the respiratory tract.[1] Inhalation of high vapor concentrations can lead to serious complications, including pulmonary edema.[1][2][3]Work must be conducted in a well-ventilated area, preferably a chemical fume hood.[1]
Acute Toxicity (Oral) Harmful if swallowed, causing burns to the gastrointestinal tract.[1]Do not induce vomiting; seek immediate medical aid.[1]

Core Directive: Selecting Your Personal Protective Equipment

The selection of PPE is not a checklist but a comprehensive safety system. Each component is chosen to mitigate a specific risk identified in our hazard assessment.

Eye and Face Protection: The First Line of Defense

Given that this compound is a lachrymator and can cause severe eye damage, eye protection is non-negotiable.[1][6]

  • Mandatory: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][7] These must provide a complete seal around the eyes to protect from splashes and vapors.

  • Recommended for High-Risk Operations: When pouring larger quantities or when there is a significant splash risk, supplement goggles with a full-face shield.[8] A face shield worn alone does not provide adequate protection.

Skin and Body Protection: An Impermeable Barrier

Direct contact can cause chemical burns.[1] Your primary goal is to prevent any skin exposure.

  • Gloves: Standard latex or vinyl gloves are insufficient. Always wear unlined, elbow-length, chemical-resistant gloves.[8] Nitrile or neoprene gloves generally offer good protection against a range of chemicals.[8] Critically, inspect gloves for any signs of degradation or perforation before each use and wash them before removal.[9]

  • Laboratory Coat/Suit: A flame-retardant lab coat is the minimum requirement.[3] For procedures with a higher risk of splashing or exposure, a hooded, two-piece chemical splash suit or a disposable chemical-resistant coverall is the authoritative choice.[8][10] Clothing should be buttoned or fastened completely to cover the entire body from the wrists to the ankles.[8]

  • Footwear: Never wear open-toed shoes, sandals, or porous footwear in the laboratory.[11] Substantial, closed-toed shoes are required. For spill response or large-scale work, chemical-resistant boots with steel toes are recommended.[10][12]

Respiratory Protection: Ensuring Safe Air

While engineering controls are the primary method for mitigating inhalation risk, respiratory protection may be necessary.

  • Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.[4] The hood provides the necessary ventilation to keep vapor concentrations below exposure limits.[13]

  • High-Risk Scenarios: In cases of inadequate ventilation, a spill outside of a fume hood, or when irritation is experienced, a NIOSH-approved respirator is mandatory.[1][8] The specific cartridge type should be selected based on the chemical properties of this compound.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol is designed as a self-validating system. Following these steps methodically ensures that safety is integrated into the workflow from start to finish.

Pre-Operational Safety Protocol
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly. Ensure that an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[4]

  • Assemble all PPE: Before handling the chemical, lay out all necessary PPE.

  • Inspect PPE: Carefully inspect each item, especially gloves, for any damage, discoloration, or defects.[9]

  • Donning PPE:

    • First, put on your lab coat or chemical suit.

    • Next, put on your safety goggles.

    • Then, put on your respirator if the procedure requires it.

    • Finally, put on your chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.[8]

Workflow Diagram: Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood & Safety Showers prep2 Inspect All PPE (Gloves, Goggles, Coat) prep1->prep2 prep3 Don PPE in Sequence: 1. Coat 2. Goggles 3. Gloves prep2->prep3 handle1 Ground Equipment (Prevent Static) prep3->handle1 Begin Work handle2 Perform Chemical Transfer & Reaction handle1->handle2 handle3 Securely Cap All Containers handle2->handle3 clean1 Decontaminate Work Surface (Still Wearing PPE) handle3->clean1 Task Complete clean2 Segregate Chemical Waste for Disposal clean1->clean2 clean3 Doff PPE in Sequence: 1. Gloves 2. Coat 3. Goggles clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for safe handling, from preparation to disposal.

Post-Operational Protocol
  • Decontamination: While still wearing your full PPE, decontaminate the exterior of your gloves if necessary. Wipe down the work surface within the fume hood.[13]

  • Waste Segregation: Ensure all waste containing this compound is placed in a designated, properly labeled, and sealed hazardous waste container.

  • Doffing PPE: Remove PPE in an order that minimizes contamination. A common practice is:

    • Remove outer gloves (if double-gloving).

    • Remove lab coat or suit, turning it inside out as you remove it.

    • Remove face shield and goggles.

    • Remove inner gloves, peeling them off without touching the exterior surface.

    • Place all disposable PPE in the appropriate waste stream.

  • Personal Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[4][11]

Emergency and Disposal Plans

Spill Response

In the event of a spill, evacuate non-essential personnel. Remove all sources of ignition immediately.[1] The responding personnel must wear, at a minimum, the full PPE outlined above, including respiratory protection.

  • Ventilate the area.

  • Cover the spill with an inert, non-combustible absorbent material such as sand, dry lime, or soda ash.[1]

  • Using non-sparking tools, collect the absorbed material and place it in a closed container for disposal.[1][6]

Disposal of Contaminated PPE and Chemical Waste

All materials, including used gloves, disposable lab coats, and absorbent materials from spills, that have come into contact with this compound must be treated as hazardous waste.

  • Do not mix with other waste streams.

  • Dispose of all chemical waste and contaminated disposables through an approved waste disposal plant, adhering strictly to all local, state, and federal regulations.[4][14]

By adhering to this comprehensive guide, you build a deep, procedural trust in your safety protocols, allowing you to focus on your critical research with confidence.

References

  • Fisher Scientific Company. (2025, December 19). Safety Data Sheet: Ethyl crotonate.
  • Godavari Biorefineries Ltd. (2016, January 13). Material Safety Data Sheet: Ethyl Crotonate.
  • Pesticide Safety Education Program (PSEP). Personal Protection for the Applicator and Worker Module.
  • Organic Syntheses. This compound.
  • Merck Millipore. (2022, October 22). Safety Data Sheet: Ethyl crotonate for synthesis.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: Ethyl 3-hydroxybenzoate.
  • Merck Millipore. Safety Data Sheet: (E)-Ethyl but-2-enoate.
  • Metasci. Safety Data Sheet: Ethyl crotonate.
  • Chemos GmbH & Co.KG. (2024, September 23). Safety Data Sheet: Ethyl crotonate.
  • Godavari Biorefineries Ltd. (2022, May 2). Safety Data Sheet: ETHYL CROTONATE.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM.
  • NextGen Protocols. Guidelines for Safe Laboratory Practices.
  • Cromwell. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • PozeSCAF. Chemistry Lab Safety Rules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.